molecular formula C10H19N5O B016647 N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine CAS No. 55921-62-5

N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine

Cat. No.: B016647
CAS No.: 55921-62-5
M. Wt: 225.29 g/mol
InChI Key: YXNLVJOPSBFTLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine, also known as this compound, is a useful research compound. Its molecular formula is C10H19N5O and its molecular weight is 225.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-hydroxy-2-imino-4-N,4-N-dipropylpyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N5O/c1-3-5-14(6-4-2)9-7-8(11)15(16)10(12)13-9/h7,12,16H,3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNLVJOPSBFTLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NC(=N)N(C(=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10632275
Record name 6-Amino-4-(dipropylamino)-2-iminopyrimidin-1(2H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55921-62-5
Record name 6-Amino-4-(dipropylamino)-2-iminopyrimidin-1(2H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Executive Summary: This document provides a comprehensive technical analysis of the basic properties of N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine, a heterocyclic compound with significant structural similarity to the well-known vasodilator, Minoxidil. The basicity of a drug molecule, quantified by its pKa value, is a critical determinant of its pharmacokinetic and pharmacodynamic profiles, influencing everything from solubility and membrane permeability to formulation and receptor interaction. This guide synthesizes theoretical principles with practical experimental protocols to offer researchers, scientists, and drug development professionals a thorough understanding of this compound's fundamental physicochemical characteristics. By examining its structure, comparing it to relevant analogues, and detailing methods for empirical pKa determination, this paper aims to provide the foundational knowledge necessary for its potential development as a therapeutic agent.

Part 1: Molecular Structure and Physicochemical Identity

Chemical Structure and Key Features

This compound (CAS 55921-62-5) is a substituted pyrimidine derivative with the molecular formula C₁₀H₁₉N₅O.[1][2] Its structure is characterized by a central pyrimidine ring with several key functional groups that dictate its chemical behavior, particularly its basicity:

  • Pyrimidine Core: A π-deficient heterocyclic ring containing two nitrogen atoms, which are inherently weakly basic.[3]

  • Amino Groups (-NH₂): Located at positions C2 and C6, these exocyclic amino groups are primary electron-donating groups, increasing the electron density of the pyrimidine ring and contributing significantly to the overall basicity of the molecule.

  • N,N-Dipropylamino Group (-N(CH₂CH₂CH₃)₂): A tertiary amine at the C4 position. The alkyl groups are electron-donating through an inductive effect, which typically increases the basicity of the nitrogen atom to which they are attached.

  • N-Oxide Moiety (N→O): The nitrogen at position 1 of the pyrimidine ring is oxidized. This N-oxide group is a pivotal feature, acting as a strong resonance electron-donating group, which profoundly influences the electron distribution within the ring and the basicity of the other nitrogen centers.[4][5]

Structural Analogy to Minoxidil

The pharmacological relevance of this compound is underscored by its close structural relationship to Minoxidil (6-(1-piperidinyl)pyrimidine-2,4-diamine 1-oxide).[6] Both molecules share the pyrimidine-N-oxide core and exocyclic amino groups, which are crucial for their biological activity. Minoxidil is a potent vasodilator used to treat severe hypertension and androgenetic alopecia.[7][8] Its mechanism involves acting as a potassium channel opener, a function that is dependent on its molecular structure and physicochemical properties.[] The pKa of Minoxidil is reported to be 4.61, a value that governs its ionization state at physiological pH and is essential for its therapeutic action.[7][8] Given the similarities, the basic properties of this compound are expected to be a critical factor in its potential biological activity.

Part 2: The Chemistry of Basicity: A Theoretical Framework

The basicity of this compound is a composite of the contributions from its multiple nitrogen atoms. The pKa value represents the pH at which 50% of the compound is in its neutral form and 50% is in its protonated (conjugate acid) form. For a basic compound, this equilibrium is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.[10][11]

Predicting Protonation Sites

The molecule presents several potential sites for protonation: the two ring nitrogens (N1 and N3), the N-oxide oxygen, and the three exocyclic amino nitrogens.

  • Ring Nitrogens: The pyrimidine ring itself is weakly basic (pKa of protonated pyrimidine is 1.23).[3] The presence of three powerful electron-donating amino/N-oxide groups significantly increases the basicity of the ring nitrogens.

  • Exocyclic Aminos: The pKa of the parent compound, 2,4,6-Triaminopyrimidine, is 6.84, indicating the strong basic character imparted by the amino groups.[12][13]

  • N-Oxide Influence: The N-oxide group in pyridine-N-oxide drastically reduces the basicity of the ring nitrogen (pKa of protonated pyridine-N-oxide is ~0.8 compared to 5.3 for pyridine).[3][14] However, it strongly enhances the electron density at the 2, 4, and 6 positions of the ring through resonance, which in turn increases the basicity of the exocyclic amino groups.

The most likely site of first protonation will be one of the exocyclic amino groups or the N3 ring nitrogen, which are made electron-rich by the combined donating effects of the other substituents. A precise determination requires empirical measurement.

Caption: Potential protonation sites on the molecule.

Part 3: Experimental Determination of Basicity (pKa)

Accurate pKa determination is essential for drug development.[15][16] For a compound like this compound, which may have low water solubility, potentiometric or spectrophotometric methods, possibly using co-solvents, are appropriate.[15]

Workflow for pKa Determination

The process of determining the pKa involves careful sample preparation, titration, and data analysis to identify the pH at which the molecule is half-ionized.

G Workflow for Experimental pKa Determination. cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve Compound (e.g., in DMSO/Methanol) prep2 Prepare Aqueous Solution (e.g., 1 mM with co-solvent) prep1->prep2 prep3 Calibrate pH Meter (pH 4, 7, 10 buffers) prep2->prep3 titrate1 Acidify Sample (e.g., with 0.1 M HCl to pH ~2) prep3->titrate1 titrate2 Titrate with Base (e.g., 0.1 M NaOH) titrate1->titrate2 titrate3 Record pH vs. Titrant Volume titrate2->titrate3 analysis1 Plot Titration Curve (pH vs. Volume) titrate3->analysis1 analysis2 Calculate 1st Derivative (dpH/dV) analysis1->analysis2 analysis3 Identify Equivalence Point (Peak of 1st Derivative) analysis2->analysis3 analysis4 Determine pKa (pH at half-equivalence point) analysis3->analysis4

Caption: Workflow for Experimental pKa Determination.

Detailed Protocol: Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination.[17][18] It involves monitoring the change in pH of a solution of the compound as a titrant of known concentration is added.

Objective: To determine the pKa value(s) of this compound.

Materials:

  • This compound

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Organic co-solvent (e.g., Methanol or DMSO), if required for solubility

  • Calibrated pH meter and electrode

  • Automatic titrator or burette

  • Magnetic stirrer and stir bar

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Prepare a ~1 mM solution of the compound. If solubility is low, dissolve the compound in a minimal amount of co-solvent before diluting with deionized water. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.[17][18]

  • Inert Atmosphere: Purge the solution with nitrogen for 10-15 minutes before and during the titration to remove dissolved CO₂, which can interfere with pH measurements.[17]

  • Initial Acidification: Place the solution in a reaction vessel on a magnetic stirrer. Immerse the pH electrode. Add 0.1 M HCl dropwise until the pH is stable around 1.8-2.0 to ensure all basic groups are fully protonated.[18]

  • Titration: Begin the titration by adding small, precise increments of 0.1 M NaOH. Record the pH reading after each addition, allowing the reading to stabilize.

  • Endpoint: Continue the titration until the pH reaches a stable value around 12-12.5.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to identify the equivalence point(s), which appear as sharp peaks.

    • The pKa is equal to the pH at the half-equivalence point volume.[17] For multiple pKa values, this corresponds to the midpoint of the buffer regions on the titration curve.

Part 4: Pharmacological Implications of Basicity

The basicity of a drug molecule is not merely an abstract chemical property; it is a primary driver of its biological fate and activity.[10][19]

Absorption and Membrane Permeation

The pH-partition hypothesis states that the absorption of a drug across a lipid membrane is governed by its charge state.[20][21] Most drugs cross cell membranes via passive diffusion in their un-ionized, more lipophilic form.

  • In the Stomach (Acidic pH ~1-3): A basic drug like this compound will be predominantly protonated (ionized). This high polarity will limit its absorption from the stomach.[21]

  • In the Small Intestine (Alkaline pH ~6-7.5): As the pH increases, the drug will exist in a higher proportion of its neutral, un-ionized form. This facilitates its absorption across the intestinal epithelium, which is the primary site for the absorption of most oral drugs.[20][21]

The interplay between a compound's pKa and the pH of the biological environment dictates the balance between its solubility (favored by the ionized form) and its permeability (favored by the neutral form).

G stomach Stomach pH 1-3 Drug is Ionized (BH⁺) Low Absorption intestine Small Intestine pH 6-7.5 Drug is Neutral (B) High Absorption stomach->intestine GI Transit blood Bloodstream (Systemic Circulation) intestine->blood Membrane Permeation caption Relationship between pH, Ionization, and Drug Absorption.

Caption: Relationship between pH, Ionization, and Drug Absorption.

Formulation and Drug Delivery

Knowledge of the pKa is vital for formulation. Basic drugs are often formulated as salts (e.g., hydrochloride salts) to improve their solubility and stability. The choice of salt form can significantly impact the drug's dissolution rate and overall bioavailability.

Receptor Binding and Activity

The protonation state of a drug can be critical for its interaction with its biological target. For ion channel modulators like Minoxidil, the specific charge state may be necessary to bind to charged amino acid residues within the channel pore, directly influencing its pharmacological effect. Therefore, understanding the pKa of this compound is a prerequisite for elucidating its potential mechanism of action.

Part 5: Summary and Future Directions

This compound is a complex polybasic molecule whose physicochemical properties are dominated by the interplay between its electron-donating amino groups and the pyrimidine N-oxide moiety. Its structural similarity to Minoxidil suggests potential as a pharmacologically active agent. The compound's basicity is a cornerstone property that will govern its ADME profile and efficacy.

Future research should focus on the precise experimental determination of its pKa value(s) using the methods outlined herein. Subsequent studies should investigate its lipophilicity (LogP/LogD), solubility, and metabolic stability. This foundational data will be indispensable for guiding any further preclinical and clinical development, enabling rational drug design and formulation strategies.

References

  • García, B., Arcos, J., Domingo, P. L., & Leal, J. M. (n.d.). Acid-Base Equilibria of Minoxidil. Analytical Letters, 24(3), 475-492. Available from: [Link]

  • Stoyanova, M., & Valyova, M. (2019). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Pharmacia, 66(2), 55-63. Available from: [Link]

  • LookChem. (n.d.). Cas 1004-38-2, 2,4,6-Triaminopyrimidine. Retrieved from: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from: [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy. Available from: [Link]

  • Kuchi, R. J., & P, I. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Future Journal of Pharmaceutical Sciences, 10(1). Available from: [Link]

  • Slideshare. (2017). pKa and log p determination. Retrieved from: [Link]

  • Wikipedia. (n.d.). Minoxidil. Retrieved from: [Link]

  • Pharmacology Education Project. (n.d.). Drug absorption. Retrieved from: [Link]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from: [Link]

  • Manallack, D. T., Prankerd, R. J., Yuriev, E., Oprea, T. I., & Chalmers, D. K. (2013). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 42(2), 485-496. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Minoxidil. PubChem Compound Database. Retrieved from: [Link]

  • Manallack, D. T., Prankerd, R. J., Yuriev, E., Oprea, T. I., & Chalmers, D. K. (2012). The significance of acid/base properties in drug discovery. Chemical Society Reviews. Available from: [Link]

  • Manallack, D. T. (2009). The influence and manipulation of acid/base properties in drug discovery. Drug Discovery Today: Technologies, 6(1-4), e33-e38. Available from: [Link]

  • MSD Manual Professional Edition. (n.d.). Drug Absorption. Retrieved from: [Link]

  • Jaffé, H. H., & Doak, G. O. (1955). The Basicities of Substituted Pyridines and their 1-Oxides. Journal of the American Chemical Society, 77(17), 4441–4444. Available from: [Link]

  • Ilardi, E. A., & Vitaku, E. (2014). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. RSC Medicinal Chemistry. Available from: [Link]

  • Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from: [Link]

  • Youssif, S. (2001). Recent Trends in the Chemistry of Pyridine N-Oxides. ARKIVOC, 2001(6), 243-267. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4,6-Triaminopyrimidine. PubChem Compound Database. Retrieved from: [Link]

  • Wikipedia. (n.d.). 2,4,6-Triaminopyrimidine. Retrieved from: [Link]

  • National Center for Biotechnology Information. (n.d.). Minoxidil. PubChem Compound Database. Retrieved from: [Link]

  • Google Patents. (n.d.). US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide.
  • Google Patents. (n.d.). EP0304648B1 - Process for the preparation of 6-piperidino-2,4-diamino-pyrimidine-3-oxide, and compounds.
  • MDPI. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(10), 2656. Available from: [Link]

  • Der Pharma Chemica. (2016). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica, 8(19), 1-11. Available from: [Link]

  • PubMed. (2007). Synthesis and monoamine oxidase inhibitory activity of new pyridazine-, pyrimidine- and 1,2,4-triazine-containing tricyclic derivatives. Bioorganic & Medicinal Chemistry, 15(21), 6658-6668. Available from: [Link]

Sources

N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine: Structure and a Proposed Synthetic Pathway

Introduction

This compound is a substituted pyrimidine derivative belonging to the class of aromatic N-oxides. While specific research and applications for this particular compound are not widely documented in publicly available literature, its structural features—a highly substituted aminopyrimidine core with an N-oxide moiety—place it in a category of molecules with significant interest in medicinal chemistry and drug development. Pyrimidine derivatives are foundational to numerous biologically active compounds, including nucleic acids and various pharmaceuticals. The N-oxide group can significantly alter the physicochemical and pharmacological properties of a heterocyclic compound, often enhancing its bioavailability, modifying its metabolic profile, or enabling unique biological interactions.

This guide provides a comprehensive overview of the chemical structure of this compound and proposes a logical, multi-step synthetic pathway for its preparation. The proposed synthesis is grounded in well-established principles of heterocyclic chemistry and draws parallels from the synthesis of related, well-documented compounds such as the vasodilator Minoxidil. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and potential applications of novel pyrimidine derivatives.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound, as inferred from its IUPAC name, consists of a central pyrimidine ring. The ring is substituted with amino groups at positions 2 and 6, and a dipropylamino group at position 4. The N-oxide is located at the N1 position of the pyrimidine ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 55921-62-5[1][2][3]
Molecular Formula C₁₀H₁₉N₅O[1][3]
Molecular Weight 225.29 g/mol [1]
Canonical SMILES CCCN(CCC)C1=NC(=N)N=C(N)N1=O(Inferred)
Appearance Not specified (likely a solid)

Proposed Synthetic Pathway

Due to the absence of a published synthesis for this compound, a plausible synthetic route is proposed here, starting from the readily available precursor, barbituric acid. This pathway involves chlorination, sequential nucleophilic aromatic substitution (SNAr) reactions, and a final N-oxidation step. The logic for this sequence is based on the differential reactivity of the positions on the pyrimidine ring and established procedures for similar transformations.[4][5]

The overall proposed synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Selective N-Alkylation cluster_2 Step 3: Amination cluster_3 Step 4: N-Oxidation A Barbituric Acid B 2,4,6-Trichloropyrimidine A->B POCl₃ C 2,4,6-Trichloropyrimidine D 4-Dipropylamino-2,6-dichloropyrimidine C->D Dipropylamine E 4-Dipropylamino-2,6-dichloropyrimidine F N4,N4-Dipropyl-pyrimidine-2,4,6-triamine E->F Ammonia G N4,N4-Dipropyl-pyrimidine-2,4,6-triamine H This compound G->H m-CPBA or H₂O₂

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine is a pyrimidine derivative with structural similarities to the well-known hair growth stimulant and antihypertensive agent, Minoxidil. While direct, in-depth studies on this compound are not extensively available in public literature, its mechanism of action can be inferred with a high degree of confidence by examining the well-established activities of Minoxidil. This guide synthesizes the current understanding of Minoxidil's mechanism of action and proposes a parallel pathway for this compound, focusing on its role as a putative ATP-sensitive potassium channel (KATP) opener. We will explore the downstream effects of this action, including vasodilation and direct follicular stimulation, and provide detailed experimental protocols for validating these hypotheses.

Introduction: Structural Analogy and a Mechanistic Hypothesis

This compound shares a core 2,4-diaminopyrimidine-3-oxide scaffold with Minoxidil (6-(1-piperidinyl)-2,4-pyrimidinediamine-3-oxide)[1]. This structural conservation is the cornerstone of the hypothesis that both compounds share a similar mechanism of action. Minoxidil, originally developed as an antihypertensive drug, was serendipitously discovered to promote hair growth[2]. Its primary mode of action is the opening of ATP-sensitive potassium channels (KATP channels) in vascular smooth muscle cells[3][4]. This guide will proceed under the working hypothesis that this compound also functions as a KATP channel opener.

The Primary Mechanism: ATP-Sensitive Potassium Channel (KATP) Opening and Vasodilation

ATP-sensitive potassium channels are crucial in linking the metabolic state of a cell to its electrical activity[5]. In vascular smooth muscle, the opening of these channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the influx of calcium ions through voltage-gated calcium channels, which is essential for muscle contraction. The result is relaxation of the smooth muscle and vasodilation[2][6].

The proposed signaling pathway is as follows:

KATP_Channel_Opening_and_Vasodilation Compound N4,N4-Dipropyl-1-oxy- pyrimidine-2,4,6-triamine KATP_Channel ATP-Sensitive Potassium Channel (KATP) Compound->KATP_Channel Opens K_Efflux K+ Efflux KATP_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Ca_Channel Voltage-Gated Ca2+ Channel (Inhibition) Hyperpolarization->Ca_Channel Ca_Influx Decreased Intracellular Ca2+ Ca_Channel->Ca_Influx Relaxation Smooth Muscle Relaxation Ca_Influx->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation Blood_Flow Increased Blood Flow Vasodilation->Blood_Flow

Caption: Proposed signaling pathway for vasodilation induced by this compound.

This vasodilation, particularly in the context of topical application to the scalp, is thought to enhance microcirculation to the hair follicles. The increased blood flow delivers more oxygen, nutrients, and growth factors, which can support the anagen (growth) phase of the hair cycle[6][7].

Secondary Mechanisms: Direct Effects on Hair Follicles

While increased blood flow is a significant factor, evidence from Minoxidil studies suggests direct effects on hair follicle cells. These may include:

  • Stimulation of Cell Proliferation: Minoxidil has been shown to stimulate the proliferation of dermal papilla cells, which play a crucial role in regulating hair follicle growth[8][9].

  • Upregulation of Growth Factors: The production of vascular endothelial growth factor (VEGF), a key signaling protein that promotes angiogenesis, may be stimulated by KATP channel openers[6]. This would further enhance the blood supply to the follicles.

  • Modulation of the Hair Cycle: Minoxidil can shorten the telogen (resting) phase of the hair cycle, causing follicles to prematurely enter the anagen phase[3][8]. It may also prolong the anagen phase.

Experimental Protocols for Mechanistic Validation

To validate the proposed mechanism of action for this compound, a series of in vitro and ex vivo experiments can be conducted.

In Vitro Assessment of KATP Channel Opening

Objective: To determine if this compound directly opens KATP channels.

Methodology: Patch-Clamp Electrophysiology

  • Cell Culture: Utilize a cell line expressing KATP channels, such as rat aorta smooth muscle cells (A7r5) or a recombinant cell line (e.g., HEK293) transfected with the Kir6.x and SURx subunits of the KATP channel.

  • Patch-Clamp Recording:

    • Perform whole-cell or inside-out patch-clamp recordings.

    • Establish a baseline current in the presence of intracellular ATP (which inhibits KATP channels).

    • Perfuse the cells with varying concentrations of this compound.

    • Measure the change in outward potassium current. An increase in outward current indicates channel opening.

  • Controls:

    • Use a known KATP channel opener (e.g., Minoxidil or Diazoxide) as a positive control.

    • Use a known KATP channel blocker (e.g., Glibenclamide) to confirm the specificity of the observed current.

Patch_Clamp_Workflow Start Start: Cell Culture (e.g., A7r5 cells) Patch Establish Whole-Cell Patch-Clamp Configuration Start->Patch Baseline Record Baseline K+ Current (with intracellular ATP) Patch->Baseline Apply_Compound Apply N4,N4-Dipropyl-1-oxy- pyrimidine-2,4,6-triamine Baseline->Apply_Compound Measure Measure Change in Outward K+ Current Apply_Compound->Measure Controls Apply Controls: - Positive (Minoxidil) - Negative (Glibenclamide) Measure->Controls Analyze Analyze Data and Determine EC50 Controls->Analyze

Caption: Experimental workflow for patch-clamp electrophysiology.

Ex Vivo Assessment of Vasodilation

Objective: To determine if this compound induces vasodilation in isolated blood vessels.

Methodology: Wire Myography

  • Tissue Preparation: Isolate small arteries (e.g., mesenteric arteries from a rat) and mount them on a wire myograph in a physiological salt solution.

  • Contraction: Induce contraction of the arterial rings with a vasoconstrictor such as phenylephrine or high potassium solution.

  • Application of Compound: Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.

  • Measurement: Record the change in tension. A decrease in tension indicates vasodilation.

  • Controls:

    • Use a known vasodilator (e.g., Minoxidil or sodium nitroprusside) as a positive control.

    • Pre-incubate some arterial rings with a KATP channel blocker (Glibenclamide) to determine if the vasodilation is KATP channel-dependent.

In Vitro Assessment of Hair Follicle Stimulation

Objective: To assess the direct effects of this compound on hair follicle cells.

Methodology: Cell-Based Assays

  • Dermal Papilla Cell Proliferation Assay:

    • Culture human dermal papilla cells.

    • Treat the cells with varying concentrations of this compound.

    • Assess cell proliferation using a standard method such as an MTT or BrdU assay.

  • VEGF Expression Analysis:

    • Treat dermal papilla cells or keratinocytes with the compound.

    • Measure VEGF protein levels in the culture supernatant using an ELISA kit.

    • Measure VEGF mRNA levels using quantitative real-time PCR (qRT-PCR).

Quantitative Data Summary

The following table provides a template for summarizing the expected quantitative data from the proposed experiments.

Experiment Parameter Measured Expected Outcome with this compound Positive Control (e.g., Minoxidil)
Patch-Clamp EC50 for K+ current activationConcentration-dependent increase in outward K+ currentSimilar concentration-dependent increase
Wire Myography IC50 for vasodilationConcentration-dependent relaxation of pre-contracted arteriesSimilar concentration-dependent relaxation
Cell Proliferation % increase in cell numberIncreased proliferation of dermal papilla cellsIncreased proliferation
VEGF ELISA pg/mL of VEGFIncreased secretion of VEGFIncreased secretion

Conclusion

The structural similarity of this compound to Minoxidil provides a strong rationale for hypothesizing a shared mechanism of action centered on the opening of ATP-sensitive potassium channels. This primary action is proposed to induce vasodilation, thereby improving the delivery of essential factors to hair follicles. Furthermore, direct stimulatory effects on follicular cells, such as promoting proliferation and upregulating growth factors, are also anticipated. The experimental protocols outlined in this guide provide a robust framework for the scientific validation of these mechanisms. A thorough investigation into the biological activities of this compound will be crucial for its potential development as a therapeutic agent for conditions such as androgenetic alopecia.

References

  • Messer, A. C. (n.d.). Minoxidil: mechanisms of action on hair growth. PubMed. [Link]

  • Messer, A. C. (n.d.). Minoxidil: mechanisms of action on hair growth. British Journal of Dermatology. [Link]

  • Pistilli, E. E. (2017). Mechanism of action of minoxidil in the treatment of androgenetic alopecia is likely mediated by mitochondrial adenosine triphosphate synthase-induced stem cell differentiation. Journal of Biological Regulators and Homeostatic Agents. [Link]

  • Wikipedia. (n.d.). Minoxidil. Wikipedia. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Minoxidil? Patsnap Synapse. [Link]

  • Forestier, C., Depresle, Y., & Vivaudou, M. (n.d.). Mechanism of action of K channel openers on skeletal muscle KATP channels. Interactions with nucleotides and protons. PMC - NIH. [Link]

  • Hairloss Conquerors. (2025). Vasodilators and Angiogenic Therapies: How Scalp Circulation Shapes Hair Growth. Hairloss Conquerors. [Link]

  • Wang, Y., Haider, H. K., Ahmad, N., & Ashraf, M. (2005). Mechanisms by Which K(ATP) Channel Openers Produce Acute and Delayed Cardioprotection. Vascular Pharmacology. [Link]

  • ResearchGate. (n.d.). Mechanism of action of K channel openers on skeletal muscle KATP channels. Interactions with nucleotides and protons. Request PDF. [Link]

  • KATP channel therapeutics at the bedside. PMC - PubMed Central. [Link]

  • Hair Transplant Mentor. (n.d.). What is a Vasodilator. Hair Transplant Mentor. [Link]

  • What are KATP channels activators and how do they work? (2024). [Source not further specified]. [Link]

  • Minoxidil || A vasodilator and Hair growth promotor. (2020). YouTube. [Link]

  • Medscape Reference. (2024). Androgenetic Alopecia Medication: Vasodilators, Antiandrogens. Medscape. [Link]

  • US Patent US4959475A. (n.d.). Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide.

Sources

N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine: A Technical Guide to its Predicted Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the predicted biological activity of N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine, a close structural analog of the well-known potassium channel opener, Minoxidil. Drawing upon the extensive body of research on Minoxidil and the structure-activity relationships of related pyrimidine derivatives, this document delineates the probable mechanism of action, potential therapeutic applications, and detailed experimental protocols for the evaluation of this compound. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel potassium channel modulators.

Introduction: The Pyrimidine N-Oxide Class of Potassium Channel Openers

The pyrimidine nucleus is a fundamental scaffold in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals.[1] A particularly noteworthy class of pyrimidine derivatives is the pyrimidine N-oxides, which have garnered significant attention for their diverse pharmacological activities. Among these, Minoxidil (6-(1-Piperidinyl)-2,4-pyrimidinediamine 3-oxide) stands out as a pioneering therapeutic agent, initially developed as an antihypertensive drug and later repurposed for the treatment of androgenetic alopecia.[2] The biological effects of Minoxidil are primarily attributed to its role as a potassium channel opener, a mechanism that leads to vasodilation and has been implicated in the stimulation of hair follicles.[2][3]

This guide focuses on a specific, lesser-studied analog: This compound (CAS 55921-62-5). While direct experimental data on this compound is scarce in publicly available literature, its structural similarity to Minoxidil allows for a scientifically grounded prediction of its biological activities and potential therapeutic utility. This document will, therefore, leverage the extensive knowledge of Minoxidil and its analogs to provide an in-depth technical exploration of this compound.

Chemical Structure and Properties

A comparative analysis of the chemical structures of Minoxidil and this compound reveals a key difference in the substituent at the N4 position of the pyrimidine ring.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight
Minoxidil 6-(1-Piperidinyl)-2,4-pyrimidinediamine 3-oxide38304-91-5C9H15N5O209.25 g/mol
This compound This compound55921-62-5C10H19N5O225.29 g/mol

The replacement of the piperidinyl group in Minoxidil with a dipropylamino group in the target compound is the primary structural modification. This alteration is expected to influence the compound's physicochemical properties, such as lipophilicity and steric bulk, which in turn may modulate its pharmacokinetic profile and interaction with its biological target.

Predicted Biological Activity and Mechanism of Action

Based on the well-established mechanism of Minoxidil, it is highly probable that this compound functions as a potassium channel opener .

Primary Mechanism: Activation of ATP-Sensitive Potassium Channels (K-ATP)

Minoxidil's vasodilatory and hair growth-promoting effects are mediated through the opening of ATP-sensitive potassium channels (K-ATP) in vascular smooth muscle cells and hair follicles.[3][4] This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. The hyperpolarization, in turn, inhibits the influx of calcium ions through voltage-gated calcium channels, resulting in smooth muscle relaxation and vasodilation.[2] In the context of hair follicles, this increased blood flow is thought to enhance the delivery of oxygen and nutrients, thereby promoting hair growth.[2]

It is hypothesized that this compound will share this fundamental mechanism of action. The pyrimidine N-oxide core is a crucial pharmacophore for this activity.

K-ATP_Channel_Opening_Mechanism cluster_0 Vascular Smooth Muscle Cell / Hair Follicle Cell Compound This compound K_ATP ATP-Sensitive K+ Channel Compound->K_ATP Opens K_efflux K+ Efflux K_ATP->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_channel Voltage-Gated Ca2+ Channel Hyperpolarization->Ca_channel Inhibits Ca_influx Ca2+ Influx Inhibition Ca_channel->Ca_influx Relaxation Vasodilation / Follicle Stimulation Ca_influx->Relaxation

Caption: Predicted mechanism of action for this compound.

Structure-Activity Relationship (SAR) Insights

Studies on Minoxidil analogs provide critical insights into the likely activity of this compound. Research has shown that modifications to the substituent at the 6-position (equivalent to the N4-position in the target compound's nomenclature) can significantly impact biological activity. Notably, a study demonstrated that replacing the piperidine ring of Minoxidil with an N,N-diethyl group can still result in the suppression of lysyl hydroxylase activity, an enzyme involved in collagen maturation.[5] This finding strongly suggests that N,N-dialkyl substitutions at this position are tolerated and can retain biological activity. The dipropyl groups of the target compound are larger than diethyl groups, which may influence the potency and selectivity of the compound.

Potential Therapeutic Applications

Given its predicted mechanism of action as a potassium channel opener, this compound may have therapeutic potential in conditions where vasodilation and increased potassium channel activity are beneficial.

  • Androgenetic Alopecia (Hair Loss): As a close analog of Minoxidil, the most prominent potential application is in the treatment of hair loss. By promoting vasodilation in the scalp and potentially directly stimulating hair follicles, it may induce and prolong the anagen (growth) phase of the hair cycle.

  • Hypertension: The vasodilatory effects resulting from potassium channel opening suggest that this compound could be investigated as an antihypertensive agent.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound, a series of in vitro and in vivo assays are recommended.

In Vitro Evaluation of Potassium Channel Opening Activity

Objective: To determine if this compound opens potassium channels and to characterize its potency and selectivity.

Methodology: Patch-Clamp Electrophysiology

  • Cell Culture: Utilize a cell line stably expressing the desired potassium channel subtype (e.g., Kir6.2/SUR2B for vascular K-ATP channels) such as HEK293 or CHO cells.

  • Cell Preparation: Plate cells on glass coverslips and allow them to adhere and grow to an appropriate confluency.

  • Electrophysiological Recording:

    • Use the whole-cell patch-clamp technique to measure ion channel currents.

    • Prepare intracellular and extracellular solutions with appropriate ionic compositions.

    • Establish a gigaohm seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a series of voltage steps to elicit potassium currents.

  • Compound Application:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to the desired final concentrations in the extracellular solution.

    • Perfuse the cells with the compound-containing solution and record the changes in potassium currents.

  • Data Analysis:

    • Measure the amplitude of the potassium currents before and after compound application.

    • Construct dose-response curves to determine the EC50 (half-maximal effective concentration) of the compound.

    • Compare the results with a known potassium channel opener like Minoxidil or Pinacidil.

Patch_Clamp_Workflow A Cell Culture (e.g., HEK293 with K-ATP channels) B Plating on Coverslips A->B C Whole-Cell Patch-Clamp Setup B->C D Establish Gigaohm Seal C->D E Record Baseline K+ Currents D->E G Perfuse Cells with Compound F Prepare Compound Solutions F->G H Record K+ Currents with Compound G->H I Data Analysis (Dose-Response, EC50) H->I

Sources

A-Technical-Guide-to-Unveiling-the-Cellular-Targets-of-N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine is a novel pyrimidine derivative with a structure suggestive of significant biological activity. Its core pyrimidine N-oxide scaffold is shared with Minoxidil, a well-characterized vasodilator and hair growth stimulant, hinting at a range of potential therapeutic applications.[1][2][3] This technical guide provides a comprehensive, multi-pronged strategy for the de-novo identification and validation of the cellular targets of this compound. We eschew a rigid, one-size-fits-all template in favor of a logical, field-proven workflow designed for researchers, scientists, and drug development professionals. Our approach is grounded in scientific integrity, combining unbiased, large-scale screening methodologies with rigorous biophysical and cell-based validation techniques. This document outlines detailed protocols for affinity-based proteomics, cellular thermal shift assays, and genetic screening to generate high-quality target hypotheses. Subsequently, it details the necessary validation cascade, including direct binding kinetics and functional assays, to confirm and characterize the compound's mechanism of action. This guide is designed to be a self-validating system, where each experimental stage provides the necessary foundation for the subsequent steps, ensuring a robust and efficient path from a novel compound to validated cellular targets.

Introduction and Foundational Strategy

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs that target a wide array of protein classes, most notably kinases. The subject of this guide, this compound, presents an intriguing chemical architecture. The presence of the N-oxide moiety is particularly noteworthy, as it is a key feature of Minoxidil (6-(1-piperidinyl)-2,4-pyrimidinediamine 3-oxide), a known ATP-sensitive potassium channel opener.[3] This structural parallel provides an initial, albeit speculative, hypothesis regarding its potential targets. However, a truly comprehensive target identification strategy must remain unbiased.

This guide, therefore, is built upon a phased approach that begins with broad, unbiased screening to identify a candidate list of interacting proteins, followed by a systematic process of validation and mechanistic characterization. Our strategy is designed to move from a wide net of potential interactors to a highly confident, validated set of cellular targets.

Structural Comparison and Initial Hypotheses
CompoundCore StructureKey SubstituentsKnown Target Class
This compound Pyrimidine-N-oxide2,4,6-triamine, N4,N4-dipropylUnknown
Minoxidil Pyrimidine-N-oxide2,4-diamine, 6-piperidineIon Channels (K-ATP)[3]

This initial comparison underscores the rationale for including ion channel assays in our screening cascade, while the broader aminopyrimidine structure justifies a wide screening approach that includes other common targets of this chemical class, such as kinases.

Phase I: Unbiased Target Identification

The primary objective of this phase is to generate a high-confidence list of proteins that physically interact with this compound in a biological context. We will employ three orthogonal, state-of-the-art methodologies to ensure comprehensive coverage and to minimize method-specific artifacts.

Strategy 1: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This classical biochemical approach remains a powerful tool for identifying binding partners from complex biological mixtures.[4] It relies on the immobilization of the small molecule to a solid support, which is then used as "bait" to capture interacting proteins from a cell lysate.

Experimental Protocol: AC-MS
  • Synthesis of Affinity Probe:

    • Synthesize an analog of this compound that incorporates a linker arm with a reactive handle (e.g., a terminal alkyne or azide for click chemistry, or a carboxylic acid for amine coupling). The linker should be attached at a position determined by structure-activity relationship (SAR) studies to minimally interfere with target binding.

    • Couple the linker-modified compound to a solid support resin (e.g., NHS-activated sepharose beads).

    • Prepare a control resin by blocking the reactive groups without the compound to control for non-specific binding to the matrix.

  • Protein Pull-Down:

    • Prepare native cell lysates from a relevant cell line (e.g., a human cancer cell line or primary endothelial cells, depending on initial phenotypic screening results).

    • Incubate the cell lysate with the compound-coupled resin and the control resin in parallel for 2-4 hours at 4°C.

    • Include a competition experiment where the lysate is pre-incubated with an excess of the free, unmodified compound before adding it to the compound-coupled resin. This is a critical control to identify specific binders.

  • Elution and Protein Identification:

    • Wash the resins extensively with lysis buffer to remove non-specific binders.

    • Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.

    • Excise protein bands that are present in the compound-coupled resin lane but absent or significantly reduced in the control and competition lanes.

    • Identify the proteins by in-gel digestion with trypsin followed by LC-MS/MS analysis.

Strategy 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for identifying target engagement in a cellular environment. The principle is that a small molecule binding to its target protein stabilizes the protein, leading to an increase in its thermal stability. This change can be quantified across the proteome using mass spectrometry.

Experimental Protocol: MS-CETSA
  • Cell Treatment and Thermal Challenge:

    • Culture cells to ~80% confluency. Treat one set of cells with the compound at a relevant concentration (e.g., 10x EC50 from a cell viability assay) and another set with a vehicle control.

    • Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

    • Aliquot the cell suspensions and heat each aliquot to a different temperature (e.g., in a gradient from 40°C to 70°C) for 3 minutes, followed by immediate cooling.

  • Sample Preparation and Proteomic Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins by centrifugation.

    • Collect the soluble fraction and prepare the proteins for quantitative proteomic analysis (e.g., using TMT labeling for multiplexing).

    • Analyze the samples by LC-MS/MS.

  • Data Analysis:

    • Identify proteins that show a significant shift in their melting curves in the compound-treated samples compared to the vehicle controls. These are the candidate target proteins.

Strategy 3: Genome-Wide CRISPR-Cas9 Screening

CRISPR-based genetic screens are a highly effective method for identifying genes that are essential for a compound's activity.[5][6][7][8][9] By knocking out genes across the genome, one can identify those whose loss confers resistance to the compound, strongly implicating them or their protein products in the compound's mechanism of action.

Experimental Protocol: CRISPR Knockout Screen for Drug Resistance
  • Library Transduction and Initial Selection:

    • Transduce a Cas9-expressing cell line with a genome-wide CRISPR knockout library (e.g., GeCKO, Brunello).

    • Select for successfully transduced cells (e.g., using puromycin).

  • Compound Treatment and Screening:

    • Split the cell population into two groups: one treated with the compound at a high concentration (e.g., IC90) and a control group treated with vehicle.

    • Culture the cells for a sufficient period to allow for the selection of resistant clones (typically 14-21 days).

  • Genomic DNA Extraction and Sequencing:

    • Harvest the surviving cells from both populations and extract genomic DNA.

    • Amplify the sgRNA-encoding regions from the genomic DNA by PCR.

    • Sequence the amplified sgRNAs using next-generation sequencing.

  • Data Analysis:

    • Identify sgRNAs that are significantly enriched in the compound-treated population compared to the control population. The genes targeted by these sgRNAs are candidate genes involved in the compound's mechanism of action.

G cluster_0 Phase I: Unbiased Target Identification Compound Compound AC_MS Affinity Chromatography-MS Compound->AC_MS Biochemical Pulldown CETSA Cellular Thermal Shift Assay Compound->CETSA In-Cell Target Engagement CRISPR CRISPR-Cas9 Screen Compound->CRISPR Genetic Modifier Screen Candidate_Targets List of Candidate Targets AC_MS->Candidate_Targets CETSA->Candidate_Targets CRISPR->Candidate_Targets G cluster_1 Phase II: Target Validation & MOA Candidate_Targets Candidate Targets Biophysical Biophysical Validation (SPR, ITC) Candidate_Targets->Biophysical Direct Binding? Functional Functional Assays (Kinase, Ion Channel) Biophysical->Functional Functional Effect? Cellular_TE Cellular Target Engagement (NanoBRET) Functional->Cellular_TE Engages in Cells? Validated_Target Validated Target Cellular_TE->Validated_Target Pathway_Analysis Pathway Analysis (Phosphoproteomics, RNA-Seq) Validated_Target->Pathway_Analysis MOA Mechanism of Action Pathway_Analysis->MOA

Sources

An In-depth Technical Guide to the Solubility and Stability of N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine is a substituted pyrimidine derivative with potential applications in pharmaceutical research.[1][2][3] As with any compound under investigation for therapeutic use, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive technical framework for evaluating the solubility and stability of this molecule. Due to the limited publicly available data on this compound, this document establishes a robust investigational methodology by leveraging protocols and data from the structurally analogous and well-characterized compound, Minoxidil (6-(1-piperidinyl)-2,4-pyrimidinediamine 3-oxide).[4] This approach provides researchers with a scientifically rigorous and field-proven blueprint for characterizing the target compound, ensuring the generation of reliable and reproducible data critical for formulation development and preclinical assessment.

Part 1: Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dictates the potential routes of administration.[4] The structure of this compound—containing a polar N-oxide group, multiple amine functionalities capable of hydrogen bonding, and nonpolar dipropyl chains—suggests a complex solubility profile that will be highly dependent on the solvent system.[5]

Theoretical Framework: Factors Influencing Solubility

The solubility of pyrimidine derivatives is governed by several factors:

  • Solvent Polarity: The highly polar N-oxide bond and amine groups suggest solubility in polar protic solvents (e.g., water, ethanol, propylene glycol) and polar aprotic solvents (e.g., DMSO, DMF).[5][6][7] The nonpolar dipropyl groups may impart some solubility in less polar organic solvents.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[4][6][8] This relationship is typically quantified using the van't Hoff equation.[8]

  • pH: The amine groups on the pyrimidine ring are basic and can be protonated in acidic conditions, forming more soluble salts. The pKa of the analogous compound Minoxidil is 4.61, indicating that its solubility increases in acidic environments.[9] A similar pH-dependent solubility profile is anticipated for the target compound.

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid state (crystal lattice energy) must be overcome by solvent-solute interactions for dissolution to occur. The presence of strong hydrogen bond donors and acceptors in the molecule suggests a potentially high lattice energy.

Reference Data from a Structural Analogue: Minoxidil

As a starting point for investigation, the known solubility of Minoxidil provides valuable predictive insights into appropriate solvent systems for this compound.

SolventSolubility of Minoxidil (mg/mL)
Propylene Glycol75[9][10]
Methanol44[9][10]
Ethanol29[9][10]
2-Propanol6.7[9][10]
Dimethylsulfoxide (DMSO)6.5[9][10]
Water2.2[9][10]
Chloroform0.5[9][10]
Acetone<0.5[9][10]
Ethyl Acetate<0.5[9][10]
Acetonitrile<0.5[9][10]

This table summarizes the solubility of Minoxidil in common pharmaceutical solvents, offering a basis for selecting initial screening solvents for the target compound.

Experimental Protocol: Equilibrium Shake-Flask Solubility Assay

This protocol describes the gold-standard method for determining thermodynamic solubility. The causality behind this choice is its ability to ensure that a true equilibrium is reached between the solid and dissolved states, providing the most accurate and reliable solubility value.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (crystalline solid)

  • Selected solvents (e.g., Water, PBS pH 7.4, 0.1N HCl, Ethanol, Propylene Glycol, DMSO)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of vials. The excess is critical to ensure that saturation is achieved.

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a minimum of 24-48 hours. This duration is chosen to ensure that even slowly dissolving compounds reach equilibrium.

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle.

  • Sampling & Filtration: Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot using a syringe filter to remove all undissolved particles. This step is crucial to prevent artificially high concentration readings.

  • Dilution: Dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[11][12][13]

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solid compound to vials B Add precise volume of solvent A->B C Incubate on shaker (24-48h at constant T) B->C D Allow solid to settle C->D E Filter supernatant (0.22 µm filter) D->E F Dilute sample E->F G Quantify concentration (HPLC-UV / UV-Vis) F->G

Caption: Workflow for the equilibrium shake-flask solubility assay.

Part 2: Stability Assessment

Evaluating the chemical stability of a drug candidate is a non-negotiable step in drug development. It identifies degradation pathways and helps establish appropriate storage conditions and shelf-life. The N-oxide functionality can be susceptible to reduction, and the pyrimidine ring itself can undergo degradation under harsh conditions.[14][15][16]

Theoretical Framework: Degradation Pathways
  • Hydrolysis: The pyrimidine ring can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening.[16] The stability of pyrimidine derivatives in hot alkali has been studied, showing that substituent groups heavily influence degradation rates.[16]

  • Oxidation: While the compound is already an N-oxide, other positions on the molecule could be susceptible to oxidation. The presence of amine groups suggests potential oxidative degradation pathways.

  • Photodegradation: Aromatic and heterocyclic systems are often photolabile. Studies on Minoxidil show that it undergoes first-order photodegradation when exposed to fluorescent light, with the rate being dependent on pH, solvent, and the presence of photostabilizers.[17][18]

  • Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for decomposition reactions. N-oxides can be prone to decomposition at elevated temperatures.[5]

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential for developing and validating a stability-indicating analytical method.[19] The goal is to achieve 5-20% degradation of the API to ensure that the method can adequately separate and detect the resulting degradants.

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • Compound solution at a known concentration (e.g., 1 mg/mL)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • Temperature-controlled ovens/baths

  • Photostability chamber (ICH Q1B compliant)

  • Validated stability-indicating HPLC method

Methodology:

  • Acid Hydrolysis: Mix the compound solution with 0.1N HCl. Store at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the sample before analysis.

  • Base Hydrolysis: Mix the compound solution with 0.1N NaOH. Store at room temperature or slightly elevated temperature for a defined period. Neutralize the sample before analysis. Studies on Minoxidil have shown it to be stable to base.[20]

  • Oxidative Degradation: Mix the compound solution with 3% H2O2. Store at room temperature for a defined period. Minoxidil has shown some degradation under oxidative stress.[20]

  • Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven (e.g., 70°C) for one week.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to shield it from light.

Self-Validation: For each condition, a control sample (stored at 4°C, protected from light) is analyzed alongside the stressed sample. The resulting chromatograms are compared to identify new peaks (degradants) and a decrease in the main peak area. Peak purity analysis of the parent peak in the stressed sample is performed using a photodiode array (PDA) detector to confirm that it is not co-eluting with any degradants.

Reference Data from a Structural Analogue: Minoxidil Stability
  • Photostability: Minoxidil is most photostable in a pH 8 phosphate buffer.[17][18] It is least stable in propylene glycol and most stable in water or 25% v/v PEG300.[17][18] Amber glass provides significant photoprotection.[17]

  • pH Stability: Extemporaneously compounded oral suspensions of Minoxidil are stable for 24 weeks when refrigerated but only for a few weeks at room temperature, indicating temperature and potentially pH-related degradation.[21]

  • Forced Degradation: Minoxidil is stable to base, UV light, and heat, but shows some degradation under acidic and oxidative conditions.[20]

Visualization: Forced Degradation & Method Development Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis & Validation A Acid Hydrolysis (HCl, heat) F Analyze stressed & control samples via HPLC-PDA A->F B Base Hydrolysis (NaOH, RT) B->F C Oxidation (H2O2, RT) C->F D Thermal (Solid & Solution, heat) D->F E Photolytic (ICH Q1B light) E->F G Identify degradant peaks & mass balance F->G H Validate Method: Specificity, Linearity, Accuracy, Precision G->H I Stability-Indicating Method Established H->I

Caption: Workflow for forced degradation and stability-indicating method validation.

References

  • National Center for Biotechnology Information. (n.d.). Minoxidil. PubChem. Retrieved from [Link]

  • Wikipedia. (2024). Minoxidil. Retrieved from [Link]

  • Zhang, J., Zhang, C., & Zhang, J. (2018). Influence of N-Oxide Introduction on the Stability of Nitrogen-Rich Heteroaromatic Rings: A Quantum Chemical Study. The Journal of Physical Chemistry A, 122(34), 6891-6900. Retrieved from [Link]

  • Chinnian, D., & Asker, A. F. (1996). Photostability profiles of minoxidil solutions. PDA journal of pharmaceutical science and technology, 50(2), 85–90. Retrieved from [Link]

  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyrimidine. Retrieved from [Link]

  • Zhang, J., Zhang, C., & Zhang, J. (2018). Influence of N-Oxide Introduction on the Stability of Nitrogen-Rich Heteroaromatic Rings: A Quantum Chemical Study. ResearchGate. Retrieved from [Link]

  • Li, Q., Li, J., & Wang, F. (2010). Solubility of Minoxidil in Methanol, Ethanol, 1-Propanol, 2-Propanol, 1-Butanol, and Water from (278.15 to 333.15) K. Journal of Chemical & Engineering Data, 55(9), 3523-3525. Retrieved from [Link]

  • Thiam, I., Feinberg, M., & Tranchant, J. (1998). A method for the determination of minoxidil in hair-regrowth formulations by micellar electrokinetic capillary chromatography. Journal of pharmaceutical and biomedical analysis, 17(1), 103–111. Retrieved from [Link]

  • Chinnian, D., & Asker, A. F. (1996). Photostability profiles of minoxidil solutions. Semantic Scholar. Retrieved from [Link]

  • N. K. D. K., & L. S. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 65(11), 7563-7584. Retrieved from [Link]

  • Fagron. (n.d.). Stability of Minoxidil in Espumil Foam Base. Retrieved from [Link]

  • Sayad, I. W., et al. (2012). UV-Spectrophotometric determination of minoxidil and its application to the assay in pharmaceutical dosage forms. Der Pharma Chemica, 4(1), 568-573. Retrieved from [Link]

  • Al-karmalawy, M. A., et al. (2021). A Novel developed method for the estimation Minoxidil in Pharmaceuticals Using performance Liquid Chromatographic Process. NeuroQuantology, 19(5), 1-8. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2023). Analytical Method Development and Validation of Minoxidil in Pharmaceutical Dosage Forms by UV Spectrophotometry. ResearchGate. Retrieved from [Link]

  • Baluja, S., & Kachhadia, D. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Solution Chemistry, 43(6), 1126-1136. Retrieved from [Link]

  • Polonini, H. C., et al. (2016). Stability of an extemporaneously compounded minoxidil oral suspension. American Journal of Health-System Pharmacy, 73(1), 26-30. Retrieved from [Link]

  • Chiron, S., et al. (2022). Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies. Chemosphere, 309(Pt 2), 136661. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. Retrieved from [Link]

  • Patel, N., & Meshram, D. (2015). Development and validation of analytical method for simultaneous determination of Minoxidil and Finasteride in pharmaceutical dosage form by RP-HPLC method. International Journal of Pharmaceutical Sciences and Research, 6(11), 4882-4885. Retrieved from [Link]

  • Baluja, S., & Talavia, D. (2013). Solubility of a series of pyrimidine derivatives in methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie, 58(4-5), 347-352. Retrieved from [Link]

  • Hurst, R. O., & Kuksis, A. (1958). Degradation of some purine and pyrimidine derivatives by hot alkali. Canadian Journal of Biochemistry and Physiology, 36(9), 919-925. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38354-38360. Retrieved from [Link]

  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4246–4253. Retrieved from [Link]

  • Ashihara, H., & Stasolla, C. (2022). Degradation of Pyrimidine Nucleotides. ResearchGate. Retrieved from [Link]

  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

  • Google Patents. (1989). EP0304648B1 - Process for the preparation of 6-piperidino-2,4-diamino-pyrimidine-3-oxide, and compounds.

Sources

Spectroscopic and Structural Elucidation of N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS), supported by data from analogous pyrimidine N-oxide derivatives, to predict its spectroscopic profile. Detailed hypothetical protocols for the acquisition of ¹H NMR, ¹³C NMR, and mass spectra are presented, alongside an in-depth analysis of the expected data. This guide is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of novel pyrimidine-based compounds.

Introduction: The Significance of Pyrimidine N-Oxides

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an N-oxide moiety to the pyrimidine ring can significantly modulate the molecule's physicochemical properties, including its polarity, metabolic stability, and biological activity. N-oxidation can alter the electron distribution within the aromatic system, influencing its interaction with biological targets and potentially leading to novel pharmacological profiles. This compound, with its unique substitution pattern, presents an intriguing candidate for further investigation. Accurate structural elucidation through spectroscopic methods is the first critical step in its development pathway.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound in a suitable solvent (e.g., DMSO-d₆) are detailed below.

2.1.1. Predicted ¹H NMR Data

The proton NMR spectrum is expected to reveal signals corresponding to the propyl groups and the amino protons on the pyrimidine ring.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 5.8 - 6.5Broad Singlet4H-NH₂ (C2 & C6)Amino protons are typically broad and their chemical shift is solvent and concentration dependent.
~ 5.2Singlet1HPyrimidine C5-HThe lone proton on the pyrimidine ring is expected to be a singlet. The N-oxide group will influence its chemical environment.
~ 3.2 - 3.4Triplet4HN-(CH₂ -CH₂-CH₃)₂Protons on the methylene group adjacent to the nitrogen atom are deshielded.
~ 1.5 - 1.7Sextet4HN-(CH₂-CH₂ -CH₃)₂Methylene protons adjacent to both a CH₂ and a CH₃ group.
~ 0.8 - 1.0Triplet6HN-(CH₂-CH₂-CH₃ )₂Terminal methyl protons of the propyl groups.

2.1.2. Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm) Assignment Rationale
~ 160 - 165C2, C6Carbons bearing amino groups in a pyrimidine ring typically appear in this region.
~ 155 - 160C4The carbon attached to the dipropylamino group and adjacent to the N-oxide will be significantly influenced.
~ 80 - 85C5The chemical shift of the C5 carbon will be affected by the adjacent N-oxide.
~ 45 - 50N-(CH₂ -CH₂-CH₃)₂Methylene carbon directly attached to the nitrogen.
~ 20 - 25N-(CH₂-CH₂ -CH₃)₂Central methylene carbon of the propyl group.
~ 10 - 15N-(CH₂-CH₂-CH₃ )₂Terminal methyl carbon of the propyl group.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₁₉N₅O), the expected molecular weight is 225.29 g/mol [2].

2.2.1. Predicted Mass Spectrum Data

  • Molecular Ion Peak (M⁺): m/z = 225.

  • [M+H]⁺ Peak: m/z = 226 (in case of ESI or CI).

  • Key Fragmentation Pathways:

    • Loss of the N-oxide oxygen atom ([M-16]⁺): m/z = 209. This is a common fragmentation for N-oxides.

    • Loss of a propyl group ([M-43]⁺): m/z = 182.

    • Cleavage of the C-N bond of the dipropylamino group, leading to various fragments.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are based on standard practices for the characterization of novel organic compounds.

Synthesis of this compound

The synthesis of the title compound would likely proceed through the N-oxidation of the corresponding 2,4,6-triaminopyrimidine derivative.

Workflow for Synthesis and Purification:

A 2,4,6-Trichloro- pyrimidine B N4,N4-Dipropyl- pyrimidine-2,4,6-triamine A->B  Dipropylamine, Amination   C N4,N4-Dipropyl-1-oxy- pyrimidine-2,4,6-triamine B->C  m-CPBA or H₂O₂/AcOH, N-Oxidation   D Purification (Crystallization/Chromatography) C->D  Crude Product   E Characterized Product D->E  Pure Product  

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis Protocol:

  • Synthesis of N4,N4-Dipropyl-pyrimidine-2,4,6-triamine:

    • To a solution of 2,4,6-triaminopyrimidine in a suitable solvent (e.g., DMF), add dipropylamine.

    • The reaction may require heating and the presence of a base to facilitate the nucleophilic aromatic substitution.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, work up the reaction mixture to isolate the crude product.

  • N-Oxidation:

    • Dissolve the synthesized N4,N4-Dipropyl-pyrimidine-2,4,6-triamine in a suitable solvent like glacial acetic acid or dichloromethane.

    • Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide portion-wise at a controlled temperature (e.g., 0-5 °C). The use of peroxytrifluoroacetic acid has also been reported for the oxidation of similar compounds[5].

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Quench the excess oxidizing agent and work up the reaction to obtain the crude N-oxide product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure this compound.

NMR Spectroscopic Analysis

Workflow for NMR Sample Preparation and Data Acquisition:

A Weigh ~5-10 mg of Pure Compound B Dissolve in ~0.6 mL of Deuterated Solvent (e.g., DMSO-d₆) A->B C Transfer to NMR Tube B->C D Acquire ¹H, ¹³C, & 2D NMR Spectra C->D E Process and Analyze Data D->E

Caption: Standard workflow for NMR analysis of the target compound.

Step-by-Step NMR Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

  • Data Processing:

    • Process the raw data (Fourier transformation, phase correction, baseline correction).

    • Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.

    • Determine the chemical shifts of the signals in the ¹³C NMR spectrum.

Mass Spectrometric Analysis

Workflow for Mass Spectrometry Analysis:

A Prepare a Dilute Solution of the Compound B Infuse into the Mass Spectrometer (e.g., via ESI source) A->B C Acquire Mass Spectrum in Full Scan Mode B->C D Perform MS/MS on the Molecular Ion C->D E Analyze Fragmentation Pattern D->E

Caption: General workflow for obtaining mass spectrometric data.

Step-by-Step MS Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a solvent compatible with the ionization technique (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

    • Perform tandem mass spectrometry (MS/MS) on the parent ion (m/z 226) to induce fragmentation and obtain a characteristic fragmentation pattern.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion to confirm the elemental composition.

    • Analyze the fragmentation pattern to support the proposed structure.

Conclusion

This technical guide provides a predictive but scientifically grounded framework for the spectroscopic characterization of this compound. The presented NMR and MS data, although hypothetical, are based on the established chemical principles and spectroscopic behavior of analogous pyrimidine N-oxides. The detailed experimental protocols offer a clear roadmap for researchers aiming to synthesize and characterize this and similar novel compounds. The structural and electronic modifications imparted by the N-oxide functionality in this class of molecules warrant further investigation for their potential in drug discovery and development.

References

  • A general procedure for the oxidation of 5-nitroso- to 5-nitropyrimidines with 30% hydrogen peroxide in trifluoroacetic acid is described. ResearchGate. Available at: [Link]

  • PubChem. 2,4,6-Triaminopyrimidine. National Center for Biotechnology Information. Available at: [Link]

  • Tang, Y., et al. (2020). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. The Royal Society of Chemistry. Available at: [Link]

  • Wiley, R. H., & Slaymaker, S. C. (1956). Pyrimidine N-Oxides and Their Infrared Absorption Characteristics. Journal of the American Chemical Society. Available at: [Link]

  • Yamanaka, H., et al. ON THE STRUCTURAL DETERMINATION OF PYRIMIDINE N-OXIDES Direct N-oxidation of 2-alkyl-4-ethyl-6-methyl. Available at: [Link]

Sources

An In-Depth Technical Guide to Pyrimidine N-Oxide Potassium Channel Openers: The Legacy and Future of a Serendipitous Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of pyrimidine N-oxide derivatives as potent potassium channel openers represents a landmark case of serendipity in drug development. Initially investigated for other therapeutic purposes, the profound vasodilatory and unexpected hair growth-stimulating effects of this chemical class have paved the way for significant advancements in treating hypertension and androgenetic alopecia. This technical guide provides an in-depth exploration of the discovery, history, mechanism of action, and synthetic pathways of these compounds, with a primary focus on the archetypal molecule, Minoxidil. While direct information on the specific analog N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine is scarce, this guide extrapolates from the extensive knowledge of Minoxidil to provide a scientifically grounded framework for its synthesis and potential properties. We further detail essential experimental protocols for researchers, scientists, and drug development professionals engaged in the study of potassium channel openers, ensuring a blend of foundational knowledge and practical application.

Introduction: The Emergence of a "Privileged Scaffold"

Small organic molecules are the bedrock of modern pharmacotherapy, and within this vast landscape, certain chemical structures, or "privileged scaffolds," emerge that demonstrate versatile bioactivity across multiple targets.[1] The pyrimidine N-oxide core is one such scaffold. The introduction of an N-oxide moiety to a heterocyclic amine can dramatically alter its physicochemical and pharmacological properties, often enhancing solubility, modifying metabolism, and creating new opportunities for drug-receptor interactions.[1] These N-oxides can act as potent hydrogen bond acceptors, sometimes serving as effective bioisosteres for carbonyl groups, which has led to their successful incorporation in a range of therapeutic agents from anticancer to neuroprotective drugs.[1]

This guide focuses on a specific class of pyrimidine N-oxides that rose to prominence not by design, but by a series of astute observations in the laboratory and clinic. Their story is fundamentally linked to the regulation of cellular excitability through the modulation of potassium (K+) channels, a discovery that unlocked novel treatments for conditions previously managed with limited success.[2]

A History of Serendipity: The Minoxidil Saga

The journey of the most famous pyrimidine N-oxide, Minoxidil, began in the late 1950s at the Upjohn Company (now part of Pfizer).[3][4] Researchers were not seeking a treatment for hair loss or even hypertension; their initial goal was to develop a cure for ulcers.[3]

From Ulcer Treatment to Vasodilator

During preclinical trials in dogs, a synthesized compound failed to show efficacy against ulcers but demonstrated a powerful and unexpected side effect: it was a potent vasodilator, causing a significant drop in blood pressure.[3][5] This pivotal observation shifted the entire research program. Upjohn synthesized over 200 variations of the parent molecule, and in 1963, the compound now known as Minoxidil (6-(1-piperidinyl)-2,4-pyrimidinediamine-3-oxide) was developed.[3][6] After extensive study, the U.S. Food and Drug Administration (FDA) approved oral Minoxidil in 1979 under the brand name Loniten for treating severe high blood pressure.[3]

An Unanticipated Side Effect: Hypertrichosis

During the clinical trials for hypertension in the 1970s, another surprising side effect emerged: patients began reporting increased hair growth, a condition known as hypertrichosis.[7][8] This was not limited to the scalp, with hair appearing on the face, shoulders, and arms.[7] While initially considered a peculiar side effect, the consistency of this observation prompted researchers to investigate its potential as a direct treatment for baldness.[4][5] Dermatologists were initially skeptical that a drug could stimulate the atrophied follicles on bald scalps to produce thick, pigmented "terminal" hairs.[5] However, studies on stump-tailed macaques, a species prone to baldness, showed that a topical formulation could indeed induce regrowth of terminal hairs.[5]

This serendipitous discovery led to the development of a topical solution. In 1988, the FDA approved a 2% topical Minoxidil solution (marketed as Rogaine) as an over-the-counter treatment for androgenetic alopecia (male pattern baldness).[4] This marked a revolutionary moment, offering the first scientifically validated topical treatment for hair loss.

Chemical Synthesis and Derivatives

The synthesis of Minoxidil and its analogs, including the theoretical pathway to this compound, is rooted in fundamental pyrimidine chemistry.

Core Synthesis of the Minoxidil Scaffold

A common and industrially viable route to Minoxidil involves a multi-step process starting from readily available materials like barbituric acid or ethyl cyanoacetate.[9][10] A representative pathway is as follows:

  • Pyrimidine Ring Formation & Chlorination: Barbituric acid is treated with phosphorus oxychloride (POCl₃) to form 2,4,6-trichloropyrimidine.[9] Subsequent reaction with ammonia yields 2,4-diamino-6-chloropyrimidine.[9]

  • N-Oxidation: The crucial N-oxide moiety is introduced by oxidizing the 2,4-diamino-6-chloropyrimidine. This is a critical step, as the N-oxide group is essential for the compound's biological activity.[1] Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used, often catalyzed by nanospinel ferrites to improve efficiency and reusability.[9][11] This step produces 2,6-diamino-4-chloropyrimidine 1-oxide.

  • Nucleophilic Substitution: The final step involves a nucleophilic substitution reaction where the chlorine atom at the 6-position is displaced by piperidine.[11][12] The reaction is typically carried out by heating the N-oxide intermediate in an excess of piperidine, which acts as both the reactant and the solvent.[11] The final product, Minoxidil, is then purified via recrystallization.[9][13]

Projected Synthesis of this compound

While not a commercially available drug, the synthesis of this compound can be logically extrapolated from established pyrimidine chemistry. The key difference lies in the substituents.

  • Starting Material: The synthesis would likely begin with a tri-substituted pyrimidine, such as 2,4,6-trichloropyrimidine.

  • Selective Amination: A stepwise, controlled amination would be required.

    • First, reacting with an excess of ammonia under specific conditions to substitute the chlorine atoms at positions 2 and 6, yielding 2,6-diamino-4-chloropyrimidine.

    • Next, a nucleophilic aromatic substitution reaction with dipropylamine would replace the remaining chlorine at the 4-position. The use of a less reactive amine in the second step allows for selectivity.

  • N-Oxidation: The resulting N4,N4-Dipropyl-pyrimidine-2,4,6-triamine would then undergo oxidation, similar to the Minoxidil synthesis, to introduce the N-oxide at the 1-position. This would yield the target compound.

The rationale for this synthetic design is based on the differential reactivity of the chlorine atoms on the pyrimidine ring and the controlled addition of different amine nucleophiles.

Mechanism of Action: Opening the Channels to Growth

The therapeutic effects of Minoxidil and related compounds are mediated by their action as potassium channel openers (PCOs) .[14][15]

ATP-Sensitive Potassium (K-ATP) Channels

These drugs specifically target ATP-sensitive potassium channels (K-ATP).[2][16] These channels are found in the cell membranes of various tissues, including vascular smooth muscle cells and, crucially, hair follicles.[17][18] Their function is to couple the cell's metabolic state (as reflected by intracellular ATP levels) to its electrical excitability.

Vasodilation and Hair Growth
  • In Smooth Muscle: By opening K-ATP channels in vascular smooth muscle, Minoxidil allows an efflux of K+ ions from the cell. This causes hyperpolarization of the cell membrane, which closes voltage-gated calcium channels. The resulting decrease in intracellular calcium leads to muscle relaxation and vasodilation, explaining its antihypertensive effect.[2][19]

  • In Hair Follicles: The mechanism in hair follicles is more complex but follows a similar principle. Human hair follicles express at least two types of K-ATP channels.[18] Minoxidil appears to preferentially stimulate the SUR2B/Kir6.1 channel subtype found in the dermal papilla and epithelial matrix.[18] Opening these channels is thought to enhance blood flow and the delivery of oxygen and nutrients to the follicle.[19] This action helps to shorten the telogen (resting) phase of the hair cycle and prolong the anagen (growing) phase, leading to thicker, more resilient hair.[15][19]

The following diagram illustrates the proposed signaling pathway for Minoxidil's action on a hair follicle cell.

Minoxidil_Pathway cluster_cell Dermal Papilla Cell Minoxidil Minoxidil Sulfate (Active Metabolite) K_ATP K-ATP Channel (SUR2B/Kir6.1) Minoxidil->K_ATP Opens Efflux K+ Efflux K_ATP->Efflux Membrane Cell Membrane Hyperpolarization Membrane Hyperpolarization Efflux->Hyperpolarization Ca_Channel Voltage-Gated Ca2+ Channel Hyperpolarization->Ca_Channel Inactivates Influx Ca2+ Influx (Blocked) Ca_Channel->Influx Cellular_Response Increased Nutrient Supply & Proliferation (Anagen Phase Prolonged) Influx->Cellular_Response Leads to

Caption: Signaling pathway of Minoxidil in hair follicle dermal papilla cells.

Quantitative Data Summary

While specific data for the N4,N4-dipropyl analog is not available in the literature, clinical studies on Minoxidil provide a benchmark for the efficacy of this compound class in treating androgenetic alopecia (AGA).

Compound Concentration Patient Group Study Duration Efficacy Outcome (vs. Placebo) Reference
Minoxidil2% Topical SolutionFemale AGA32 weeks+11 hairs per cm²[7]
Minoxidil2% Topical SolutionAGA24 weeks0.78 cm decrease in bald patch diameter[7]
Minoxidil5% Topical FoamFemale AGANot specified+9 hairs per cm²[7]

Key Experimental Protocols for Evaluation

For researchers investigating novel pyrimidine N-oxide derivatives, a series of validated assays are essential to characterize their activity as potassium channel openers and their effect on hair growth.

In Vitro Assay: Rubidium (⁸⁶Rb⁺) Efflux for K-ATP Channel Activity

This assay provides an accepted method for assessing potassium channel conductance by using the radioactive tracer ⁸⁶Rb⁺ as a surrogate for K⁺.[14]

Causality: The choice of ⁸⁶Rb⁺ efflux is based on its ability to provide a quantitative measure of ion movement through potassium channels. An increase in ⁸⁶Rb⁺ efflux from pre-loaded cells upon application of a test compound is direct evidence of channel opening.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., hair epithelial cells or a cell line expressing the target K-ATP channel subtype) to confluence in 24-well plates.

  • Loading: Incubate the cells with a loading buffer containing ⁸⁶RbCl (e.g., 1 µCi/mL) for 2-3 hours to allow for cellular uptake.

  • Washing: Rapidly wash the cell monolayers four times with a cold, non-radioactive buffer to remove extracellular ⁸⁶Rb⁺.

  • Efflux Measurement:

    • Add a fresh buffer to each well.

    • At timed intervals (e.g., 2, 5, 10, 20 minutes), collect the entire supernatant (the efflux sample) and replace it with a fresh buffer.

    • At each interval, add the test compound (e.g., this compound at various concentrations) or a vehicle control. Include a known K-ATP opener like Pinacidil as a positive control.[14]

  • Lysis: At the end of the experiment, lyse the cells with a detergent solution (e.g., 1% Triton X-100) to release the remaining intracellular ⁸⁶Rb⁺.

  • Quantification: Measure the radioactivity in all efflux samples and the final cell lysate using a scintillation counter.

  • Data Analysis: Calculate the rate of ⁸⁶Rb⁺ efflux as a percentage of the total radioactivity at the beginning of each interval. Compare the rates between control, positive control, and test compound groups.

Ex Vivo Assay: Hair Follicle Organ Culture

This model provides a more physiologically relevant system to assess the direct effect of compounds on hair growth outside of a living organism.[15]

Causality: By isolating and culturing intact hair follicles, this method allows for the direct measurement of hair shaft elongation, providing strong evidence of a compound's ability to maintain the anagen phase. Metabolic labeling provides a quantitative measure of new protein synthesis.

Methodology:

  • Follicle Isolation: Isolate vibrissae (whisker) follicles from mice under a dissecting microscope.

  • Culturing: Place individual follicles in 24-well plates containing Williams' E medium supplemented with fetal bovine serum, antibiotics, and the test compound or vehicle control.

  • Metabolic Labeling (Optional but Recommended): Add [³⁵S]-cysteine to the culture medium. Cysteine is a key amino acid in keratin, the primary protein in hair.[15]

  • Incubation: Culture the follicles for 3-4 days at 37°C in a humidified incubator with 5% CO₂.

  • Measurement:

    • Measure the change in hair shaft length daily using an inverted microscope with a calibrated eyepiece.

    • At the end of the culture period, harvest the follicles, digest them, and measure the incorporation of [³⁵S]-cysteine into the hair shafts via scintillation counting.

  • Data Analysis: Compare the rate of hair shaft elongation and the amount of cysteine incorporation between control and treated groups.

The following diagram outlines a typical workflow for screening and validating a novel pyrimidine N-oxide compound.

Experimental_Workflow start Novel Pyrimidine N-Oxide Compound invitro In Vitro Screening (⁸⁶Rb⁺ Efflux Assay) start->invitro decision1 K-ATP Channel Activity? invitro->decision1 exvivo Ex Vivo Validation (Hair Follicle Culture) decision1->exvivo Yes stop Lead Optimization / Stop decision1->stop No decision2 Promotes Hair Growth? exvivo->decision2 invivo In Vivo Testing (Animal Models) decision2->invivo Yes decision2->stop No proceed Advance to Preclinical invivo->proceed

Caption: A streamlined workflow for the evaluation of novel hair growth compounds.

Conclusion and Future Directions

The discovery of Minoxidil fundamentally changed the therapeutic landscape for both hypertension and hair loss, underscoring the value of pursuing unexpected scientific observations. The pyrimidine N-oxide scaffold, acting through the elegant mechanism of potassium channel opening, remains a subject of intense research. While the specific compound this compound is not documented, the principles outlined in this guide provide a robust framework for its synthesis and evaluation.

Future research will likely focus on developing second-generation PCOs with greater specificity for K-ATP channel subtypes in the hair follicle, potentially leading to enhanced efficacy and reduced side effects.[2] Furthermore, the continued exploration of pyrimidine N-oxide chemistry may uncover novel analogs with applications in other ion channel-mediated diseases, continuing the legacy of this remarkable and serendipitous discovery.

References

  • Wikipedia. (n.d.). Minoxidil. Retrieved from [Link]

  • Buhl, A. E., Waldon, D. J., Baker, C. A., & Johnson, G. A. (1992). Potassium channel conductance as a control mechanism in hair follicles. Journal of Investigative Dermatology, 98(3), 315-319. Retrieved from [Link]

  • Buhl, A. E., Waldon, D. J., Miller, B. F., & Johnson, G. A. (1990). Potassium channel conductance: a mechanism affecting hair growth both in vitro and in vivo. Journal of Investigative Dermatology, 95(5), 553-557. Retrieved from [Link]

  • The Journey of Minoxidil: A Historical Perspective on Hair Regrowth Breakthroughs. (2024). Medium. Retrieved from [Link]

  • How Potassium Helps Your Hair and Scalp. (2025). TELETIES. Retrieved from [Link]

  • Minoxidil For Hair Loss Was An Unexpected Discovery. (2018). Sure Hair Transplants Toronto. Retrieved from [Link]

  • The Evolution of Minoxidil: A Comprehensive History in Treating Hair Loss. (2024). Foligain Australia. Retrieved from [Link]

  • How minoxidil was transformed from an antihypertensive to hair-loss drug. (2011). The Pharmaceutical Journal. Retrieved from [Link]

  • Potassium Channel Theory Of Hair Loss. (n.d.). Oxford Biolabs. Retrieved from [Link]

  • Shorter, K., Farjo, N. P., Picksley, S. M., & Randall, V. A. (2008). Human hair follicles contain two forms of ATP-sensitive potassium channels, only one of which is sensitive to minoxidil. FASEB Journal, 22(6), 1725-1736. Retrieved from [Link]

  • Synthesis of Minoxidil. (2025). Xi'an Lyphar Biotech Co., Ltd. Retrieved from [Link]

  • Synthesis and evaluation of the antioxidative potential of minoxidil-polyamine conjugates. (2013). European Journal of Medicinal Chemistry, 65, 379-389. Retrieved from [Link]

  • The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions. (n.d.). Refubium - Freie Universität Berlin. Retrieved from [Link]

  • Synthesis of minoxidil. (n.d.). ResearchGate. Retrieved from [Link]

  • The promoted synthesis of minoxidil by magnetic nanoparticles of cobalt ferrite (CoFe2O4) as a heterogeneous reusable catalyst. (2019). Turkish Journal of Chemistry, 43(5), 1425-1435. Retrieved from [Link]

  • Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-c. (n.d.). WUR eDepot. Retrieved from [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. (2021). Journal of Medicinal Chemistry, 64(19), 14339-14376. Retrieved from [Link]

  • Mono-N-oxidation of Heterocycle-Fused Pyrimidines. (2020). RSC Advances, 10(73), 44885-44889. Retrieved from [Link]

  • Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. (2015). Current Medicinal Chemistry, 22(24), 2828-2849. Retrieved from [Link]

  • Potassium channel modulators: scientific applications and therapeutic promise. (1998). Journal of Medicinal Chemistry, 41(26), 5108-5111. Retrieved from [Link]

  • Lawson, K. (2000). Potassium channel openers as potential therapeutic weapons in ion channel disease. Kidney International, 57(3), 838-845. Retrieved from [Link]

  • Escande, D., Thuringer, D., Leguern, S., & Cavero, I. (1989). Potassium channel openers act through an activation of ATP-sensitive K+ channels in guinea-pig cardiac myocytes. Pflügers Archiv, 414 Suppl 1, S169-S171. Retrieved from [Link]

  • Pharmacological Actions of Potassium Channel Openers on Voltage-Gated Potassium Channels. (2025). International Journal of Molecular Sciences, 26(19), 15003. Retrieved from [Link]

  • (PDF) Pharmacological Actions of Potassium Channel Openers on Voltage-Gated Potassium Channels. (2025). ResearchGate. Retrieved from [Link]

  • Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide. (1990). U.S. Patent No. 4,959,475.
  • A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. (1988). European Patent No. EP0295218A1.
  • Process for the preparation of 6-piperidino-2,4-diamino-pyrimidine-3-oxide, and compounds. (1989). European Patent No. EP0304648B1.
  • Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-n-oxide. (1990). Canadian Patent No. CA2007047A1.
  • 2,4-pyrimidinediamine compounds and uses as anti-proliferative agents. (2005). World Intellectual Property Organization Patent No. WO2005013996A2.

Sources

N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine: A Technical Guide to its Evaluation as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the investigation of N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine, a novel small molecule, as a potential protein kinase inhibitor. Leveraging the well-established prominence of the pyrimidine scaffold in kinase-targeted drug discovery, this document outlines a scientifically rigorous, multi-stage research plan. We will delve into a plausible synthetic route, propose a mechanism of action, and provide detailed, field-proven protocols for comprehensive preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of next-generation targeted therapies.

Introduction: The Pyrimidine Scaffold and the Rationale for Investigation

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the backbone of essential biological molecules like DNA and RNA.[1] In the realm of oncology, the pyrimidine scaffold is considered "privileged" due to its remarkable versatility in targeting a diverse array of protein kinases.[2] Many aminopyrimidine derivatives have demonstrated potent anticancer activity by inhibiting various protein kinases, including EGFR, c-KIT, VEGFR, PDGFR, Akt, and AURKA.[2] Their efficacy often stems from their structural resemblance to the purine core of adenosine triphosphate (ATP), enabling them to act as competitive inhibitors in the highly conserved ATP-binding pocket of kinases.[3]

The subject of this guide, this compound (CAS 55921-62-5), is a largely uncharacterized derivative.[4][5] Its structure, featuring a 2,4,6-triaminopyrimidine core, an N-oxide moiety, and N4-dipropyl substitution, presents a unique combination of functionalities that warrant investigation. The N-oxide group can significantly alter the electronic properties and solubility of the molecule, potentially leading to novel interactions within the kinase active site and improved pharmacokinetic profiles.[6] The dipropylamino group offers a hydrophobic element that could be exploited to achieve selectivity for kinases with specific hydrophobic pockets adjacent to the ATP-binding site.

This guide puts forth a hypothesis-driven approach to systematically characterize the kinase inhibitory potential of this novel compound.

Hypothesized Mechanism of Action: An ATP-Competitive Inhibitor

Given the structural precedents, it is hypothesized that this compound functions as a Type I ATP-competitive kinase inhibitor .[7] This class of inhibitors directly competes with endogenous ATP for binding to the kinase active site in its active conformation.[8]

The proposed binding model involves the aminopyrimidine core forming key hydrogen bonds with the "hinge" region of the kinase, a critical interaction that anchors many successful kinase inhibitors. The N-oxide could act as an additional hydrogen bond acceptor, while the dipropyl groups at the N4 position are projected to occupy a nearby hydrophobic pocket, potentially conferring selectivity.

G cluster_kinase Kinase Active Site cluster_inhibitor N4,N4-Dipropyl-1-oxy- pyrimidine-2,4,6-triamine hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket catalytic_loop Catalytic Loop pyrimidine_core Pyrimidine Core amino_groups Amino Groups amino_groups->hinge H-Bonds n_oxide N-Oxide n_oxide->catalytic_loop Potential H-Bond dipropyl_groups Dipropyl Groups dipropyl_groups->hydrophobic_pocket Hydrophobic Interaction

Figure 1: Hypothesized binding mode of the compound in a kinase active site.

Synthesis and Characterization

A plausible synthetic route for this compound is outlined below, based on established pyrimidine chemistry.

G start 2,4,6-Trichloropyrimidine step1_reagent Dipropylamine, Base, Solvent start->step1_reagent intermediate1 2,6-Dichloro-N4,N4-dipropyl- pyrimidine-4-amine step1_reagent->intermediate1 Nucleophilic Aromatic Substitution step2_reagent Ammonia, High T/P intermediate1->step2_reagent intermediate2 N4,N4-Dipropylpyrimidine- 2,4,6-triamine step2_reagent->intermediate2 Amination step3_reagent m-CPBA or H2O2/ Tungstate Catalyst intermediate2->step3_reagent product N4,N4-Dipropyl-1-oxy- pyrimidine-2,4,6-triamine step3_reagent->product N-Oxidation

Figure 2: Proposed synthetic pathway for the title compound.

Characterization: The final compound and all intermediates should be rigorously characterized using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To verify the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess purity (>95% is recommended for biological assays).

Experimental Protocols: Kinase Inhibition Profiling

A tiered approach is recommended to efficiently identify and characterize the kinase targets of this compound.

G start Test Compound screen Primary Kinase Screen (e.g., >300 kinases @ 1-10 µM) start->screen decision1 Significant Inhibition (>50-70%)? screen->decision1 hits Identify Hit Kinases decision1->hits Yes no_hits No Significant Hits (Re-evaluate or Terminate) decision1->no_hits No ic50 IC50 Determination (Dose-Response Assay) hits->ic50 moa Mechanism of Action Studies (e.g., Michaelis-Menten Kinetics) ic50->moa cellular Proceed to Cellular Assays moa->cellular

Figure 3: Workflow for biochemical characterization of kinase inhibition.

Protocol: Primary Kinase Panel Screening

Objective: To identify potential kinase targets from a broad panel.

Methodology: Utilize a commercial kinase screening service (e.g., Reaction Biology, Eurofins) that employs a radiometric [³³P]-ATP filter binding assay, a gold standard for direct measurement of kinase activity.[9]

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Assay Concentration: The compound will be screened at a final concentration of 1 µM and 10 µM in duplicate.

  • Assay Procedure (as performed by service provider):

    • The kinase, appropriate substrate, and cofactors are prepared in a reaction buffer.

    • The test compound or vehicle (DMSO) is added to the reaction mixture.

    • The reaction is initiated by the addition of [γ-³³P]ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the mixture is transferred to a filter membrane that captures the phosphorylated substrate.

    • Unreacted [γ-³³P]ATP is washed away.

    • The radioactivity retained on the filter is measured by scintillation counting.

  • Data Analysis: The percent inhibition is calculated relative to the vehicle (DMSO) control. Hits are typically defined as kinases showing >50% or >70% inhibition at 1 µM.

Protocol: IC₅₀ Determination using ADP-Glo™ Kinase Assay

Objective: To determine the potency (IC₅₀ value) of the compound against the identified "hit" kinases.

Methodology: The ADP-Glo™ Kinase Assay (Promega) is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. Less ADP is produced in the presence of an inhibitor, resulting in a higher luminescence signal.

  • Reagent Preparation: Prepare kinase, substrate, and ATP solutions in kinase reaction buffer. Prepare the test compound in a serial dilution format (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the kinase reaction mixture (containing kinase and substrate).

    • Add 0.5 µL of the serially diluted compound or vehicle control.

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Protocols: Cellular Target Validation

Confirming that the compound inhibits its target kinase within a cellular environment is a critical step.[1]

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To assess the anti-proliferative effect of the compound on cancer cell lines known to be dependent on the identified target kinase(s).

  • Cell Seeding: Seed cancer cells in a 96-well, white-walled plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the compound for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting the signal against the log of the compound concentration.

Protocol: Target Engagement via Western Blot

Objective: To determine if the compound inhibits the phosphorylation of a known downstream substrate of the target kinase in cells.

  • Cell Treatment: Plate cells and allow them to adhere. Starve the cells (if necessary to reduce basal signaling) and then treat with the compound at various concentrations (e.g., 0.1x, 1x, 10x GI₅₀) for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate growth factor or ligand to activate the target kinase pathway (if required).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., p-AKT, p-ERK).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Re-probe the blot for the total protein of the substrate and a loading control (e.g., GAPDH) to confirm equal loading. A dose-dependent decrease in the phosphorylated substrate signal indicates target engagement.

Data Presentation

Quantitative data should be summarized in clear, concise tables.

Table 1: Hypothetical Kinase Inhibition Profile

Kinase Target % Inhibition @ 1 µM IC₅₀ (nM)
Kinase A 95% 50
Kinase B 88% 120
Kinase C 25% >10,000

| Kinase D | 15% | >10,000 |

Table 2: Hypothetical Anti-Proliferative Activity

Cell Line Kinase A Dependency GI₅₀ (µM)
Cell Line X High 0.25
Cell Line Y High 0.40

| Cell Line Z | Low | >10 |

Conclusion

This technical guide provides a robust, logical, and experimentally sound pathway for the comprehensive evaluation of this compound as a potential kinase inhibitor. By following these protocols, researchers can systematically elucidate its mechanism of action, determine its potency and selectivity, and validate its activity in a cellular context. The insights gained from this structured approach will be crucial in determining the therapeutic potential of this novel chemical entity.

References

  • Title: Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) Source: PubMed URL: [Link]

  • Title: Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. Source: I.R.I.S. URL: [Link]

  • Title: Spotlight: Cell-based kinase assay formats. Source: Reaction Biology URL: [Link]

  • Title: A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance Source: PLOS One URL: [Link]

  • Title: Kinase Screening Assay Services Source: Reaction Biology URL: [Link]

  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: PMC - NIH URL: [Link]

  • Title: CHAPTER 2: New Screening Approaches for Kinases Source: The Royal Society of Chemistry URL: [Link]

  • Title: Assay Development for Protein Kinase Enzymes Source: NCBI - NIH URL: [Link]

  • Title: ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy Source: PubMed Central URL: [Link]

  • Title: Pyrimidine N‐oxides. Oxidation of 5‐nitroso‐2,4,6‐triaminopyrimidine Source: ResearchGate URL: [Link]

  • Title: Medicinal Chemistry of Drugs with N-Oxide Functionalities Source: PMC - PubMed Central URL: [Link]

  • Title: Study Shows Complexities of Competitive Kinase Inhibition Source: BioWorld URL: [Link]

  • Title: Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID Source: NIH URL: [Link]

  • Title: ATP-competitive inhibitors for cancer treatment – kinases and the world beyond Source: PMC URL: [Link]

  • Title: Kinase selectivity potential for inhibitors targeting the ATP binding site: a network analysis Source: Oxford Academic URL: [Link]

  • Title: 2,4-Diamino-6-(substituted amino)pyrimidine 3-oxides Source: ACS Publications URL: [Link]

  • Title: Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr Source: Quest Journals URL: [Link]

  • Title: Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide Source: Google Patents URL

Sources

Methodological & Application

Application Notes and Protocols for N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Pyrimidine Derivative for Cellular Investigation

N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine is a substituted pyrimidine derivative with the chemical formula C₁₀H₁₉N₅O and a molecular weight of 225.29.[1][2][3] Its structural similarity to the well-characterized compound Minoxidil, a potent vasodilator known for its effects on hair growth, suggests potential applications in modulating cellular processes such as proliferation and differentiation.[4][5][6] Pyrimidine-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, acting as core structures in various therapeutic agents.[7][8][9]

This document provides a comprehensive guide for researchers utilizing this compound in cell culture. The protocols and insights presented herein are largely extrapolated from extensive studies on its structural analog, Minoxidil, and are intended to serve as a robust starting point for your investigations.

Anticipated Mechanism of Action: Insights from a Structural Analog

While the specific molecular targets of this compound are yet to be fully elucidated, the established mechanism of Minoxidil provides a strong hypothetical framework. Minoxidil's biological effects are primarily attributed to its sulfated metabolite, minoxidil sulfate, which functions as an ATP-sensitive potassium channel (K-ATP) opener.[4][5][6] The opening of these channels in the plasma membrane of cells leads to potassium efflux, hyperpolarization, and subsequent relaxation of vascular smooth muscle.

In the context of hair follicles, this mechanism is thought to enhance microcirculation.[10] Furthermore, in vitro studies with Minoxidil have revealed a multitude of effects on various cell types, including:

  • Stimulation of Cell Proliferation: Minoxidil has been shown to promote the proliferation of various cell types, including epidermal and hair follicle cells.[4][5][11]

  • Modulation of Cell Growth and Phenotype: Studies have demonstrated that Minoxidil can alter the growth patterns and phenotypic appearance of cultured epidermal cells.[10][12]

  • Induction of Vascular Endothelial Growth Factor (VEGF): Minoxidil can stimulate the synthesis of VEGF, a key signaling protein involved in angiogenesis.[4][5]

Based on these observations, it is hypothesized that this compound may exert its effects through similar pathways. The following experimental protocols are designed to investigate these potential cellular responses.

Experimental Workflow for Cellular Analysis

Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cellular Assays cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solution) Treatment Treatment with N4,N4-Dipropyl-1-oxy- pyrimidine-2,4,6-triamine Compound_Prep->Treatment Cell_Culture Cell Line Seeding & Culture Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT, PrestoBlue) Treatment->Viability Proliferation Proliferation Assay (e.g., BrdU, Ki67) Treatment->Proliferation Protein_Analysis Protein Expression Analysis (Western Blot) Treatment->Protein_Analysis Data Data Acquisition & Analysis Viability->Data Proliferation->Data Protein_Analysis->Data

Figure 1: A generalized workflow for investigating the effects of this compound in cell culture.

Protocols for Cell Culture Studies

I. Reagent Preparation and Handling

A. Compound Stock Solution

Caution: Handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[13][14][15] Work in a well-ventilated area.

  • Determine Solubility: Before preparing a stock solution, it is crucial to determine the solubility of this compound in a suitable solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving organic compounds for cell culture applications.

  • Preparation of a 10 mM Stock Solution (Example):

    • Accurately weigh 2.25 mg of this compound (MW: 225.29 g/mol ).

    • Dissolve the compound in 1 mL of sterile DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.

B. Cell Culture Media

Prepare the appropriate complete growth medium for your chosen cell line, typically consisting of a basal medium (e.g., DMEM, RPMI-1640), supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin).

II. Cell Viability Assay (MTT Assay)

This protocol assesses the effect of the compound on cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or an automated cell counter.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete growth medium. A starting concentration range of 1 µM to 100 µM is recommended for initial screening.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control medium.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

    • After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

Treatment GroupAbsorbance (570 nm)% Viability (Relative to Vehicle Control)
No Treatment0.850100%
Vehicle Control (DMSO)0.845100%
1 µM Compound0.83098.2%
10 µM Compound0.79594.1%
50 µM Compound0.65076.9%
100 µM Compound0.42049.7%
Table 1: Example data from an MTT assay showing a dose-dependent effect on cell viability.
III. Cell Proliferation Assay (BrdU Incorporation)

This assay measures the incorporation of the synthetic nucleoside 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA, providing a direct measure of cell proliferation.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol.

  • BrdU Labeling:

    • Two to four hours before the end of the treatment period, add BrdU labeling solution to each well at a final concentration of 10 µM.

    • Incubate the plate for the remaining time at 37°C.

  • Immunodetection of BrdU:

    • Remove the labeling medium and fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 15-30 minutes at room temperature.

    • Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

    • Denature the DNA by treating with 2N HCl for 30-60 minutes at room temperature.

    • Neutralize the acid with a neutralizing buffer (e.g., 0.1 M sodium borate, pH 8.5).

    • Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

    • Incubate with an anti-BrdU primary antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the wells with PBS.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the wells with PBS.

  • Signal Detection and Data Analysis:

    • Add a colorimetric HRP substrate (e.g., TMB) and incubate until a color change is observed.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Measure the absorbance at 450 nm.

    • Calculate the percentage of proliferation relative to the vehicle control.

IV. Western Blot Analysis of Key Signaling Proteins

This protocol allows for the semi-quantitative analysis of specific protein expression levels, such as VEGF or phosphorylated forms of signaling proteins.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein extract) to a new tube.

    • Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-VEGF, anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analyze the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin, GAPDH).

Hypothesized Signaling Pathway

Hypothesized Signaling Pathway cluster_proliferation Proliferation & Survival Compound N4,N4-Dipropyl-1-oxy- pyrimidine-2,4,6-triamine K_ATP K-ATP Channel Compound->K_ATP Opens PI3K_Akt PI3K/Akt Pathway Compound->PI3K_Akt ? MAPK_ERK MAPK/ERK Pathway Compound->MAPK_ERK ? VEGF_Induction VEGF Induction Compound->VEGF_Induction ? Hyperpolarization Membrane Hyperpolarization K_ATP->Hyperpolarization Ca_channel Voltage-gated Ca2+ Channels Hyperpolarization->Ca_channel Inhibits Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Cell_Proliferation Cell Proliferation MAPK_ERK->Cell_Proliferation

Figure 2: A hypothesized signaling pathway for this compound, based on the known effects of Minoxidil. Dashed lines indicate potential downstream effects that require experimental validation.

Safety and Handling

Always consult the Safety Data Sheet (SDS) for this compound before use. General safety precautions include:

  • Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses.[13][15]

  • Ventilation: Use in a well-ventilated area, such as a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.[2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising compound for cell culture research, with potential applications in modulating cell proliferation, survival, and differentiation. The protocols outlined in this application note, based on the well-established activities of its structural analog Minoxidil, provide a solid foundation for initiating studies to elucidate its specific biological functions. As with any novel compound, careful dose-response studies and validation of its effects in various cell lines are essential for robust and reproducible results.

References

  • Messenger, A. G., & Rundegren, J. (2004). Minoxidil: mechanisms of action on hair growth. British Journal of Dermatology, 150(2), 186-194. [Link]

  • Lachgar, S., Charveron, M., Gall, Y., & Bonafe, J. L. (1998). Minoxidil: mechanisms of action on hair growth. Journal of Investigative Dermatology Symposium Proceedings, 3(1), 59-62. [Link]

  • Cohen, R. L., Alves, M. E. A. F., & Weiss, V. C. (1984). Direct effects of minoxidil on epidermal cells in culture. Journal of Investigative Dermatology, 82(1), 90-93. [Link]

  • Fiedler-Weiss, V. C. (1987). Potential mechanisms of minoxidil-induced hair growth in alopecia areata. Journal of the American Academy of Dermatology, 16(3 Pt 2), 647-652. [Link]

  • Buhl, A. E., Waldon, D. J., Baker, C. A., & Johnson, G. A. (1990). Minoxidil sulfate is the active metabolite that stimulates hair follicles. Journal of Investigative Dermatology, 95(5), 553-557. [Link]

  • McLellan, S. V., & Stoyanovsky, D. A. (1998). The effect of minoxidil on keratocyte proliferation in cell culture. Cornea, 17(4), 423-428. [Link]

  • Cohen, R. L., Alves, M. E., & Weiss, V. C. (1984). Direct effects of minoxidil on epidermal cells in culture. Journal of Investigative Dermatology, 82(1), 90-93. [Link]

  • McLellan, S. V., & Stoyanovsky, D. A. (1998). The effect of minoxidil on keratocyte proliferation in cell culture. Cornea, 17(4), 423-428. [Link]

  • Buhl, A. E. (1991). Minoxidil stimulates mouse vibrissae follicles in organ culture. Journal of Investigative Dermatology, 96(4), 496-500. [Link]

  • LookChem. (n.d.). Cas 10236-39-2, Manganese (II) phosphate, Mn 34%. [Link]

  • CAS Common Chemistry. (n.d.). Horse chestnut, Aesculus hippocastanum, ext. [Link]

  • CAS Common Chemistry. (n.d.). Butanedioic acid, polymer with 1,4-cyclohexanedimethanol. [Link]

  • Rigel Pharmaceuticals, Inc. (2005). 2,4-pyrimidinediamine compounds and uses as anti-proliferative agents.
  • Hong, C. I., De, N. C., Tritsch, G. L., & Chheda, G. B. (1976). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry, 19(4), 555-558. [Link]

  • Jain, S., et al. (2016). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Journal of Chemical and Pharmaceutical Research, 8(7), 744-754. [Link]

  • CAS Common Chemistry. (n.d.). Magnesium silicide (Mg2Si). [Link]

  • El-Hashash, M. A., et al. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 10(3), 226-243. [Link]

  • Kumar, D., et al. (2014). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Young Pharmacists, 6(2), 22-28. [Link]

  • Cassenne. (1992). Process for the preparation of 6-piperidino-2,4-diamino-pyrimidine-3-oxide, and compounds.
  • Chemie Linz Gesellschaft M.B.H. (1990). Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide.
  • Farmitalia Carlo Erba S.R.L. (1988). A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.

Sources

Application Notes: Quantifying Cell Proliferation with N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine (Minoxidil)

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Commentary:

Welcome, researchers. The compound N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine is more commonly known in the scientific and clinical community as Minoxidil . Initially developed as an antihypertensive vasodilator, its unexpected side effect of promoting hair growth led to its widespread use in treating androgenetic alopecia. This document moves beyond its clinical application to provide a detailed guide for its use as a pro-proliferative agent in a research context. The protocols herein are designed to be robust and self-validating, enabling you to accurately quantify the mitogenic and survival-promoting effects of Minoxidil on various cell types, particularly those of the hair follicle.

Introduction and Scientific Principle

Minoxidil is a potent ATP-sensitive potassium channel (KATP) opener.[1][2] Its biological activity is mediated by its sulfated metabolite, minoxidil sulfate, which hyperpolarizes cell membranes. While the exact downstream mechanisms for hair growth are multifaceted, a key action is the stimulation of cell proliferation and the prevention of apoptosis, particularly in the dermal papilla cells (DPCs) that regulate the hair follicle cycle.[3][4][5]

Studies have demonstrated that Minoxidil promotes the survival of human DPCs by activating both the Extracellular signal-regulated kinase (ERK) and Akt signaling pathways.[3][5] This activation leads to an increase in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, thereby preventing premature cell death and prolonging the anagen (growth) phase of the hair cycle.[3][4][5] Furthermore, Minoxidil has been shown to stimulate the release of various growth factors, such as Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and Chemokine (C-X-C motif) ligand 1 (CXCL1), which in turn promote DPC proliferation.[1][2][6][7][8]

These pro-proliferative and anti-apoptotic effects make Minoxidil a valuable tool for in vitro studies of cell cycle regulation, signal transduction, and for screening potential therapeutic agents for hair loss. This guide details two primary methods for quantifying these effects: a metabolic-based assay (WST-1) for high-throughput screening and a DNA synthesis-based assay (BrdU) for a more direct measure of proliferation.

Mechanism of Action: Signaling Pathway

Minoxidil's primary pro-proliferative effects on dermal papilla cells are mediated through the activation of key survival and growth pathways. Its action as a KATP channel opener is the initiating event that triggers downstream signaling cascades.

Minoxidil_Pathway Minoxidil Minoxidil KATP ATP-Sensitive Potassium (KATP) Channel Minoxidil->KATP Opens ERK ERK Activation (pERK) KATP->ERK Downstream Events Akt Akt Activation (pAkt) KATP->Akt Downstream Events GF Growth Factor Release (VEGF, etc.) KATP->GF Downstream Events Proliferation Cell Proliferation & Survival ERK->Proliferation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Upregulates Bax Bax (Pro-apoptotic) Akt->Bax Downregulates Bcl2->Proliferation Bax->Proliferation GF->Proliferation Stimulates

Caption: Minoxidil-induced cell proliferation signaling cascade.

Experimental Protocols

For robust and reproducible results, it is crucial to maintain sterile cell culture conditions and use appropriate controls.

Reagent Preparation
  • Minoxidil Stock Solution (10 mM):

    • Weigh out 2.093 mg of Minoxidil powder (MW: 209.25 g/mol ).

    • Dissolve in 1 mL of dimethyl sulfoxide (DMSO).

    • Mix thoroughly by vortexing.

    • Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Cell Culture Medium:

    • For Human Dermal Papilla Cells (DPCs), use a specialized medium such as Follicle Dermal Papilla Cell Growth Medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]

Protocol 1: Metabolic Proliferation Assay (WST-1)

This colorimetric assay measures the activity of mitochondrial dehydrogenases in viable cells, which is directly proportional to the number of living cells.[10][11]

WST1_Workflow A 1. Seed Cells (e.g., 4x10³ cells/well) in 96-well plate B 2. Incubate (24h, 37°C, 5% CO₂) A->B C 3. Treat with Minoxidil (Dose-response, incl. vehicle control) B->C D 4. Incubate (48-72h, 37°C, 5% CO₂) C->D E 5. Add WST-1 Reagent (10 µL/well) D->E F 6. Incubate (0.5-4h, 37°C, 5% CO₂) E->F G 7. Measure Absorbance (420-480 nm) F->G

Caption: Workflow for the WST-1 cell proliferation assay.

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed cells (e.g., DPCs) into a 96-well flat-bottom plate at a density of 2,000–5,000 cells/well in 100 µL of culture medium.[10][12]

  • Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to adhere.

  • Treatment: Prepare serial dilutions of Minoxidil from the 10 mM stock solution in culture medium. A suggested concentration range is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the Minoxidil-containing medium.

    • Essential Controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest Minoxidil dose.

      • Untreated Control: Cells in medium only.

      • Blank: Medium only (no cells) to measure background absorbance.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[10][12][13]

  • Final Incubation: Incubate for 0.5 to 4 hours at 37°C. The optimal time depends on the cell type and density and should be determined by monitoring color development.

  • Measurement: Shake the plate gently for 1 minute to ensure a homogenous distribution of the formazan dye.[10] Measure the absorbance at a wavelength between 420-480 nm using a microplate reader.[12]

Protocol 2: DNA Synthesis Proliferation Assay (BrdU)

This immunoassay directly measures cell proliferation by detecting the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA of replicating cells.[14][15][16]

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Follow steps 1-4 from the WST-1 protocol. The incubation period with Minoxidil is typically 24 to 48 hours.

  • BrdU Labeling: Add BrdU labeling solution to each well at a 1:1000 dilution (final concentration 10 µM) and incubate for 2 to 24 hours at 37°C.[17] The labeling time should be optimized for your specific cell line.

  • Fixation and Denaturation: Remove the labeling medium. Add 200 µL of the kit-provided Fixative/Denaturing solution to each well and incubate for 30 minutes at room temperature. This step is critical to allow the antibody access to the incorporated BrdU.[14][15][17]

  • Antibody Incubation:

    • Remove the fixative solution and wash the wells with wash buffer.

    • Add 100 µL of the anti-BrdU detector antibody solution to each well.

    • Incubate for 1 hour at room temperature.

  • Secondary Antibody & Substrate:

    • Wash the wells. Add 100 µL of the HRP-linked secondary antibody conjugate.

    • Incubate for 30 minutes at room temperature.

    • Wash the wells thoroughly. Add 100 µL of TMB substrate and incubate until color develops (typically 15-30 minutes).

  • Stop Reaction & Measurement: Add 100 µL of Stop Solution. Measure the absorbance at 450 nm within 30 minutes.

Data Analysis and Expected Results

Data Normalization:

  • Subtract the average absorbance of the blank wells from all other wells.

  • Calculate the percentage of proliferation relative to the vehicle control using the following formula: % Proliferation = (Absorbance_Sample / Absorbance_VehicleControl) * 100

Dose-Response Curve:

Plot the % Proliferation (Y-axis) against the log of the Minoxidil concentration (X-axis). Use non-linear regression (sigmoidal dose-response) to calculate the EC₅₀ value, which is the concentration that induces a half-maximal proliferative response.

Expected Results Table:

Based on published data, Minoxidil is expected to increase the proliferation of DPCs in a dose-dependent manner.[3][18] Significant effects are often observed in the 0.1 µM to 10 µM range.[3][4]

Minoxidil Conc. (µM)% Proliferation (vs. Vehicle)Standard Deviation
0 (Vehicle)100%± 5.2%
0.1115%± 6.1%
1.0140%± 7.5%
10125% (Potential slight toxicity)± 8.0%
10090% (Potential toxicity)± 9.3%
Note: This is illustrative data. Actual results will vary depending on the cell line, seeding density, and incubation time.

Troubleshooting

ProblemPotential CauseSolution
High Variability Inconsistent cell seeding; Edge effects in the 96-well plate; Pipetting errors.Ensure a single-cell suspension before seeding; Avoid using the outer wells of the plate; Use a multichannel pipette for reagent addition.
No Proliferative Effect Low cell viability; Inactive compound; Sub-optimal concentration range; Cells lack the necessary sulfotransferase enzyme (SULT1A1) to activate Minoxidil.Check cell health before starting; Use a new aliquot of Minoxidil; Test a wider concentration range (0.01 µM - 200 µM); Select a cell line known to respond or co-culture with cells expressing SULT1A1.
High Background Signal Contamination (microbial); Reagent interference.Maintain strict aseptic technique; Run a "reagent only" blank to check for interference.
Low Signal (BrdU) Insufficient labeling time; Incomplete DNA denaturation.Increase BrdU incubation time; Ensure the Fixative/Denaturing solution is fresh and incubation time is adequate.

References

  • Creative Bioarray. (n.d.). WST-1 Assay Protocol for Cell Proliferation and Viability. Retrieved from [Link]

  • Han, J. H., Kwon, O. S., Chung, J. H., Cho, K. H., Eun, H. C., & Kim, K. H. (2004). Effect of minoxidil on proliferation and apoptosis in dermal papilla cells of human hair follicle.
  • Perfect Hair Health. (n.d.). Effect of minoxidil on proliferation and apoptosis in dermal papilla cells of human hair follicle. Retrieved from [Link]

  • PubMed. (2004). Effect of minoxidil on proliferation and apoptosis in dermal papilla cells of human hair follicle. Retrieved from [Link]

  • Wikipedia. (n.d.). Minoxidil. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). BrdU (Bromodeoxyuridine) for Cell Proliferation Analysis. Retrieved from [Link]

  • Nanotechnology Characterization Laboratory. (2014). Cellular viability - WST-1 assay Protocol for adherent cells. Retrieved from [Link]

  • Analyzing Minoxidil Cellular Mechanism: A Comprehensive Guide. (n.d.). Retrieved from [Link]

  • Choi, N., et al. (2018). Minoxidil Promotes Hair Growth through Stimulation of Growth Factor Release from Adipose-Derived Stem Cells. International Journal of Molecular Sciences, 19(3), 691.
  • Medplux. (2025). What is the mechanism of action of Minoxidil (minoxidil) for promoting hair growth?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An analysis of gene expression data involving examination of signaling pathways activation reveals new insights into the mechanism of action of minoxidil topical foam in men with androgenetic alopecia. Retrieved from [Link]

  • Hair Loss Research. (2016). Effect of Minoxidil on Apoptosis in Dermal Papilla Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell-proliferating effect of minoxidil after 24 h and 48 h of treatment. Retrieved from [Link]

  • PubMed. (1999). Minoxidil increases 17 beta-hydroxysteroid dehydrogenase and 5 alpha-reductase activity of cultured human dermal papilla cells from balding scalp. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of minoxidil on cell proliferation. Retrieved from [Link]

  • ScienceDirect. (n.d.). Effect of minoxidil on proliferation and apoptosis in dermal papilla cells of human hair follicle. Retrieved from [Link]

  • ResearchGate. (n.d.). Minoxidil promotes the proliferation of DP cells and hair growth. Retrieved from [Link]

Sources

Application Note: Characterizing the Cellular Effects of N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine via Western Blotting

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the scientific literature and chemical databases reveals that N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine is not a commercially cataloged or widely researched compound. Its chemical structure, however, places it in the family of pyrimidine N-oxide derivatives. This class includes well-known molecules such as Minoxidil, which are recognized as potent activators of ATP-sensitive potassium channels (K-ATP channels) and modulators of various cellular signaling pathways.

This application note, therefore, provides a comprehensive framework for utilizing Western blotting to investigate the cellular effects of this compound, leveraging established methodologies for analogous compounds. The focus is on using Western blotting as an analytical tool to dissect the compound's impact on key signaling cascades.

Scientific Introduction: Rationale and Hypothesized Mechanism

This compound belongs to a class of compounds known as pyrimidine N-oxides. The prototypical agent in this class, Minoxidil (2,4-diamino-6-piperidinopyrimidine 3-oxide), is a known vasodilator that functions primarily by opening K-ATP channels in vascular smooth muscle cells. This action leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent relaxation of the muscle cell.

Beyond its vasodilatory effects, the active metabolite, Minoxidil sulfate, has been shown to modulate critical intracellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. These pathways are central regulators of cell proliferation, survival, and apoptosis. Therefore, it is hypothesized that this compound may elicit similar cellular responses.

Western blotting is the ideal methodology to test this hypothesis. It allows for the sensitive and specific quantification of changes in the expression levels and phosphorylation states of key proteins within these signaling cascades following treatment of cultured cells with the compound.

Experimental Design: A Validating Workflow

The experimental workflow is designed to first determine the optimal treatment conditions (dose and time) and then to use these conditions to probe the compound's effect on specific signaling pathways.

G cluster_0 Phase 1: Optimization cluster_1 Phase 2: Mechanistic Analysis A Cell Seeding & Culture B Dose-Response Assay (e.g., 0.1, 1, 10, 100 µM) A->B C Time-Course Assay (e.g., 15, 30, 60, 120 min) A->C D Cell Viability Assay (MTT/XTT) Determine Cytotoxicity & Optimal Dose B->D E Treat Cells with Optimal Dose & Time D->E Informs Treatment Parameters F Cell Lysis & Protein Quantification (BCA Assay) E->F G Western Blotting Protocol F->G H Probe for Phospho-Proteins (p-ERK, p-Akt) & Total Proteins G->H I Densitometry & Data Analysis H->I

Caption: Experimental workflow for Western blot analysis.

Detailed Protocols

This protocol is foundational for observing the compound's effects on live cells before analysis. The choice of cell line (e.g., HaCaT keratinocytes, vascular smooth muscle cells) should be guided by the research question.

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow for 24 hours in complete growth medium.

  • Starvation (Optional but Recommended): To reduce basal signaling activity, replace the complete medium with a low-serum (e.g., 0.5% FBS) or serum-free medium for 12-24 hours prior to treatment.

  • Compound Preparation: Prepare a concentrated stock solution (e.g., 100 mM) of this compound in a suitable solvent like Dimethyl Sulfoxide (DMSO). Prepare serial dilutions in the starvation medium to achieve the final desired concentrations.

    • Causality: DMSO is a standard solvent for non-polar compounds, but its concentration in the final culture medium should not exceed 0.1% to avoid solvent-induced artifacts. A vehicle control (DMSO only) is mandatory.

  • Treatment: Aspirate the starvation medium and add the medium containing the compound or vehicle control. Incubate for the desired time points at 37°C and 5% CO2.

  • Cell Lysis: Immediately after treatment, place the plates on ice, aspirate the medium, and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Add 100-150 µL of ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.

    • Trustworthiness: The inclusion of phosphatase inhibitors is critical when probing for phosphorylation events, as phosphatases remain active post-lysis and can dephosphorylate target proteins, leading to false-negative results.

  • Harvesting: Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes with periodic vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (containing the soluble proteins) to a new tube and discard the pellet.

  • Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit. This ensures equal protein loading for the Western blot, which is essential for accurate comparisons.

This protocol details the core immunoassay for detecting target proteins.

  • Sample Preparation: Based on the BCA assay results, dilute the cell lysates with 4x Laemmli sample buffer to a final concentration of 1 µg/µL. Heat the samples at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane into a 4-20% Tris-Glycine precast polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

    • Expertise: Using precast gels ensures higher consistency and reproducibility between experiments compared to hand-poured gels.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

    • Causality: PVDF membranes are preferred for their high mechanical strength and protein binding capacity, especially for phosphorylated or low-abundance proteins. The membrane must be activated with methanol before use to enable hydrophobic interactions.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).

    • Trustworthiness: Blocking is a critical step to prevent non-specific binding of the primary antibody to the membrane, thereby reducing background noise and increasing the signal-to-noise ratio. BSA is often preferred for phospho-antibody detection as milk contains phosphoproteins that can increase background.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. (See Table 1 for suggested antibodies).

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (Step 6) to remove unbound secondary antibody.

  • Detection: Add an Enhanced Chemiluminescence (ECL) substrate to the membrane. The HRP enzyme on the secondary antibody catalyzes a reaction that produces light.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system. Quantify band intensity using software like ImageJ.

  • Stripping and Re-probing: To validate results and conserve samples, the membrane can be stripped of antibodies and re-probed for a loading control (e.g., GAPDH, β-actin) or the total protein counterpart (e.g., re-probe for total ERK after probing for p-ERK). This ensures that any observed changes are due to the treatment and not unequal protein loading.

Data Interpretation and Target Selection

To assess the effect of this compound, a panel of key signaling proteins should be investigated.

Target Protein Rationale for Probing Expected Result upon Activation Suggested Antibody Source (Example)
Phospho-Akt (Ser473) Key node in the PI3K/Akt survival pathway.Increase in phosphorylationCell Signaling Technology
Total Akt Control for total protein level, used for normalization.No changeCell Signaling Technology
Phospho-ERK1/2 (Thr202/Tyr204) Key node in the MAPK/ERK proliferation pathway.Increase in phosphorylationCell Signaling Technology
Total ERK1/2 Control for total protein level, used for normalization.No changeCell Signaling Technology
Cleaved Caspase-3 A key executioner of apoptosis.Decrease (if compound is pro-survival)Abcam
GAPDH / β-Actin Housekeeping protein, used as a loading control.No changeSanta Cruz Biotechnology
Visualization of Targeted Pathways

The following diagram illustrates the two primary signaling pathways hypothesized to be modulated by pyrimidine N-oxide derivatives. Western blotting serves to quantify the phosphorylation status of the indicated nodes (Akt and ERK).

G cluster_0 PI3K/Akt Pathway cluster_1 MAPK/ERK Pathway compound N4,N4-Dipropyl-1-oxy- pyrimidine-2,4,6-triamine receptor Cellular Target (e.g., K-ATP Channel) compound->receptor pi3k PI3K receptor->pi3k activates ras Ras receptor->ras activates akt Akt pi3k->akt phosphorylates survival Cell Survival & Growth akt->survival raf Raf ras->raf phosphorylates mek MEK raf->mek phosphorylates erk ERK mek->erk phosphorylates proliferation Cell Proliferation & Differentiation erk->proliferation

Caption: Hypothesized signaling pathways for Western blot analysis.

References

  • Title: Minoxidil: an underused vasodilator for resistant or severe hypertension Source: Journal of Clinical Hypertension URL: [Link]

  • Title: Minoxidil: a comprehensive review Source: Journal of the American Academy of Dermatology URL: [Link]

  • Title: Minoxidil activates the ERK/p38 MAPK signaling pathway through the Gαi protein in human dermal papilla cells Source: Experimental Dermatology URL: [Link]

  • Title: The Akt signaling pathway in the treatment of skin diseases Source: Signal Transduction and Targeted Therapy URL: [Link]

  • Title: The absolute necessity of phosphatase inhibitors in the analysis of protein phosphorylation Source: Methods in Molecular Biology URL: [Link]

Application Note: High-Throughput Screening for Modulators of Hair Follicle Dermal Papilla Cell Proliferation Using N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine (Minoxidil) as a Positive Control

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine, widely known as Minoxidil, was initially developed as an antihypertensive drug due to its potent vasodilatory effects.[1] A notable side effect, hypertrichosis (excessive hair growth), led to its repurposing as a widely used topical treatment for androgenetic alopecia.[2][3] Minoxidil's primary mechanism of action involves the opening of ATP-sensitive potassium channels (KATP) in vascular smooth muscle and hair follicles.[1][4] This action leads to hyperpolarization of the cell membrane.[5] While the complete mechanism for hair growth promotion is not fully elucidated, it is understood that Minoxidil enhances microcirculation around hair follicles, allowing for an increased supply of oxygen, blood, and nutrients.[2][4][5]

Furthermore, Minoxidil exerts direct effects on hair follicle cells. It promotes the survival of human dermal papilla cells (HFDPCs) by activating signaling pathways such as ERK and Akt, which are crucial for cell proliferation and the prevention of apoptosis.[6][7] By increasing the Bcl-2/Bax ratio, it shifts the balance towards cell survival, effectively prolonging the anagen (growth) phase of the hair cycle.[3][7] Minoxidil also stimulates the production of various growth factors, including Vascular Endothelial Growth Factor (VEGF), and activates the β-catenin pathway, further contributing to its hair growth-promoting effects.[1][5][8]

This application note provides a detailed protocol for a high-throughput screening (HTS) assay to identify novel compounds that promote the proliferation of Human Hair Follicle Dermal Papilla Cells (HFDPCs). The assay utilizes Minoxidil as a positive control to validate assay performance and benchmark the activity of test compounds.

Principle of the Assay

This HTS protocol is a cell-based assay designed to quantify the proliferation of HFDPCs in response to treatment with test compounds. HFDPCs are seeded into 96-well microplates and incubated with a library of small molecules. After a defined incubation period, cell viability and proliferation are assessed using a resazurin-based reduction assay.[9][10][11] Metabolically active, viable cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[10][12] The resulting fluorescent signal is directly proportional to the number of living cells and can be measured using a plate reader. Minoxidil serves as the positive control, inducing a proliferative response, while a vehicle control (e.g., DMSO) serves as the negative or basal control. The robustness of the assay is quantified using the Z'-factor, a statistical parameter that determines the quality of an HTS assay.[13][14][15]

Core Signaling Pathway

Minoxidil's effect on HFDPC proliferation is mediated through a complex signaling network. A simplified representation of this pathway is depicted below.

Minoxidil_Pathway Minoxidil Minoxidil KATP ATP-sensitive K+ Channel (KATP) (Kir6/SUR2) Minoxidil->KATP Opens Adenosine Adenosine Signaling Minoxidil->Adenosine Beta_Catenin Wnt/β-Catenin Pathway Minoxidil->Beta_Catenin Activates Hyperpolarization Cell Membrane Hyperpolarization KATP->Hyperpolarization Ca_Influx Modulation of Ca2+ Influx Hyperpolarization->Ca_Influx ERK_Akt PI3K/Akt & ERK1/2 Pathways Ca_Influx->ERK_Akt Activates Adenosine->ERK_Akt Activates Proliferation Cell Proliferation & Survival ERK_Akt->Proliferation Apoptosis Inhibition of Apoptosis (↑Bcl-2/Bax) ERK_Akt->Apoptosis Beta_Catenin->Proliferation Anagen Anagen Phase Prolongation Proliferation->Anagen Apoptosis->Anagen

Caption: Minoxidil signaling in dermal papilla cells.

Materials and Reagents

Reagent/MaterialSupplierCatalog No.
Human Hair Follicle Dermal Papilla Cells (HFDPC)Cell Applications, Inc.602-05a
Dermal Papilla Cell Growth MediumCell Applications, Inc.602-500
Trypsin/EDTA SolutionThermo Fisher Scientific25200056
DPBS (Dulbecco's Phosphate-Buffered Saline)Thermo Fisher Scientific14190144
Minoxidil (USP Reference Standard)Sigma-Aldrich1444208
Dimethyl Sulfoxide (DMSO), sterile-filteredSigma-AldrichD2650
Resazurin Sodium SaltSigma-AldrichR7017
96-well, black, clear-bottom tissue culture platesCorning3603
Multichannel Pipettes and ReservoirsVWRVarious
Automated Liquid Handler (Optional)Beckman Coulter/HamiltonVarious
Microplate FluorometerMolecular Devices/BMG LabtechVarious

Experimental Workflow

The overall workflow for the high-throughput screening campaign is outlined below.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_readout Data Acquisition & Analysis Cell_Culture 1. Culture & Harvest HFDPCs Cell_Seeding 2. Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Compound_Addition 3. Add Test Compounds & Controls Cell_Seeding->Compound_Addition Incubation 4. Incubate Plates (72 hours) Compound_Addition->Incubation Resazurin_Addition 5. Add Resazurin Reagent Incubation->Resazurin_Addition Read_Plate 6. Measure Fluorescence Resazurin_Addition->Read_Plate Data_Analysis 7. Analyze Data (Z', Hit Selection) Read_Plate->Data_Analysis

Caption: High-throughput screening workflow.

Detailed Protocols

Preparation of Reagents
  • Minoxidil Stock Solution (10 mM): Dissolve 2.09 mg of Minoxidil powder in 1 mL of DMSO. Mix thoroughly until fully dissolved. Aliquot and store at -20°C, protected from light.

  • Resazurin Working Solution (0.15 mg/mL): Dissolve resazurin sodium salt in sterile DPBS to a final concentration of 0.15 mg/mL.[9] Filter-sterilize the solution using a 0.2 µm filter. Store in a light-protected container at 4°C for frequent use or at -20°C for long-term storage.[9]

Cell Culture and Seeding
  • Culture HFDPCs in Dermal Papilla Cell Growth Medium in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2.

  • When cells reach 80-90% confluency, wash them once with DPBS.

  • Aspirate the DPBS and add 3 mL of Trypsin/EDTA solution. Incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin with 7 mL of growth medium and transfer the cell suspension to a 15 mL conical tube.

  • Centrifuge at 200 x g for 5 minutes. Aspirate the supernatant.

  • Resuspend the cell pellet in fresh growth medium and perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to a final concentration of 50,000 cells/mL.

  • Using a multichannel pipette, seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well black, clear-bottom plate.

  • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

Compound Addition
  • Prepare a compound source plate by diluting test compounds and controls in growth medium. The final concentration of DMSO should not exceed 0.5% to avoid cytotoxicity.

    • Negative Control (Vehicle): Growth medium with 0.5% DMSO.

    • Positive Control (Minoxidil): Prepare a serial dilution of Minoxidil in growth medium (e.g., from 100 µM down to 0.1 µM) to determine the EC50. For a single-point screen, a final concentration of 10 µM is recommended.

    • Test Compounds: Typically screened at a final concentration of 10 µM.

  • Gently remove the medium from the seeded cell plate.

  • Add 100 µL of the compound/control dilutions to the respective wells. It is recommended to use an automated liquid handler for high-throughput applications to ensure consistency.

  • Incubate the plate for 72 hours at 37°C, 5% CO2.

Resazurin Assay and Data Acquisition
  • After the 72-hour incubation, add 20 µL of the Resazurin Working Solution to each well.[9]

  • Return the plate to the incubator and incubate for 2-4 hours at 37°C, protected from light. Incubation time may need to be optimized depending on the metabolic rate of the HFDPCs.[11]

  • Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[9][10]

Data Analysis and Interpretation

Assay Quality Control: Z'-Factor Calculation

The Z'-factor is a measure of the statistical effect size and is used to assess the quality and robustness of an HTS assay.[15] It is calculated using the signals from the positive (Minoxidil) and negative (Vehicle) controls.

The formula for Z'-factor is:



Where:

  • 
     = mean of the positive control (e.g., 10 µM Minoxidil)
    
  • 
     = standard deviation of the positive control
    
  • 
     = mean of the negative control (Vehicle)
    
  • 
     = standard deviation of the negative control
    
Z'-Factor ValueInterpretation
> 0.5Excellent assay, suitable for HTS.[14][16]
0 to 0.5Marginal assay, may require optimization.[14][16]
< 0Poor assay, not suitable for screening.[14][16]

An assay with a Z'-factor of 0.5 or greater is considered robust and reliable for a high-throughput screen.[13]

Hit Identification and Dose-Response Analysis
  • Primary Screen: In a single-point screen (e.g., at 10 µM), hits are typically identified as compounds that produce a signal greater than a certain threshold, often defined as three standard deviations above the mean of the negative control.

  • Dose-Response Analysis: For confirmed hits, a dose-response curve is generated by testing the compound over a range of concentrations. The data is plotted with the log of the compound concentration on the x-axis and the percentage of activity (relative to controls) on the y-axis. A sigmoidal curve is fitted to the data to determine the half-maximal effective concentration (EC50).[17][18][19] The EC50 is a measure of the compound's potency; a lower EC50 value indicates higher potency.[17][18]

Safety Precautions

  • Minoxidil is a potent pharmacological agent. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound.[20]

  • Work in a well-ventilated area or a chemical fume hood when preparing stock solutions from powder.

  • Follow standard aseptic techniques for all cell culture procedures to prevent contamination.

  • Consult the Safety Data Sheet (SDS) for Minoxidil and other chemicals for detailed handling and disposal information.

Conclusion

This application note provides a robust and reliable method for high-throughput screening of compounds that promote the proliferation of human hair follicle dermal papilla cells. The use of Minoxidil as a positive control ensures the validity of the assay and provides a benchmark for evaluating the potency of novel compounds. This assay can serve as a valuable tool in the discovery of new therapeutics for hair loss disorders. The development of 3D co-culture models and other advanced in vitro systems may offer further enhancements for screening hair growth-promoting compounds.[21][22][23]

References

  • Minoxidil. (n.d.). In Wikipedia. Retrieved January 12, 2026.
  • Kwak, S. H., et al. (2018). Minoxidil Promotes Hair Growth through Stimulation of Growth Factor Release from Adipose-Derived Stem Cells. International Journal of Molecular Sciences, 19(3), 691.
  • Resazurin Assay Protocol. (n.d.).
  • What is the mechanism of action of Minoxidil (minoxidil) for promoting hair growth? (2025, October 6).
  • What is the mechanism of Minoxidil? (2024, July 17).
  • Goren, A., et al. (2020). An analysis of gene expression data involving examination of signaling pathways activation reveals new insights into the mechanism of action of minoxidil topical foam in men with androgenetic alopecia.
  • Lobb, M. (1994). Potassium channel conductance as a control mechanism in hair follicles.
  • Minoxidil. (2023, February 24).
  • Resazurin Cell Viability Assay. (n.d.). Labbox.
  • Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. (2023). MDPI.
  • Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. (2024, November 26). PMC - NIH.
  • Lee, S. H., et al. (2024). High-Throughput Screening of 3-Dimensional Co-culture Hair Follicle Mimetic Tissue with an Enhanced Extracellular Matrix for the Screening of Hair Growth-Promoting Compounds.
  • Kwack, M. H., et al. (2011). Minoxidil activates β-catenin pathway in human dermal papilla cells: a possible explanation for its anagen prolongation effect.
  • Measuring Cell-Viability by Resazurin (AlamarBlue®) Assay using Photopette® Cell. (2017, March). Tip Biosystems.
  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
  • Wu, P., et al. (2005). Building complex tissues: High throughput screening for molecules required in hair engineering. Journal of Investigative Dermatology Symposium Proceedings, 10(2), 126-131.
  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2019).
  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad.
  • Dose-response curve fitting for EC50 calcul
  • Lee, S. H., et al. (2024). High-Throughput Screening of 3-Dimensional Co-culture Hair Follicle Mimetic Tissue with an Enhanced Extracellular Matrix for the Screening of Hair Growth-Promoting Compounds. PubMed Central.
  • How to compute EC50 C50 in Dose Response fitting. (2022, December 21). OriginLab.
  • The EC50. (n.d.). In GraphPad Prism 10 Curve Fitting Guide.
  • On HTS: Z-factor. (2023, December 12).
  • EC50. (n.d.). In Wikipedia. Retrieved January 12, 2026.
  • How to Interpret Dose-Response Curves. (n.d.). Sigma-Aldrich.
  • Z-factor. (n.d.). In Wikipedia. Retrieved January 12, 2026.
  • Minoxidil, Powder, USP - Scientific Document
  • Effect of minoxidil on proliferation and apoptosis in dermal papilla cells of human hair follicle. (2025, September 30).
  • High-Throughput Screening of 3-Dimensional Co-culture Hair Follicle Mimetic Tissue with an Enhanced Extracellular Matrix for the Screening of Hair Growth-Promoting Compounds. (2024, December 27).
  • Evaluation of Minoxidil 5% Topical Lotion Hydrogel on the Proliferation of Human Hair Dermal Papilla Cells In Vitro. (n.d.). PCCA.
  • Shin, H. S., et al. (2022). 3D Spheroid Human Dermal Papilla Cell as an Effective Model for the Screening of Hair Growth Promoting Compounds: Examples of Minoxidil and 3,4,5-Tri-O-caffeoylquinic acid (TCQA). International Journal of Molecular Sciences, 23(13), 7356.
  • Hair-like constructs offer drug screening platform. (2013, October 22). A*STAR Research.
  • Han, J. H., et al. (2004). Effect of minoxidil on proliferation and apoptosis in dermal papilla cells of human hair follicle.
  • ATP sensitive potassium channel openers: A new class of ocular hypotensive agents. (2016). PubMed.
  • Minoxidil | C9H15N5O | CID 4201. (n.d.). PubChem - NIH.
  • ATP sensitive potassium channel openers: a new class of ocular hypotensive agents. (2016). PMC.
  • Screening Technologies for Inward Rectifier Potassium Channels: Discovery of New Blockers and Activ
  • ATP-sensitive potassium (K>ATP>)
  • Effect of ATP-sensitive Potassium Channel Openers on Intraocular Pressure in Ocular Hypertensive Animal Models. (n.d.). Mayo Clinic.
  • Minoxidil - 6-(1-Piperidinyl)-2,4-pyrimidinediamine 3-oxide. (n.d.). Sigma-Aldrich.
  • Minoxidil. (n.d.). In NIST WebBook. National Institute of Standards and Technology.
  • 2,4-Diamino-6-piperidinopyrimidine | C9H15N5 | CID 606255. (n.d.). PubChem.

Sources

Application Notes & Protocols: Investigating N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine (Minoxidil) in Animal Models of Cancer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Repurposing a Vasodilator for Oncology

The compound N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine belongs to the pyrimidine-triamine class of molecules. While this specific nomenclature is not standard, the core structure is closely related to the well-known and extensively studied compound Minoxidil (2,4-Diamino-6-piperidinopyrimidine 3-oxide). Given the available scientific literature, this guide will focus on Minoxidil as the representative agent for this chemical class in the context of cancer research.

Minoxidil is an FDA-approved medication, widely recognized for its use in treating hypertension (as an oral formulation, Loniten®) and androgenetic alopecia (as a topical formulation, Rogaine®)[1][2]. Its established safety profile and long history of clinical use make it an attractive candidate for drug repurposing.[1][3] Emerging preclinical evidence now suggests that Minoxidil possesses potent anti-cancer properties, particularly in gynecologic and other cancers, warranting rigorous investigation in relevant animal models.[4][5]

This document serves as a technical guide for researchers, providing a synthesis of the current understanding of Minoxidil's anti-cancer mechanisms and detailed protocols for its application in preclinical xenograft models.

Mechanism of Action in Cancer: Beyond Vasodilation

The canonical mechanism of Minoxidil involves the activation of ATP-sensitive potassium (KATP) channels.[6] In cancer cells, this action triggers a unique cascade of events distinct from its effects on vascular smooth muscle or hair follicles. The primary anti-tumor mechanism is linked to the activation of the Kir6.2/SUR2 KATP channel subtype.[4][5]

The Kir6.2/SUR2-Mediated Anti-Cancer Pathway:

  • Channel Activation: Minoxidil selectively activates Kir6.2/SUR2 channels on the plasma and mitochondrial membranes of susceptible cancer cells.[4]

  • Mitochondrial Disruption: This activation leads to altered mitochondrial function and membrane potential.

  • Oxidative Stress: The mitochondrial disruption results in a surge of intracellular Reactive Oxygen Species (ROS).[4][5]

  • DNA Damage: Elevated ROS levels induce extensive DNA damage, particularly double-strand breaks.[4]

  • Cell Death: Consequently, the cell undergoes apoptosis through a caspase-3 independent pathway, effectively arresting tumor growth.[4][5]

This cascade highlights a novel therapeutic vulnerability in cancers expressing the Kir6.2/SUR2 channel.

Minoxidil_MoA cluster_0 Cancer Cell Minoxidil Minoxidil KATP Kir6.2/SUR2 (KATP Channel) Minoxidil->KATP Activates Mito Mitochondrial Disruption KATP->Mito Induces ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS DNA_damage Extensive DNA Damage ROS->DNA_damage Apoptosis Caspase-3 Independent Cell Death DNA_damage->Apoptosis

Caption: Minoxidil's proposed anti-cancer signaling pathway.

Beyond this primary pathway, other mechanisms have been proposed:

  • Androgen Receptor (AR) Suppression: Studies have shown that Minoxidil can directly bind to the androgen receptor and suppress its function. This suggests a potential therapeutic application in androgen-sensitive cancers like prostate cancer.[7][8]

  • Anti-Invasive Effects: In breast cancer cell lines, Minoxidil has demonstrated an ability to inhibit cellular invasion, a key step in metastasis.[6]

Preclinical In Vivo Efficacy: A Data Summary

Several studies have evaluated Minoxidil's efficacy in arresting tumor growth in animal models. The data underscores its potential as a standalone agent or in combination with standard chemotherapy.

Cancer TypeCell LineAnimal ModelMinoxidil Dose & RouteKey FindingsReference(s)
Ovarian Cancer OVCAR8Female NSG Mice10 mg/kg, Intraperitoneal (IP), twice/weekSignificantly arrested tumor growth; reduced tumor burden by ~90-fold compared to vehicle.[4],[5],[9]
Breast Cancer MDA-MB-231Female NOD/SCID Mice25 or 50 mg/kg, IP, every other dayAugmented the anti-cancer effect of paclitaxel; inhibited tumor growth and angiogenesis.[10]
Prostate Cancer LNCaPIn VitroConcentration-dependentSuppressed DHT-dependent growth of androgen-sensitive prostate cancer cells.[7],[8]

Note: A dose of 50 mg/kg was found to be toxic in the ovarian cancer model, causing significant stress and lethargy, highlighting the importance of dose-finding studies.[4]

Experimental Protocols for In Vivo Evaluation

The following protocols provide a framework for assessing the anti-tumor efficacy of Minoxidil in a mouse xenograft model. All animal procedures must be conducted in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.[11]

Part 1: Compound Formulation

Rationale: A consistent and stable formulation is critical for reproducible results. Minoxidil is soluble in Dimethyl Sulfoxide (DMSO), which is a common vehicle for in vivo studies involving water-insoluble compounds.

Materials:

  • Minoxidil powder (e.g., Tocris Bioscience, Cat. No. 0583)[4]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline

  • Sterile microcentrifuge tubes and syringes

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of Minoxidil in 100% DMSO. For example, dissolve 100 mg of Minoxidil in 1 mL of DMSO to create a 100 mg/mL stock. Vortex thoroughly until fully dissolved.

  • Working Solution: On each day of dosing, dilute the stock solution with sterile saline to the final desired concentration.

    • Causality Note: Preparing the working solution fresh is crucial to prevent precipitation and ensure accurate dosing. The final concentration of DMSO administered to the animal should be kept low (typically <10% of the injection volume) to minimize vehicle-related toxicity.

    • Example Calculation for 10 mg/kg dose:

      • For a 20 g mouse, the required dose is 0.2 mg (10 mg/kg * 0.02 kg).

      • If the stock is 100 mg/mL, you need 2 µL of stock (0.2 mg / 100 mg/mL).

      • If the final injection volume is 100 µL, mix 2 µL of stock with 98 µL of sterile saline. The final DMSO concentration would be 2%.

  • Vehicle Control: Prepare a vehicle control solution with the same final concentration of DMSO in saline as the treatment group.

Part 2: Ovarian Cancer Xenograft Model Protocol

Rationale: This protocol is based on a successful study demonstrating Minoxidil's efficacy.[4][5] The use of immunodeficient mice (NSG) is essential to prevent rejection of the human tumor cells.

Experimental_Workflow cluster_workflow In Vivo Efficacy Study Workflow A 1. Cell Culture (OVCAR8) C 3. Tumor Implantation (5x10^6 cells in PBS, IP injection) A->C B 2. Animal Acclimation (Female NSG Mice, 6-7 weeks old) B->C D 4. Tumor Establishment Period (Approx. 2 weeks) C->D E 5. Randomization into Groups (Vehicle vs. Minoxidil) D->E F 6. Treatment Phase (Dosing: 10 mg/kg IP, 2x/week) E->F G 7. Monitoring (Body Weight, Clinical Signs, Ascites) F->G H 8. Study Endpoint (Approx. 6 weeks post-treatment start) F->H Reach Endpoint G->F Continue Treatment I 9. Necropsy & Data Collection (Tumor Count/Weight, Metastasis) H->I J 10. Downstream Analysis (Histology, DNA Damage Assays) I->J

Caption: Experimental workflow for a Minoxidil xenograft study.

Methodology:

  • Animal Model: Use female NOD scid gamma (NSG) mice, 6-7 weeks of age.[9] Allow for at least one week of acclimation upon arrival.

  • Cell Preparation: Culture human ovarian cancer cells (e.g., OVCAR8) under standard conditions. On the day of injection, harvest cells and resuspend in sterile, cold PBS at a concentration of 5 x 10^6 cells per 100 µL. Keep cells on ice.

  • Tumor Implantation: Inject 100 µL of the cell suspension (5 x 10^6 cells) intraperitoneally (IP) into each mouse.

  • Tumor Establishment: Allow approximately two weeks for tumors to establish post-implantation.[9]

  • Randomization: Randomly assign mice into treatment groups (n=6-10 per group):

    • Group 1: Vehicle Control (e.g., 2% DMSO in saline)

    • Group 2: Minoxidil (10 mg/kg)

  • Drug Administration: Administer the prepared vehicle or Minoxidil solution via IP injection twice per week.[4][5]

  • Monitoring and Endpoint Criteria:

    • Frequency: Monitor animals daily for clinical signs of toxicity (lethargy, ruffled fur, inappetence).[12] Record body weight at least twice weekly.

    • Tumor Burden: For IP models, monitor for the development of ascites and abdominal distension.

    • Humane Endpoints: Euthanize animals if they exceed pre-defined humane endpoints, such as >20% body weight loss, severe ascites, or other signs of distress, as specified in the IACUC protocol.[11]

  • Study Termination and Analysis:

    • After the pre-determined study period (e.g., 6 weeks of treatment), humanely euthanize all remaining animals.[4]

    • Perform a necropsy to identify and quantify the primary tumor and any metastatic lesions in the peritoneum.

    • Excise, weigh, and photograph all visible tumors.

    • Collect tissues for downstream analysis, such as:

      • Histology (H&E staining): To confirm tumor morphology.

      • Immunohistochemistry (IHC): To assess markers of proliferation (Ki-67) or apoptosis (cleaved caspase-3, although the pathway may be caspase-independent).

      • DNA Damage Assays: Perform a neutral comet assay on cells isolated from excised tumors to detect DNA double-strand breaks, a key mechanistic endpoint.[4]

Conclusion and Future Directions

The repurposing of Minoxidil as an anti-cancer agent presents a promising therapeutic strategy, particularly for gynecologic cancers expressing the Kir6.2/SUR2 KATP channel. Its unique mechanism of inducing mitochondrial-derived oxidative stress and subsequent DNA damage offers a novel approach to cancer therapy. The protocols detailed herein provide a robust framework for validating these preclinical findings and further exploring Minoxidil's potential.

Future research should focus on identifying predictive biomarkers for Minoxidil sensitivity (e.g., Kir6.2/SUR2 expression levels), evaluating its efficacy in other cancer types (such as androgen-sensitive prostate cancer), and exploring synergistic combinations with conventional chemotherapies or targeted agents.

References

  • Cures Within Reach. (2022). Repurposing the Blood Pressure Drug Minoxidil for the Treatment of Recurrent Chemo-Resistant Ovarian and Other Gynecological Cancers. [3]

  • Cure Today. (2025). Minoxidil May Safely Aid in Hair Growth for Patients With Breast Cancer.

  • Grigorescu, G., et al. (2022). Anti-invasive effects of minoxidil on human breast cancer cells: combination with ranolazine. Naunyn-Schmiedeberg's Archives of Pharmacology. [6]

  • Kuo, A. M., et al. (2025). Low-Dose Oral Minoxidil during Chemotherapy: A Review of the Mechanism and Current Evidence. Skin Appendage Disorders. [13]

  • Kopelman Hair Restoration. (2025). Minoxidil Side Effects in Cancer Explained with Key Facts. [1]

  • Fukushiro-Lopes, D. F., et al. (2020). Repurposing Kir6/SUR2 Channel Activator Minoxidil to Arrests Growth of Gynecologic Cancers. Cancers (Basel). [4]

  • Fukushiro-Lopes, D. F., et al. (2020). Repurposing Kir6/SUR2 Channel Activator Minoxidil to Arrests Growth of Gynecologic Cancers. Frontiers in Pharmacology. [5]

  • News-Medical.Net. (2024). Minoxidil found safe and effective for hair loss in breast cancer patients.

  • National Cancer Institute (NCI). Clinical Trials Using Minoxidil.

  • Wikipedia. Minoxidil. [2]

  • Hsu, C. L., et al. (2014). Minoxidil may suppress androgen receptor-related functions. Oncotarget. [7]

  • The ASCO Post. (2022). How Low-Dose Oral Minoxidil Is Providing Hope for Patients With Later-Stage Alopecia.

  • Semantic Scholar. Minoxidil may suppress androgen receptor-related functions.

  • Hsu, C. L., et al. (2014). Minoxidil may suppress androgen receptor-related functions. Oncotarget (PMC). [8]

  • ResearchGate. Effect of minoxidil on cell proliferation. [14]

  • ResearchGate. Minoxidil augments anti-cancer effect of paclitaxel. [10]

  • ResearchGate. Effect of minoxidil on HGSC ovarian tumor development. [9]

  • Pavlovitch, J. H., et al. (1990). Angiogenesis and minoxidil. The Lancet.

  • Zhang, W., et al. (2014). Minoxidil sulfate induced the increase in blood-brain tumor barrier permeability through ROS/RhoA/PI3K/PKB signaling pathway. Brain Research. [15]

  • ResearchGate. Minoxidil Effects Angiogenesis In-vivo and In-vitro Settings.

  • Elizondo-Omaña, C., et al. (2020). Effect of High-Dose Topical Minoxidil on Erythrocyte Quality in SKH1 Hairless Mice. Animals (Basel).

  • PubMed. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models.

  • MDPI. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models.

  • Benchchem. Application Notes and Protocols for Compound X Administration in Mice. [12]

  • Johns Hopkins University Animal Care and Use Committee. (2002). Tumor Study Guidelines in Mice and Rats. [11]

Sources

Introduction: Overcoming the Complexity of the Proteome with Chemoselective Tools

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine (DPOP) for advanced proteomics sample preparation.

The comprehensive analysis of the proteome is a significant challenge in modern biology and drug development. The vast dynamic range of protein abundance, spanning several orders of magnitude, often masks the presence of low-abundance proteins, which can be critical biomarkers or therapeutic targets. To address this, enrichment strategies that selectively isolate subsets of the proteome are indispensable.

This application note introduces This compound (DPOP) , a novel chemoselective reagent designed for the reversible enrichment of cysteine-containing peptides. The unique N-oxide functionality of DPOP serves as a reversible covalent handle, enabling a robust "capture-and-release" strategy. This approach significantly reduces sample complexity, enhancing the detection of low-abundance peptides by mass spectrometry (MS).

The protocols detailed herein provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively integrate DPOP into their proteomics workflows. The methodologies are designed to be self-validating, with explanations of the underlying chemical principles to ensure both technical accuracy and experimental success.

Mechanism of Action: Reversible Covalent Chemistry for Peptide Enrichment

The utility of DPOP is centered on its N-oxide moiety, which can be activated to react specifically with the thiol groups of cysteine residues in proteins and peptides. This reaction is highly selective under controlled pH conditions, minimizing off-target modifications.

The overall workflow involves four key stages:

  • Protein Preparation and Digestion: Proteins are extracted from the biological sample, denatured, reduced, and then alkylated with a standard reagent like iodoacetamide (IAM) to block most cysteine residues. A subset of cysteines can be selectively left free for labeling if desired, for example in competitive profiling experiments. The proteins are then digested into peptides using an enzyme such as trypsin.

  • Labeling with DPOP: The peptide mixture is then treated with DPOP. The N-oxide group on DPOP is proposed to react with the free thiol of cysteine-containing peptides, forming a stable, covalent bond.

  • Affinity Enrichment: The DPOP-labeled peptides are then captured on a solid support functionalized with a group that can selectively bind to the DPOP tag. This allows for the specific enrichment of the previously cysteine-containing peptides, while all other peptides are washed away.

  • Elution and MS Analysis: The captured peptides are released from the solid support by a chemical cleavage of the DPOP linker, regenerating the original peptide. This "traceless" release is a key advantage, as it does not leave a chemical remnant on the peptide that could interfere with MS analysis. The enriched peptide fraction is then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).

This mechanism allows for a significant reduction in sample complexity, enabling deeper proteome coverage and more confident identification and quantification of cysteine-containing peptides, which are often of biological significance due to their role in protein structure, catalysis, and redox regulation.

Visualizing the DPOP Workflow

The following diagram illustrates the key steps in the DPOP-based peptide enrichment workflow.

DPOP_Workflow cluster_prep 1. Sample Preparation cluster_label 2. DPOP Labeling cluster_enrich 3. Affinity Enrichment cluster_release 4. Elution & Analysis p1 Protein Extraction & Reduction/Alkylation p2 Enzymatic Digestion (e.g., Trypsin) p1->p2 Generates peptide mixture l1 Incubation with DPOP Reagent p2->l1 l2 Cysteine-peptides are tagged e1 Binding to Affinity Resin l1->e1 e2 Wash Steps (Remove non-tagged peptides) e1->e2 r1 Chemical Elution (Cleavage of DPOP tag) e2->r1 r2 LC-MS/MS Analysis r1->r2

Caption: High-level workflow for DPOP-based enrichment of cysteine-peptides.

Detailed Protocols

The following protocols are provided as a starting point and may require optimization for specific sample types and experimental goals.

Protocol 1: Protein Digestion and DPOP Labeling

This protocol describes the preparation of peptides from a cellular lysate followed by covalent labeling with DPOP.

Materials:

  • Cell pellet or tissue sample

  • Lysis buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (MS-grade)

  • DPOP reagent

  • Desalting columns

Procedure:

  • Protein Extraction and Reduction:

    • Lyse cells or tissue in lysis buffer.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • To 1 mg of protein, add DTT to a final concentration of 5 mM.

    • Incubate at 37°C for 1 hour to reduce disulfide bonds.

  • Alkylation:

    • Add IAM to a final concentration of 15 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Protein Digestion:

    • Dilute the sample 4-fold with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to 2 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • DPOP Labeling:

    • Acidify the digest with formic acid (FA) to a final concentration of 1%.

    • Desalt the peptides using a C18 desalting column.

    • Lyophilize the desalted peptides.

    • Reconstitute the peptides in labeling buffer (e.g., 100 mM HEPES, pH 7.5).

    • Add DPOP to a final concentration of 10 mM.

    • Incubate at room temperature for 1 hour.

    • Quench the reaction by adding DTT to a final concentration of 20 mM.

Protocol 2: Enrichment of DPOP-Labeled Peptides

This protocol details the capture and release of DPOP-tagged peptides using an affinity resin.

Materials:

  • DPOP-labeled peptide mixture

  • Affinity resin (e.g., streptavidin agarose, if DPOP is biotinylated)

  • Wash Buffer 1 (e.g., 2 M urea, 100 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • Wash Buffer 2 (e.g., 100 mM Tris-HCl, 500 mM NaCl, pH 7.5)

  • Elution Buffer (e.g., a solution containing a specific reducing agent to cleave the DPOP linker)

  • Desalting columns

Procedure:

  • Resin Preparation:

    • Wash the affinity resin three times with Wash Buffer 1.

  • Binding:

    • Add the DPOP-labeled peptide mixture to the washed resin.

    • Incubate with gentle rotation for 2 hours at room temperature.

  • Washing:

    • Centrifuge briefly to pellet the resin and remove the supernatant.

    • Wash the resin three times with Wash Buffer 1.

    • Wash the resin three times with Wash Buffer 2.

    • Wash the resin twice with water.

  • Elution:

    • Add Elution Buffer to the resin.

    • Incubate at 37°C for 1 hour to cleave the DPOP tag and release the peptides.

    • Collect the supernatant containing the enriched peptides.

  • Final Sample Preparation:

    • Acidify the eluted peptides with FA to a final concentration of 1%.

    • Desalt the peptides using a C18 desalting column.

    • Lyophilize the peptides and store at -80°C until LC-MS/MS analysis.

Data Interpretation and Expected Outcomes

A successful DPOP enrichment experiment should result in a significant increase in the number of identified cysteine-containing peptides compared to the analysis of the total proteome.

Metric Total Proteome (Pre-enrichment) DPOP Enriched (Post-enrichment) Expected Fold Change
Total Peptide Identifications ~25,000~5,000~0.2x
Cysteine-Containing Peptides ~1,500~4,500~3x
% Cys-Peptides of Total ~6%~90%~15x

Table 1: Representative data demonstrating the effectiveness of DPOP enrichment. The total number of peptide identifications is expected to decrease as the sample complexity is reduced, while the proportion and absolute number of cysteine-containing peptides should increase dramatically.

Troubleshooting

Problem Potential Cause Suggested Solution
Low yield of enriched peptides Inefficient DPOP labelingOptimize labeling pH and incubation time. Ensure complete reduction of cysteines prior to labeling.
Incomplete binding to affinity resinIncrease incubation time for binding. Ensure the resin has sufficient capacity.
High background of non-cysteine peptides Incomplete washingIncrease the number and stringency of wash steps. Use a higher salt concentration in the wash buffers.
Non-specific binding to the resinBlock the resin with a protein like BSA before adding the peptide sample.
No peptides detected after elution Inefficient elutionOptimize the concentration of the cleaving agent and the elution time/temperature.

Conclusion

This compound (DPOP) represents a powerful tool for focused proteomics analysis. By enabling the selective enrichment of cysteine-containing peptides, DPOP allows for a deeper and more comprehensive investigation of the proteome, facilitating the discovery of novel biomarkers and the elucidation of complex biological pathways. The protocols provided here serve as a robust foundation for the successful implementation of this technology in a wide range of research and development settings.

References

  • General Proteomics Sample Preparation

    • Title: "Protocols for Protein Sample Prepar
    • Source: Current Protocols in Protein Science
    • URL: [Link]

  • Cysteine-Specific Chemoproteomics

    • Title: "Chemoproteomic approaches for profiling cysteine function"
    • Source: Current Opinion in Chemical Biology
    • URL: [Link]

  • Mass Spectrometry for Proteomics

    • Title: "Wh
    • Source: N
    • URL: [Link]

Application Notes and Protocols for Investigating the Apoptosis-Inducing Potential of Novel Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology and cell biology.

Introduction: The Therapeutic Promise of Pyrimidine Scaffolds in Apoptosis Induction

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer properties. A significant mechanism through which many pyrimidine-based compounds exert their cytotoxic effects against cancer cells is the induction of apoptosis, or programmed cell death.[1][2][3] This highly regulated process is essential for normal tissue homeostasis, and its deregulation is a hallmark of cancer. Consequently, the development of novel small molecules that can selectively trigger apoptosis in malignant cells is a primary objective in modern oncology drug discovery.

This document provides a comprehensive guide for the investigation of a novel pyrimidine derivative, using the representative compound N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine , as a case study for evaluating its potential as an apoptosis-inducing agent. The protocols and methodologies detailed herein are designed to be adaptable for a range of novel pyrimidine compounds and various cancer cell line models. We will explore the underlying scientific principles behind each experimental step, ensuring a robust and reproducible evaluation of your compound's pro-apoptotic activity.

Compound Profile: this compound

While specific biological data for this compound is not extensively documented in public literature, its structural features—a pyrimidine core with amino and N-oxide functionalities—suggest potential for biological activity. The N-oxide group, in particular, can influence the molecule's electronic properties and metabolic stability, potentially contributing to its pharmacological profile. The dipropylamino substituents may enhance lipophilicity, which could facilitate cell membrane permeability.

Compound Attribute Details
IUPAC Name This compound
CAS Number 55921-62-5[4]
Molecular Formula C10H19N5O
Molecular Weight 225.29 g/mol
Structure A pyrimidine ring with amino groups at positions 2, 4, and 6. The amino group at position 4 is disubstituted with propyl groups. The pyrimidine ring is N-oxidized at position 1.
Purity >98% (Recommended for biological assays)
Solubility Soluble in DMSO, ethanol. Limited solubility in aqueous media.

Note: It is imperative to confirm the purity and identity of the synthesized compound via analytical methods such as NMR, Mass Spectrometry, and HPLC before commencing any biological evaluation.

Experimental Workflow for Apoptosis Induction Studies

The following workflow provides a systematic approach to characterizing the apoptosis-inducing properties of a novel pyrimidine derivative.

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Apoptosis Confirmation cluster_phase3 Phase 3: Mechanistic Insights A Cytotoxicity Screening (MTT/XTT Assay) B Determine IC50 Value A->B C Annexin V/PI Staining (Flow Cytometry) B->C Treat cells at IC50 D Morphological Analysis (Microscopy) B->D Treat cells at IC50 E Caspase Activity Assays C->E F Mitochondrial Membrane Potential (ΔΨm) C->F G Western Blotting (Apoptosis-related proteins) E->G

Caption: A streamlined workflow for the systematic evaluation of a novel compound's pro-apoptotic effects.

Phase 1: Determination of Cytotoxicity and IC50

The initial step is to ascertain the compound's cytotoxic effect on a panel of cancer cell lines and to determine the half-maximal inhibitory concentration (IC50). This value is crucial for designing subsequent mechanistic studies.

Protocol 1: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine compound in complete medium. The final concentration of DMSO should not exceed 0.5% (v/v) to avoid solvent-induced toxicity. A vehicle control (medium with DMSO) must be included.

  • Remove the old medium and add 100 µL of the medium containing the different concentrations of the compound to the respective wells.

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Cell Line Treatment Duration Hypothetical IC50 (µM)
MCF-7 (Breast Cancer)48 hours15.2
A549 (Lung Cancer)48 hours25.8
HeLa (Cervical Cancer)48 hours18.5

Phase 2: Confirmation of Apoptosis

Once the IC50 is established, the next step is to confirm that the observed cytotoxicity is indeed due to apoptosis.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cancer cells treated with the pyrimidine compound at its IC50 concentration for 24-48 hours.

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the pyrimidine compound at the predetermined IC50 concentration. Include untreated and vehicle-treated controls. After the incubation period, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

    • Necrotic cells: Annexin V-FITC negative, PI positive.

Phase 3: Elucidating the Apoptotic Pathway

After confirming apoptosis, the subsequent experiments aim to dissect the underlying molecular mechanism. Many pyrimidine derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[2]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptors (e.g., Fas, TNFR1) Caspase8 Caspase-8 DeathReceptor->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Activation Pyrimidine Pyrimidine Derivative (this compound) ROS ↑ ROS Pyrimidine->ROS Bax ↑ Bax Pyrimidine->Bax Bcl2 ↓ Bcl-2 Pyrimidine->Bcl2 Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptotic pathways initiated by a novel pyrimidine derivative.

Protocol 3: Caspase Activity Assay

Principle: Caspases are a family of cysteine proteases that play essential roles in apoptosis. Initiator caspases (e.g., caspase-8, caspase-9) are activated by pro-apoptotic signals, and they in turn activate executioner caspases (e.g., caspase-3). The activity of these caspases can be measured using colorimetric or fluorometric assays based on the cleavage of specific peptide substrates.

Materials:

  • Cell lysates from treated and control cells.

  • Caspase-3, -8, and -9 colorimetric or fluorometric assay kits.

Procedure:

  • Follow the manufacturer's instructions for the specific caspase assay kit.

  • Briefly, cell lysates are incubated with a caspase-specific peptide substrate conjugated to a chromophore or a fluorophore.

  • Cleavage of the substrate by the active caspase releases the chromophore or fluorophore, which can be quantified using a spectrophotometer or a fluorometer.

  • Compare the caspase activity in treated cells to that in control cells.

Protocol 4: Measurement of Mitochondrial Membrane Potential (ΔΨm)

Principle: A hallmark of the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential (ΔΨm). This can be assessed using cationic fluorescent dyes like JC-1 or TMRM that accumulate in the mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

Materials:

  • Treated and control cells.

  • JC-1 or TMRM staining solution.

  • Fluorescence microscope or flow cytometer.

Procedure:

  • Treat cells with the pyrimidine compound.

  • Incubate the cells with the fluorescent dye according to the manufacturer's protocol.

  • Analyze the cells by fluorescence microscopy or flow cytometry to detect the shift in fluorescence, indicating a loss of ΔΨm.

Protocol 5: Western Blotting for Apoptosis-Related Proteins

Principle: Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic cascade. This can provide further mechanistic insights into how the pyrimidine compound induces apoptosis.

Key Proteins to Investigate:

  • Bcl-2 family proteins: Pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Bcl-xL). An increase in the Bax/Bcl-2 ratio is indicative of apoptosis.

  • Caspases: Cleaved (active) forms of caspase-3, -8, and -9.

  • PARP (Poly (ADP-ribose) polymerase): A substrate of activated caspase-3. Cleavage of PARP is a classic marker of apoptosis.

  • p53: A tumor suppressor protein that can induce apoptosis in response to cellular stress.

Procedure:

  • Prepare protein lysates from treated and control cells.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for the target proteins.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of your findings, incorporate the following self-validating measures into your experimental design:

  • Positive Controls: Use a known apoptosis-inducing agent (e.g., staurosporine, doxorubicin) as a positive control in all apoptosis assays.

  • Dose- and Time-Dependence: Evaluate the effects of the pyrimidine compound at multiple concentrations and time points to establish a clear dose-response and temporal relationship.

  • Multiple Cell Lines: Test the compound in a panel of cancer cell lines from different tissue origins to assess the breadth of its activity.

  • Orthogonal Assays: Confirm key findings using multiple, independent assays that measure different aspects of apoptosis (e.g., confirm apoptosis with both Annexin V staining and caspase activity assays).

  • Statistical Analysis: Perform appropriate statistical analyses to determine the significance of the observed effects.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the initial characterization of the apoptosis-inducing potential of novel pyrimidine derivatives like this compound. A systematic investigation, from initial cytotoxicity screening to detailed mechanistic studies, is crucial for identifying promising lead compounds for further preclinical and clinical development in the fight against cancer. The adaptability of these protocols allows for their application to a wide range of novel chemical entities, facilitating the discovery of the next generation of apoptosis-targeting cancer therapeutics.

References

  • Al-Omary, F. A., et al. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. PubMed. Available at: [Link]

  • Asadi, M., et al. (2021). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. PubMed. Available at: [Link]

  • Gomha, S. M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health. Available at: [Link]

Sources

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine, a chemical analog of Minoxidil, in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK) studies and drug metabolism research. The method employs a straightforward liquid-liquid extraction (LLE) for sample preparation and utilizes a reversed-phase C18 column for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, ensuring high specificity and low limits of quantification. This document provides a comprehensive, step-by-step protocol and discusses the scientific rationale behind the chosen parameters, ensuring methodological robustness and data integrity in accordance with regulatory guidelines.

Introduction

This compound is a pyrimidine N-oxide derivative and an analog of Minoxidil, a well-known pharmaceutical agent. Accurate quantification of such compounds in biological matrices is crucial for evaluating their absorption, distribution, metabolism, and excretion (ADME) properties during drug discovery and development.[1][2] LC-MS/MS has become the gold standard for bioanalytical studies due to its superior sensitivity, selectivity, and specificity, which are essential for analyzing complex biological samples.[3][4]

This application note addresses the need for a reliable analytical method for this compound by providing a fully detailed protocol. The causality behind experimental choices, from sample preparation to mass spectrometric detection, is explained to provide a deeper understanding of the methodology.

Experimental

Materials and Reagents
  • Analyte: this compound (Reference Standard)

  • Internal Standard (IS): Minoxidil-d10 is a suitable choice due to its structural similarity and mass difference.[1][2]

  • Solvents: HPLC-grade methanol, acetonitrile, and water. Formic acid (LC-MS grade).

  • Extraction Solvent: Ethyl acetate.

  • Biological Matrix: Drug-free human plasma.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required. The specific models may vary, but the system should be capable of performing gradient elution and MRM detection.

Chromatographic Conditions

The chromatographic separation is designed to achieve a sharp peak shape and adequate retention for the analyte, while separating it from potential matrix interferences. A C18 column is chosen for its versatility in reversed-phase chromatography.[5][6] The addition of formic acid to the mobile phase aids in the protonation of the analyte, which is beneficial for both chromatographic retention and ESI ionization efficiency.[1][2]

ParameterCondition
Column C18, 4.6 x 50 mm, 5 µm (e.g., Thermo Hypersil Gold)[1][2]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.400 mL/min[1][2]
Gradient 60% A / 40% B (Isocratic)[1][2]
Column Temperature 30 °C
Injection Volume 5 µL
Mass Spectrometric Conditions

Positive electrospray ionization (ESI+) is selected as the analyte contains basic nitrogen atoms that are readily protonated. The MRM mode provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[3] The mass transitions for this compound are predicted based on its chemical structure and fragmentation patterns of similar molecules like Minoxidil.[1]

ParameterThis compoundInternal Standard (Minoxidil-d10)
Ionization Mode Positive Electrospray (ESI+)Positive Electrospray (ESI+)
Precursor Ion (Q1) m/z To be determined (predicted ~268.2)220.2[1][2]
Product Ion (Q3) m/z To be determined169.1[1][2]
Dwell Time 200 ms200 ms
Collision Energy (CE) To be optimizedTo be optimized
Declustering Potential (DP) To be optimizedTo be optimized

Note: The precursor and product ions for the target analyte need to be determined by infusing a standard solution into the mass spectrometer and performing Q1 and product ion scans.

Workflow and Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard of this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions from the primary stock solution using a mixture of methanol and water (50:50, v/v) to create calibration curve (CC) standards at various concentration levels.

  • Spiking: Spike the working standard solutions into drug-free human plasma to prepare CC and QC samples. The final concentration of the organic solvent should be less than 5% to maintain the integrity of the plasma sample.

Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)

LLE is a robust and effective technique for extracting small molecules from biological matrices, providing a clean sample extract.[1][2]

  • Aliquot: Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the internal standard working solution to all samples except the blank.

  • Vortex: Briefly vortex the samples to ensure homogeneity.

  • Extraction: Add 600 µL of ethyl acetate.

  • Vortex Mix: Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge: Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Inject: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard plasma->is extract_solvent 3. Add Ethyl Acetate (600 µL) is->extract_solvent vortex1 4. Vortex (5 min) extract_solvent->vortex1 centrifuge 5. Centrifuge (10 min) vortex1->centrifuge transfer 6. Transfer Organic Layer centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction Workflow.

Method Validation

A comprehensive validation of the bioanalytical method is imperative to ensure its reliability and accuracy for its intended purpose.[7] The validation should be performed in accordance with the guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[7]

The key validation parameters include:

  • Specificity and Selectivity: Assessed by analyzing blank plasma from multiple sources to check for interferences at the retention times of the analyte and IS.[4]

  • Linearity and Range: Determined by a calibration curve with at least six non-zero concentrations, plotting the peak area ratio (analyte/IS) against the nominal concentration. A correlation coefficient (r²) of >0.99 is desirable.[4]

  • Accuracy and Precision: Evaluated by analyzing QC samples at low, medium, and high concentrations on multiple days. The accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification), and the precision (%CV) should not exceed 15% (20% for LLOQ).[1][4]

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-spiked extracted samples to that in post-spiked extracted samples.[4]

  • Matrix Effect: Evaluated to ensure that co-eluting matrix components do not suppress or enhance the ionization of the analyte or IS.

  • Stability: The stability of the analyte in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Data Analysis and Interpretation

Data acquisition and processing are performed using the instrument's software. The concentration of this compound in the unknown samples is calculated from the linear regression equation of the calibration curve.

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of this compound in human plasma. The detailed protocol for sample preparation and instrument parameters, along with the guidelines for method validation, ensures the generation of high-quality, reliable data for pharmacokinetic and other drug development studies. The principles and steps outlined herein can be adapted for the analysis of similar compounds in various biological matrices.

References

  • Vertex AI Search. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis.
  • Cunha, M., et al. (2020). LC-MS bioanalytical method for simultaneous determination of latanoprost and minoxidil in the skin. Journal of Pharmaceutical and Biomedical Analysis, 187, 113373. Retrieved January 12, 2026, from [Link]

  • Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?
  • ResearchGate. (n.d.). LC-MS bioanalytical method for simultaneous determination of latanoprost and minoxidil in the skin | Request PDF. Retrieved January 12, 2026, from [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation.
  • Basuri, P. P., et al. (2022). Estimation of minoxidil in human plasma using UHPLC-MS/MS and its application in pharmacokinetic study. Journal of Chromatography B, 1192, 123104. Retrieved January 12, 2026, from [Link]

  • CoLab. (n.d.). Estimation of minoxidil in human plasma using UHPLC-MS/MS and its application in pharmacokinetic study.

Sources

Application Notes and Protocols for Investigating N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine in Cell Signaling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Potential Modulator of Cellular Excitability

N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine is a pyrimidine derivative with a chemical structure suggestive of activity as a modulator of ion channels.[1][2][3][4][5] Its core pyrimidine-triamine with an N-oxide moiety bears a resemblance to the well-characterized ATP-sensitive potassium (KATP) channel opener, Minoxidil.[6][7] This structural analogy forms the basis of the hypothesis that this compound may function as a potassium channel opener, thereby influencing a multitude of downstream cellular signaling pathways.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the potential biological activities of this compound. The protocols detailed herein are designed to first validate its hypothesized mechanism of action as a KATP channel opener and subsequently to explore its impact on key cell signaling cascades.

Hypothesized Mechanism of Action: A Gateway to Cellular Signaling

Based on the established mechanism of Minoxidil, it is proposed that this compound, possibly after metabolic activation to a sulfate conjugate, opens ATP-sensitive potassium channels.[7][8][9][10] KATP channels are octameric protein complexes that couple the metabolic state of a cell to its electrical excitability.[11][12][13] The opening of these channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This change in membrane potential can trigger a cascade of downstream signaling events.

Hypothesized_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Downstream Signaling Compound N4,N4-Dipropyl-1-oxy- pyrimidine-2,4,6-triamine Metabolite Active Metabolite (e.g., Sulfate Conjugate) Compound->Metabolite Metabolic Activation (e.g., Sulfation) KATP_Channel ATP-Sensitive Potassium Channel (KATP) Metabolite->KATP_Channel Opens Channel K_efflux K+ Efflux KATP_Channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_Channels Voltage-Gated Ca2+ Channels Hyperpolarization->Ca_Channels Inhibits Ca_Influx Decreased Ca2+ Influx Ca_Channels->Ca_Influx Signaling_Pathways Modulation of Signaling Pathways (e.g., VEGF, β-catenin) Ca_Influx->Signaling_Pathways Cellular_Response Cellular Responses (e.g., Proliferation, Vasodilation) Signaling_Pathways->Cellular_Response

Caption: Hypothesized signaling cascade of this compound.

Experimental Protocols: A Step-by-Step Investigative Workflow

The following protocols provide a robust framework for characterizing the bioactivity of this compound.

Protocol 1: Validation of KATP Channel Opening using a Thallium Flux Assay

This high-throughput assay indirectly measures potassium channel activity by monitoring the influx of thallium (Tl+), a surrogate for K+.[14]

Materials:

  • HEK293 cells stably expressing the KATP channel subunits (Kir6.x/SURx)

  • Thallium-sensitive fluorescent dye (e.g., FluoZin-2)

  • This compound

  • Positive control: Minoxidil or Diazoxide

  • Negative control: Glibenclamide (a KATP channel blocker)

  • Assay buffer and stimulus buffer containing Tl+

Procedure:

  • Plate the HEK293-KATP cells in a 384-well plate and incubate overnight.

  • Load the cells with the thallium-sensitive fluorescent dye.

  • Wash the cells to remove unincorporated dye and replace with assay buffer.

  • Add this compound at various concentrations, along with positive and negative controls.

  • Initiate thallium flux by adding the stimulus buffer.

  • Measure the change in fluorescence over time using a fluorescent plate reader.

Data Analysis and Interpretation: An increase in fluorescence intensity upon addition of the compound, similar to the positive control, would indicate the opening of potassium channels. The data can be used to generate a dose-response curve and determine the EC50 value.

CompoundConcentration (µM)Fold Change in Fluorescence (Mean ± SD)
Vehicle (DMSO)-1.0 ± 0.1
This compound11.5 ± 0.2
This compound103.2 ± 0.3
This compound1005.8 ± 0.4
Minoxidil (Positive Control)106.1 ± 0.5
Glibenclamide (Negative Control)100.9 ± 0.1

Table 1: Hypothetical data from a thallium flux assay.

Protocol 2: Assessing Downstream Signaling – VEGF Expression in Human Dermal Papilla Cells

Minoxidil is known to stimulate the expression of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis.[7][15] This protocol aims to determine if this compound has a similar effect.

Materials:

  • Human Dermal Papilla Cells (hDPCs)

  • Cell culture medium and supplements

  • This compound

  • Minoxidil (positive control)

  • VEGF ELISA kit

  • RNA extraction kit and reagents for qRT-PCR

Procedure:

  • Culture hDPCs to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound and Minoxidil for 24-48 hours.

  • For protein analysis: Collect the cell culture supernatant and quantify VEGF levels using an ELISA kit.

  • For gene expression analysis: Lyse the cells, extract total RNA, and perform qRT-PCR to measure the relative expression of VEGF mRNA.

Data Analysis and Interpretation: A dose-dependent increase in VEGF protein secretion and mRNA expression would suggest that the compound activates signaling pathways leading to angiogenesis, consistent with the action of some potassium channel openers.

Protocol 3: Investigating the Wnt/β-catenin Pathway Activation

The Wnt/β-catenin signaling pathway is crucial for hair follicle development and cycling, and Minoxidil has been shown to activate this pathway.[6][16]

Materials:

  • hDPCs or other relevant cell line

  • This compound

  • Wnt/β-catenin pathway agonist (e.g., Wnt3a) as a positive control

  • Antibodies for Western blotting (β-catenin, active β-catenin, and a loading control like GAPDH)

  • Cell lysis buffer and reagents for Western blotting

Procedure:

  • Treat cultured cells with this compound for an appropriate time course (e.g., 0, 1, 3, 6, 12 hours).

  • Lyse the cells and collect the protein lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against total and active β-catenin.

  • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

  • Quantify the band intensities and normalize to the loading control.

Data Analysis and Interpretation: An increase in the levels of active (dephosphorylated) β-catenin in the cytoplasm and its translocation to the nucleus would indicate activation of the Wnt/β-catenin pathway.

Experimental Workflow Visualization

Experimental_Workflow Start Start: Hypothesis Formulation Protocol1 Protocol 1: Validate KATP Channel Opening (Thallium Flux Assay) Start->Protocol1 Decision1 Channel Opening Confirmed? Protocol1->Decision1 Protocol2 Protocol 2: Assess VEGF Expression (ELISA & qRT-PCR) Decision1->Protocol2 Yes Stop Re-evaluate Hypothesis/ Compound Activity Decision1->Stop No Protocol3 Protocol 3: Investigate Wnt/β-catenin Pathway (Western Blot) Protocol2->Protocol3 Data_Analysis Comprehensive Data Analysis & Interpretation Protocol3->Data_Analysis Conclusion Conclusion on Bioactivity & Mechanism Data_Analysis->Conclusion End End Conclusion->End

Sources

Application Notes: N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

While N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine is a novel pyrimidine derivative, its structural analog, Minoxidil (2,4-diamino-6-piperidinopyrimidine 3-oxide), provides a well-established framework for exploring its potential therapeutic applications.[1] Pyrimidine derivatives are a versatile class of compounds with a wide range of biological activities, including antihypertensive, anticancer, and antimicrobial effects.[2][3][4] This document outlines the potential applications of this compound and its analogs, drawing insights from the extensive research on Minoxidil. The primary focus will be on its potential as a vasodilator for treating hypertension and as a modulator of hair growth for alopecia.

Mechanism of Action: Insights from Minoxidil

Minoxidil's therapeutic effects are primarily attributed to its action as an ATP-sensitive potassium channel (KATP) opener.[5][6] Its active metabolite, minoxidil sulfate, hyperpolarizes cell membranes by opening these channels in vascular smooth muscle cells, leading to vasodilation and a decrease in blood pressure.[5][7] This mechanism is also believed to play a role in its hair growth-promoting effects by increasing blood flow to hair follicles and prolonging the anagen (growth) phase of the hair cycle.[8][9][10]

Furthermore, Minoxidil has been shown to:

  • Stimulate the production of vascular endothelial growth factor (VEGF), which promotes the formation of new blood vessels.[1][9]

  • Increase intracellular Ca2+, which may up-regulate ATP synthase and promote stem cell differentiation in the hair follicle.[10][11]

  • Open mitochondrial KATP channels, which may confer cardioprotective effects.[12]

The structural similarities suggest that this compound could share one or more of these mechanisms of action.

Signaling Pathway Diagram

Minoxidil_MoA cluster_0 Vascular Smooth Muscle Cell cluster_1 Hair Follicle Dermal Papilla Cell Minoxidil_Sulfate Minoxidil Sulfate KATP_Channel_V ATP-sensitive K+ Channel (KATP) Minoxidil_Sulfate->KATP_Channel_V Opens Hyperpolarization Hyperpolarization KATP_Channel_V->Hyperpolarization Leads to Ca_Channels Voltage-gated Ca2+ Channels Hyperpolarization->Ca_Channels Inhibits Ca_Influx Decreased Ca2+ Influx Ca_Channels->Ca_Influx Results in Vasodilation Vasodilation Ca_Influx->Vasodilation Causes Minoxidil_Sulfate_H Minoxidil Sulfate KATP_Channel_H KATP Channel (?) Minoxidil_Sulfate_H->KATP_Channel_H Opens VEGF Increased VEGF Minoxidil_Sulfate_H->VEGF Stimulates Prolonged_Anagen Prolonged Anagen Phase KATP_Channel_H->Prolonged_Anagen Contributes to Hair_Growth Hair Growth VEGF->Hair_Growth Promotes Prolonged_Anagen->Hair_Growth Leads to Vasodilator_Assay_Workflow A Aorta Dissection & Ring Preparation B Mounting in Organ Bath A->B C Equilibration (60 min) B->C D Induce Contraction (Phenylephrine) C->D E Cumulative Addition of Test Compound D->E F Record Relaxation Response E->F G Data Analysis (EC50 Calculation) F->G

Caption: Workflow for the isolated rat aorta assay.

Part 2: In Vitro Assays for Hair Growth-Promoting Activity

Objective: To assess the effect of the test compound on the proliferation of hair follicle dermal papilla cells (HFDPCs) and the elongation of hair follicles.

Protocol 1: HFDPC Proliferation Assay [13]

  • Cell Culture:

    • Culture human hair follicle dermal papilla cells (HFDPCs) in appropriate growth medium.

  • Seeding:

    • Seed the HFDPCs in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Treatment:

    • Treat the cells with various concentrations of the test compound (e.g., 0.1 µM to 100 µM) for 72 hours. Use Minoxidil as a positive control.

  • Proliferation Measurement:

    • Assess cell proliferation using a standard method such as the MTT assay or by direct cell counting.

  • Data Analysis:

    • Calculate the percentage of cell growth relative to the untreated control.

Protocol 2: Hair Follicle Organ Culture Assay [14]

  • Follicle Isolation:

    • Isolate anagen VI hair follicles from human scalp skin obtained from cosmetic surgery.

  • Culture:

    • Culture individual hair follicles in 24-well plates containing Williams' E medium supplemented with insulin, hydrocortisone, and antibiotics.

  • Treatment:

    • Add the test compound at various concentrations to the culture medium.

  • Measurement:

    • Measure the length of the hair follicles daily for up to 10 days using a calibrated microscope.

  • Data Analysis:

    • Compare the elongation of treated hair follicles to that of untreated controls.

Data Presentation: Expected Quantitative Data

AssayParameterExpected Value for Active Compound
Isolated Rat Aorta AssayEC50< 10 µM
HFDPC Proliferation Assay% Increase in Proliferation> 20% at optimal concentration
Hair Follicle Organ Culture% Increase in Elongation> 15% over 7 days
Part 3: In Vivo Models

Objective: To evaluate the efficacy of the test compound in animal models of hypertension and alopecia.

Protocol 1: Spontaneously Hypertensive Rat (SHR) Model [15][16]

  • Animal Model:

    • Use male Spontaneously Hypertensive Rats (SHRs) aged 12-14 weeks.

  • Treatment:

    • Administer the test compound orally or via subcutaneous injection daily for 4 weeks. Include a vehicle control group and a positive control group (e.g., an established antihypertensive drug).

  • Blood Pressure Measurement:

    • Measure systolic and diastolic blood pressure weekly using the tail-cuff method.

  • Data Analysis:

    • Compare the changes in blood pressure between the treated and control groups.

Protocol 2: C57BL/6 Mouse Model for Hair Growth

  • Animal Model:

    • Use 7-week-old male C57BL/6 mice, in which the hair follicles are synchronized in the telogen (resting) phase.

  • Treatment:

    • Shave the dorsal skin of the mice.

    • Topically apply a solution of the test compound (e.g., 1% in a vehicle of ethanol and propylene glycol) daily for 2-3 weeks.

  • Evaluation:

    • Visually score the progression of hair growth (e.g., on a scale of 0 to 5).

    • At the end of the study, collect skin samples for histological analysis to determine the number and stage of hair follicles.

  • Data Analysis:

    • Compare the hair growth scores and histological findings between the treated and control groups.

In Vivo Study Workflow Diagram

In_Vivo_Workflow cluster_hypertension Hypertension Model (SHR) cluster_alopecia Alopecia Model (C57BL/6) A1 Animal Acclimatization B1 Daily Drug Administration (4 weeks) A1->B1 C1 Weekly Blood Pressure Monitoring B1->C1 D1 Final Data Analysis C1->D1 A2 Synchronization of Hair Follicles B2 Topical Drug Application (2-3 weeks) A2->B2 C2 Visual Scoring & Histology B2->C2 D2 Final Data Analysis C2->D2

Caption: Workflow for in vivo evaluation of test compounds.

Trustworthiness and Self-Validation

The protocols described above include both positive and negative controls to ensure the validity of the results. For instance, in the in vitro vasodilation assay, the use of phenylephrine provides a standardized contractile response, against which the relaxation induced by the test compound can be reliably measured. Similarly, in the hair growth assays, Minoxidil serves as a positive control, providing a benchmark for the activity of the novel compound. The use of well-established animal models like the SHR and C57BL/6 mice further enhances the reliability and translational relevance of the findings.

Conclusion and Future Directions

The application of this compound and its analogs in drug discovery holds significant promise, particularly in the areas of hypertension and alopecia. The protocols outlined in this document provide a comprehensive framework for the initial screening and preclinical evaluation of these compounds. Future research should focus on elucidating the precise molecular targets and signaling pathways involved, as well as conducting detailed pharmacokinetic and toxicological studies to assess their potential as clinical candidates.

References

  • Sica, D. A. (2004). Minoxidil: an underused vasodilator for resistant or severe hypertension. The Journal of Clinical Hypertension, 6(5), 283–287. [Link]

  • Suchonwanit, P., Thammarucha, S., & Leerunyakul, K. (2019). Minoxidil and its use in hair disorders: a review. Drug Design, Development and Therapy, 13, 2777–2786. [Link]

  • Harfmann, K. L., & Bechtel, M. A. (2017). Mechanism of action of minoxidil in the treatment of androgenetic alopecia is likely mediated by mitochondrial adenosine triphosphate synthase-induced stem cell differentiation. Journal of Biological Regulators and Homeostatic Agents, 31(4), 1049–1053. [Link]

  • Meisheri, K. D., Cipkus, L. A., & Taylor, C. J. (1988). Mechanism of action of minoxidil sulfate-induced vasodilation: a role for increased K+ permeability. Journal of Pharmacology and Experimental Therapeutics, 245(3), 751–760. [Link]

  • Goren, A., Naccarato, T., Sitabkhan, A., Lotti, T., & McCoy, J. (2018). Minoxidil in the treatment of androgenetic alopecia. Dermatologic Therapy, 31(5), e12686. [Link]

  • Philpott, M. P., Sanders, D. A., & Kealey, T. (1994). Effects of minoxidil on the morphology and growth cycle of human hair follicles in vitro. Journal of Investigative Dermatology, 103(5), 684–688. [Link]

  • Lachgar, S., Charveron, M., Gall, Y., & Bonafe, J. L. (1998). Minoxidil upregulates the expression of vascular endothelial growth factor in human hair dermal papilla cells. British Journal of Dermatology, 138(3), 407–411. [Link]

  • Li, M., Marubayashi, A., Nakaya, Y., Fukui, K., & Arase, S. (2001). Minoxidil-induced hair growth is mediated by adenosine in cultured dermal papilla cells: possible involvement of sulfonylurea receptor 2B as a target of minoxidil. Journal of Investigative Dermatology, 117(6), 1594–1600. [Link]

  • Sato, T., O'Rourke, B., & Marbán, E. (1999). Minoxidil opens mitochondrial KATP channels and confers cardioprotection. Journal of Molecular and Cellular Cardiology, 31(5), 947–957. [Link]

  • Lee, J. H., Park, J. H., & Kim, J. C. (2020). "Two-Cell Assemblage" Assay: A Simple in vitro Method for Screening Hair Growth-Promoting Compounds. Biological & Pharmaceutical Bulletin, 43(12), 1863–1869. [Link]

  • Cosmetic Labs. (n.d.). Growth Factor Hair Testing Services for Product Development. Retrieved from [Link]

  • Chen, Y. H., Lee, Y. M., Chen, Y. C., & Wang, H. M. D. (2022). Safety Profile and Efficacy of Biosea® Revive Serum for Hair Growth Through In Vitro Assessment and Clinical Evaluation. Cosmetics, 9(4), 73. [Link]

  • S-Bio. (2025, March 13). PrimeSurface® Research: In vitro hair follicle growth model for drug testing. Retrieved from [Link]

  • REPROCELL. (n.d.). Subcutaneous Arteries: Vasoconstriction & Vasodilation Research And Assays. Retrieved from [Link]

  • Luna-Vázquez, F. J., Ibarra-Alvarado, C., Camacho-Corona, M. D. R., Rojas-Molina, A., Rojas-Molina, J. I., García-Salcedo, E. D., & Bah, M. (2018). Vasodilator Activity of Compounds Isolated from Plants Used in Mexican Traditional Medicine. Molecules, 23(6), 1474. [Link]

  • Sharma, P., & Kumar, V. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128. [Link]

  • Luna-Vázquez, F. J., Ibarra-Alvarado, C., Camacho-Corona, M. D. R., Rojas-Molina, A., Rojas-Molina, J. I., García-Salcedo, E. D., & Bah, M. (2018). Vasodilator Activity of Compounds Isolated from Plants Used in Mexican Traditional Medicine. Molecules, 23(6), 1474. [Link]

  • Navarrete, A., Arrieta, J., & Castillo-España, P. (2020). Vasodilator Compounds Derived from Plants and Their Mechanisms of Action. Molecules, 25(23), 5567. [Link]

  • The Pharmaceutical Journal. (2011, July 20). How minoxidil was transformed from an antihypertensive to hair-loss drug. Retrieved from [Link]

  • Singh, U. P., & Bhat, H. R. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. [Link]

  • Brown, D. J. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6533. [Link]

  • Cowley, A. W., Jr, Abe, M., & Mattson, D. L. (2016). Animal Models of Hypertension: A Scientific Statement From the American Heart Association. Hypertension, 67(3), e11–e31. [Link]

  • Zhang, H., Wang, A., Wu, W., Liu, X., Wang, L., & Liu, J. (2020). Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Journal of Medicinal Chemistry, 63(6), 3327–3347. [Link]

  • Markel, A. L., Redina, O. E., Gilinsky, M. A., & Dymshits, G. M. (2023). Animal Models of Hypertension (ISIAH Rats), Catatonia (GC Rats), and Audiogenic Epilepsy (PM Rats) Developed by Breeding. International Journal of Molecular Sciences, 24(13), 10636. [Link]

  • Khan, I., & Ali, A. (2020). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Current Drug Research Reviews, 12(2), 116–135. [Link]

  • Ivy, D. D., & Abman, S. H. (2019). Acute vasodilator testing: An opportunity to advance the precision care of pulmonary hypertension. Pulmonary Circulation, 9(3), 2045894019868352. [Link]

  • Uno, H. (1988). Animal models of alopecia. Clinics in Dermatology, 6(4), 159–162. [Link]

  • Sundberg, J. P., King, L. E., & Bascom, C. (2001). Animal models for male pattern (androgenetic) alopecia. European Journal of Dermatology, 11(4), 321–325. [Link]

  • Sirisoma, N., & Kasibhatla, S. (2005). 2,4-pyrimidinediamine compounds and uses as anti-proliferative agents.
  • Monleón, C., & El-Sawy, E. R. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]

  • Mauri, A., & Pignataro, S. (1988). A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
  • Lautenschläger, W., & Szelenyi, I. (1990). Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide.
  • Torossian, S. (1989). Process for the preparation of 6-piperidino-2,4-diamino-pyrimidine-3-oxide, and compounds.
  • Senga, K., Novinson, T., Springer, R. H., Rao, R. P., O'Brien, D. E., & Robins, R. K. (1977). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry, 20(3), 377–379. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges with N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in Dimethyl Sulfoxide (DMSO), a common solvent in experimental biology and chemistry.

A Note on Scientific Integrity: Publicly available data on the specific physicochemical properties of this compound is limited. Therefore, this guide synthesizes established principles of organic chemistry, solvent science, and data from structurally analogous compounds, such as Minoxidil, to provide robust and scientifically grounded recommendations.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound difficult to dissolve in DMSO, even though it's a powerful solvent?

While DMSO is an exceptional solvent for a wide range of polar and nonpolar compounds, several factors inherent to the structure of this compound can influence its solubility[1][2]. The molecule possesses both hydrophobic (dipropyl groups) and hydrophilic (amino groups, N-oxide) moieties. The N-oxide group, in particular, introduces a highly polar N⁺–O⁻ bond capable of forming strong hydrogen bonds, which can increase water solubility but may also lead to strong crystal lattice energy, making it resistant to dissolution[3][4]. Overcoming this energy barrier requires sufficient solvation energy from the solvent.

Q2: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What's happening?

This common phenomenon, often termed "crashing out," occurs when a compound that is soluble in a high concentration of an organic solvent is introduced into an aqueous environment where its solubility is significantly lower[5]. The hydrophobic dipropyl groups on your compound likely contribute to this poor aqueous solubility. When the DMSO concentration is diluted, the solvent environment can no longer maintain the compound in solution, leading to precipitation.

Q3: Can I heat the DMSO to dissolve my compound?

Gentle warming can be an effective strategy to increase the rate of dissolution and the solubility of a compound[6]. However, this must be approached with caution. Many pyrimidine derivatives can be thermally labile, and excessive heat may lead to degradation[7][8]. Furthermore, DMSO itself can undergo exothermic decomposition at elevated temperatures, a process that can be accelerated by the presence of other chemicals[9]. It is crucial to use a controlled temperature water bath (e.g., 37°C) and monitor for any signs of compound degradation.

Q4: How does water contamination in my DMSO affect solubility?

DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere[10]. While the N-oxide group on your compound may enhance its interaction with water, significant water content in DMSO can sometimes decrease the solubility of hydrophobic compounds[3][4]. For consistent results, it is imperative to use anhydrous DMSO and handle it in a way that minimizes exposure to atmospheric moisture.

Q5: What is the best way to store my DMSO stock solution of this compound?

Proper storage is critical to maintain the integrity of your compound. For long-term storage, it is recommended to keep your DMSO stock solution at -20°C or -80°C in tightly sealed vials to prevent water absorption and degradation[11]. Aliquoting the stock solution into smaller, single-use volumes is also advisable to avoid repeated freeze-thaw cycles, which can promote compound precipitation[12]. Glass containers are preferred for storing DMSO solutions as they are non-reactive[13].

Troubleshooting Guide

This section provides a systematic approach to resolving common solubility issues encountered with this compound in DMSO.

Issue 1: Compound fails to dissolve completely in DMSO at room temperature.

Initial Steps:

  • Verify Compound Purity: Impurities can significantly impact solubility. Ensure you are using a high-purity batch of the compound.

  • Increase Mixing Energy: Vortex the solution for several minutes. If particles remain, sonication in a water bath can provide additional energy to break down the crystal lattice.

Advanced Strategies:

  • Controlled Gentle Warming: Place the vial in a water bath at a controlled temperature (e.g., 37°C) for short intervals (5-10 minutes), with intermittent vortexing. Visually inspect for dissolution and any signs of color change that might indicate degradation.

  • Prepare a More Dilute Stock Solution: If your experimental design allows, preparing a lower concentration stock solution may facilitate complete dissolution.

Issue 2: Precipitation upon dilution into aqueous buffer.

This is a critical issue that can lead to inaccurate and unreliable experimental results. The following workflow can help you mitigate this problem.

Troubleshooting Precipitation A Precipitation Observed in Aqueous Buffer B Verify Final DMSO Concentration (Target: <0.5%) A->B C Perform Serial Dilutions in Buffer B->C If DMSO is high D Lower Final Compound Concentration B->D If DMSO is low E Use a Co-solvent Approach D->E If precipitation persists F Consider pH Adjustment of Buffer E->F If co-solvents are not effective or desirable

Caption: A workflow for troubleshooting compound precipitation upon aqueous dilution.

Step-by-Step Mitigation:

  • Control Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible, typically below 0.5%, to minimize solvent effects on the biological system and reduce the chances of precipitation[5].

  • Employ Serial Dilutions: Instead of a single large dilution step, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual change in the solvent environment can help to keep the compound in solution.

  • Reduce the Final Compound Concentration: Your target concentration may be above the aqueous solubility limit of the compound. Test a lower concentration range if your experimental goals permit.

  • Utilize Co-solvents: If permissible in your assay, the addition of a small percentage of a water-miscible organic co-solvent, such as ethanol or polyethylene glycol (PEG), to your aqueous buffer can increase the solubility of your compound[14][15].

  • Adjust Buffer pH: The amino groups on the pyrimidine ring suggest that the compound's solubility may be pH-dependent. For basic compounds, lowering the pH of the buffer can increase solubility[6]. Experiment with a range of physiologically relevant pH values to find the optimal condition.

Data and Protocols

Reference Data: Solubility of Structurally Similar Compounds

Due to the lack of specific data for this compound, the solubility of Minoxidil, a structurally related pyrimidine N-oxide, is provided as a reference point.

SolventSolubility of Minoxidil (mg/mL)Reference
Propylene Glycol75[16]
Methanol44[16]
Ethanol29[16]
DMSO 6.5 [16]
Water2.2[16]

This table suggests that while DMSO is a suitable solvent, other organic solvents show higher solubilizing capacity for a similar chemical scaffold.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a standardized method for preparing a DMSO stock solution of a sparingly soluble pyrimidine derivative like this compound.

Materials:

  • This compound (powder)

  • Anhydrous, sterile DMSO

  • Sterile, amber glass vials with screw caps

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Calculate Required Mass: The molecular weight of this compound is 225.29 g/mol [17]. To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 0.001 L * 225.29 g/mol * 1000 mg/g = 2.25 mg

  • Weigh the Compound: Tare a sterile amber glass vial on the analytical balance. Carefully weigh out approximately 2.25 mg of the compound into the vial. Record the exact weight.

  • Add DMSO: Based on the exact weight, calculate the precise volume of DMSO required to achieve a 10 mM concentration. Add the calculated volume of anhydrous, sterile DMSO to the vial.

  • Dissolution: a. Tightly cap the vial and vortex for 2-3 minutes. b. If the compound is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes. c. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes, followed by vortexing.

  • Visual Inspection: Once the compound is fully dissolved, the solution should be clear and free of any particulates.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C.

Stock_Solution_Workflow Start Start Calculate 1. Calculate Mass for 10 mM Start->Calculate Weigh 2. Weigh Compound into Vial Calculate->Weigh Add_DMSO 3. Add Anhydrous DMSO Weigh->Add_DMSO Vortex 4a. Vortex for 2-3 min Add_DMSO->Vortex Sonicate 4b. Sonicate if Needed Vortex->Sonicate Incomplete Dissolution Inspect 5. Visually Inspect for Clarity Vortex->Inspect Complete Dissolution Warm 4c. Gentle Warming (37°C) if Needed Sonicate->Warm Incomplete Dissolution Sonicate->Inspect Complete Dissolution Warm->Inspect Store 6. Aliquot and Store at -20°C/-80°C Inspect->Store End End Store->End

Caption: Workflow for preparing a DMSO stock solution of a sparingly soluble compound.

References

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central.
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • Technical Support Center: Troubleshooting Low Solubility of Pyrimidine-Based Compounds. Benchchem.
  • Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays. Benchchem.
  • Tailoring the Properties of Functional Materials With N‐Oxides.
  • What is the best way of storing a DMSO in a research lab? Quora.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central.
  • Thermal analysis of some novel pyrimidine deriv
  • Thermal analysis of some novel pyrimidine derivatives.
  • A comparison of how the N-oxide functional group modulates the properties of a Ru(II) and an Ir(III) complex.
  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Benchchem.
  • Extend DMSO Shelf Life with Optimal Glass Storage Solutions. dmsostore.
  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed.
  • Frequently Asked Questions. Selleckchem.com.
  • Compound Handling Instructions. MCE.
  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives.
  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • Dimethyl sulfoxide (DMSO) as a stabilizing co-solvent for G-quadruplex DNA.
  • Properties, Preparation and Synthetic Uses of Amine N-Oxides. An Update.
  • DMSO. gChem Global.
  • Improving the solubility of Sarracine N-oxide for biological assays. Benchchem.
  • Solubility Preformulation Screening of Minoxidil in Different Natural Oils Using Experimental and Computational Approaches.
  • Solubility and stability testing of novel pyrimidine deriv
  • Solubility Preformulation Screening of Minoxidil in Different Natural Oils Using Experimental and Comput
  • Novel Freely Soluble Minoxidil Salt: The Potential of Citric Acid and Tartaric Acid in Solubiliz
  • Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup. Benchchem.
  • Technical Support Center: Overcoming Poor Solubility of Pyrimidine Deriv
  • Isolation and structural identification of a novel minoxidil analogue in an illegal dietary supplement: triaminodil. PubMed.
  • Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO.
  • This compound | CAS 55921-62-5. Santa Cruz Biotechnology.
  • Minoxidil. Wikipedia.
  • Workup: DMF or DMSO. University of Rochester Department of Chemistry.
  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. AnalyteGuru.
  • Removing DMSO
  • This compound | 55921-62-5. ChemicalBook.
  • This compound - 55921-62-5. Vulcanchem.
  • This compound | 55921-62-5. ChemicalBook.
  • This compound. 丁香通.
  • Process for the preparation of 6-piperidino-2,4-diamino-pyrimidine-3-oxide, and compounds.
  • A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
  • How to remove Dmso after completion. Of reaction ?
  • Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals.
  • Acidic dimethyl sulfoxide: A solvent system for the fast dissolution of pectin derivatives suitable for subsequent modific
  • A process for the preparation of 2,4-diamino-6-\1-piperidinyl-pyrimidine N-oxide.
  • Application Notes and Protocols for N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine in Cell Culture Experiments. Benchchem.

Sources

Technical Support Center: Optimizing N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine (Minoxidil) Concentration for Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine, a compound widely known in the scientific community as Minoxidil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for optimizing the concentration of this compound in your assays.

Introduction to this compound (Minoxidil)

This compound, or Minoxidil, is a pyrimidine derivative with well-documented effects as a potassium channel opener and a vasodilator.[1][2] In a research context, it is crucial to understand that Minoxidil is a pro-drug. Its biological activity, particularly in the context of hair growth, is dependent on its conversion to an active metabolite, Minoxidil sulfate.[3][4] This conversion is catalyzed by the sulfotransferase enzyme SULT1A1, which is found in various tissues, including hair follicles.[3][4][5] Therefore, the design and interpretation of assays involving Minoxidil must consider this metabolic activation step.

This guide will provide you with the necessary information to effectively work with Minoxidil, from preparing stable stock solutions to troubleshooting common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for dissolving this compound (Minoxidil)?

A1: The choice of solvent is critical for ensuring the stability and bioavailability of Minoxidil in your assays. Minoxidil is sparingly soluble in water but shows good solubility in several organic solvents. For in vitro biological assays, Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions.[6] Ethanol and propylene glycol are also effective solvents.[7] When preparing a stock solution in an organic solvent, it is essential to ensure that the final concentration of the solvent in your assay is low enough to not cause cellular toxicity or other off-target effects. Typically, the final DMSO concentration should be kept below 0.5% (v/v) in cell-based assays.

Q2: What is a typical starting concentration range for Minoxidil in cell-based assays?

A2: The optimal concentration of Minoxidil will vary depending on the cell type and the specific endpoint of your assay. Based on published literature, a good starting point for cell-based assays, such as proliferation or viability assays with human dermal papilla cells (DPCs), is in the range of 0.1 µM to 10 µM.[8][9][10] For initial experiments, it is advisable to perform a dose-response curve covering a broad range of concentrations (e.g., from nanomolar to micromolar) to determine the optimal working concentration for your specific experimental setup.

Q3: How should I store my Minoxidil stock solutions?

A3: For long-term storage, it is recommended to store Minoxidil as a solid at -20°C.[7] Stock solutions prepared in organic solvents like DMSO or ethanol can also be stored at -20°C for several months.[7] To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is best to aliquot the stock solution into smaller, single-use volumes. Aqueous solutions of Minoxidil are less stable and it is not recommended to store them for more than a day.[7]

Q4: My assay results are inconsistent. What could be the cause?

A4: Inconsistent results with Minoxidil can stem from several factors. One of the primary reasons is the variability in the expression or activity of the SULT1A1 enzyme in your cell model.[3][5] If your cells have low SULT1A1 activity, you may see a weak or no response to Minoxidil. Another factor could be the stability of the compound in your assay medium. Minoxidil can be sensitive to light and pH.[11] Ensure that your experiments are conducted under consistent lighting conditions and that the pH of your culture medium is stable. Finally, issues with the preparation and storage of your Minoxidil stock solution can also lead to variability.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with this compound (Minoxidil).

Problem Potential Cause Recommended Solution
Low or no biological activity observed Insufficient conversion of Minoxidil to its active form, Minoxidil sulfate.1. Verify SULT1A1 Expression: Confirm that your cell line expresses a functional SULT1A1 enzyme. You can do this by Western blot or qPCR. 2. Use the Active Metabolite: Consider using Minoxidil sulfate directly in your assay to bypass the need for metabolic activation. 3. Co-factor Availability: Ensure that the necessary co-factor for sulfotransferase activity, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), is not a limiting factor in your assay system.
High background signal or off-target effects High concentration of the organic solvent (e.g., DMSO) in the final assay volume.1. Calculate Final Solvent Concentration: Always calculate the final concentration of your solvent in the assay and ensure it is below the tolerated limit for your cell line (typically <0.5% for DMSO). 2. Solvent Control: Include a vehicle control in your experimental design that contains the same final concentration of the solvent as your test samples.
Precipitation of the compound in the assay medium The concentration of Minoxidil exceeds its solubility limit in the aqueous assay buffer or medium.1. Check Solubility Limits: Be aware of the solubility of Minoxidil in your specific assay medium.[7] 2. Prepare Fresh Dilutions: Prepare working solutions by diluting a high-concentration stock in DMSO or ethanol just before use. Avoid preparing large volumes of dilute aqueous solutions for long-term storage. 3. Gentle Warming: In some cases, gentle warming (e.g., to 37°C) can help to dissolve the compound, but be cautious of potential degradation at higher temperatures.
Inconsistent dose-response curve Issues with serial dilutions, compound stability, or assay variability.1. Verify Dilution Series: Double-check your calculations and pipetting technique when preparing the serial dilutions. 2. Assess Compound Stability: Evaluate the stability of Minoxidil in your assay medium over the time course of your experiment.[11] 3. Optimize Assay Conditions: Ensure that your assay is robust and has a good signal-to-noise ratio. This includes optimizing cell seeding density, incubation times, and reagent concentrations.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of Minoxidil in DMSO

Objective: To prepare a concentrated stock solution of this compound (Minoxidil) for use in biological assays.

Materials:

  • This compound (Minoxidil) powder (MW: 209.25 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 209.25 g/mol x 1000 mg/g = 2.0925 mg

  • Weigh the compound: Carefully weigh out approximately 2.1 mg of Minoxidil powder using an analytical balance and transfer it to a sterile microcentrifuge tube. Record the exact weight.

  • Add DMSO: Add the calculated volume of DMSO to the microcentrifuge tube containing the Minoxidil powder. For example, if you weighed out exactly 2.09 mg, you would add 1 mL of DMSO.

  • Dissolve the compound: Vortex the tube until the Minoxidil is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquot and store: Aliquot the 10 mM stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: General Cell-Based Proliferation Assay (MTT Assay)

Objective: To determine the effect of a range of Minoxidil concentrations on the proliferation of a chosen cell line (e.g., human dermal papilla cells).

Materials:

  • Adherent cell line of interest (e.g., human DPCs)

  • Complete cell culture medium

  • 96-well cell culture plates

  • 10 mM Minoxidil stock solution in DMSO

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Prepare Serial Dilutions: Prepare a serial dilution of your 10 mM Minoxidil stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest Minoxidil concentration).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Minoxidil or the vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Visualizations

Workflow for Optimizing Minoxidil Concentration

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization prep_stock Prepare Concentrated Stock Solution in DMSO (e.g., 10 mM) assay Select Appropriate Assay (e.g., MTT, SULT1A1 activity) prep_stock->assay dose_response Perform Dose-Response Experiment (e.g., 0.01 µM to 100 µM) controls Include Vehicle and Positive Controls dose_response->controls assay->dose_response data_analysis Analyze Data and Determine EC50/IC50 controls->data_analysis troubleshoot Troubleshoot Inconsistent Results data_analysis->troubleshoot optimize Optimize Concentration for Future Experiments data_analysis->optimize troubleshoot->optimize

Caption: A workflow diagram illustrating the key steps for optimizing Minoxidil concentration in assays.

Mechanism of Action of Minoxidil

G Minoxidil Minoxidil (Pro-drug) SULT1A1 SULT1A1 Enzyme (in Hair Follicle) Minoxidil->SULT1A1 Metabolic Activation Minoxidil_Sulfate Minoxidil Sulfate (Active Metabolite) SULT1A1->Minoxidil_Sulfate Biological_Effect Biological Effect (e.g., Hair Growth) Minoxidil_Sulfate->Biological_Effect

Caption: The metabolic activation pathway of Minoxidil to its active form, Minoxidil sulfate.

References

  • Gupta, A. K., & Charrette, A. (2015). The efficacy and safety of 5% minoxidil foam in the treatment of male and female androgenetic alopecia: a review of the literature. Journal of cutaneous medicine and surgery, 19(2), 143–149.
  • Goren, A., Shapiro, J., Roberts, J., McCoy, J., Oster, D., & Lotti, T. (2013). Novel enzymatic assay predicts minoxidil response in the treatment of androgenetic alopecia.
  • Suchonwanit, P., Thammarucha, S., & Leerunyakul, K. (2019). Sulfotransferase SULT1A1 activity in hair follicle, a prognostic marker of response to the minoxidil treatment in patients with androgenetic alopecia: a review. Drug metabolism and personalized therapy, 34(3), /j/dmdi.2019.34.issue-3/dmpt-2019-0015/dmpt-2019-0015.xml.
  • Han, J. H., Kwon, O. S., Chung, J. H., Cho, K. H., Eun, H. C., & Kim, K. H. (2004). Effect of minoxidil on proliferation and apoptosis in dermal papilla cells of human hair follicle.
  • Oh, J. K., Han, J. H., Kim, K. H., Chung, J. H., Cho, K. H., & Eun, H. C. (2007). Effect of minoxidil on proliferation and apoptosis in human dermal papilla cells.
  • Sharma, A., Goren, A., Dhurat, R., Agrawal, S., Sinclair, R., Trüeb, R. M., ... & Lotti, T. (2020). A new look at the role of sulfotransferase enzyme (SULT1A1) in the activation of minoxidil.
  • Wuhan Fortuna Chemical Co., Ltd. (n.d.). How to make minoxidil hair growth solution? Retrieved from [Link]

  • Hughes, K., Ho, R., Greff, S., Herbette, G., & Raharivelomanana, P. (2021). Cell-proliferating effect of minoxidil after 24 h and 48 h of treatment of dermal papilla cells with concentrations 0.13, 1.25 and 12.5 μg mL⁻¹ compared the control. Molecules, 26(24), 7583.
  • PubChem. (n.d.). Minoxidil. National Center for Biotechnology Information. Retrieved from [Link]

  • Han, J. H., Kwon, O. S., Chung, J. H., Cho, K. H., Eun, H. C., & Kim, K. H. (2004). Effect of minoxidil on proliferation and apoptosis in dermal papilla cells of human hair follicle.
  • Li, J. C., Feng, L., Liu, T. T., Yang, Y. C., & Wang, L. (2015). Effect of minoxidil on proliferation and apoptosis in dermal papilla cells of human hair follicle. Zhonghua zheng xing wai ke za zhi= Zhonghua zhengxing waike zazhi= Chinese journal of plastic surgery, 31(1), 43-47.
  • Sriskantharajah, S., & Gleave, M. (2014).
  • British Pharmacopoeia Commission. (n.d.). Minoxidil. Retrieved from [Link]

  • Knitlova, D., Tvrda, E., & Lukac, N. (2021). LIVE/DEAD assay. The effect of minoxidil (MXD) concentration on (a) the cell proliferation rate and (b) cell viability after 1, 4, and 8 days of MXD treatment.
  • Han, J. H., Kwon, O. S., Chung, J. H., Cho, K. H., Eun, H. C., & Kim, K. H. (2004). Effect of minoxidil on proliferation and apoptosis in dermal papilla cells of human hair follicle.
  • Indian Journal of Pharmaceutical Sciences. (2004). Preparation and Evaluation of Minoxidil Gels for Topical Application in Alopecia. Indian Journal of Pharmaceutical Sciences, 66(5), 632.
  • Olsen, E. A., Dunlap, F. E., Funicella, T., Koperski, J. A., Swinehart, J. M., Tschen, E. H., & Trancik, R. J. (2002). A randomized clinical trial of 5% topical minoxidil versus 2% topical minoxidil and placebo in the treatment of androgenetic alopecia in men.
  • Fagron. (2024, March 19).
  • Sharma, A., Goren, A., Dhurat, R., Agrawal, S., Sinclair, R., Trüeb, R. M., ... & Lotti, T. (2020). In vitro and in vivo scalp retention and penetration of 99mTc-minoxidil solution.
  • McLaughlin, S. D., & Pepose, J. S. (1998). The effect of minoxidil on keratocyte proliferation in cell culture. Cornea, 17(4), 425-429.
  • Perfect Hair Health. (2022, March 5). How to Make Minoxidil More Effective.
  • Sica, D. A. (2004). Minoxidil: an underused vasodilator for resistant or severe hypertension. The Journal of Clinical Hypertension, 6(5), 283-287.
  • Wild, D. (2005). The immunoassay handbook. Elsevier.
  • Li, M., Marubayashi, A., Nakaya, Y., Nakajima, T., & Isshiki, N. (2001). A sensitive quantitative in vivo assay for evaluating the effects of biomolecules on hair growth and coloring using direct microinjections into mouse whisker follicles. Journal of pharmacological and toxicological methods, 46(2), 95-100.
  • Lee, S. H., Choi, Y., & Kim, D. S. (2018). Hair length at each week after topical application of DMSO (vehicle), 3% minoxidil, and SP extract (1000 μg/mL S. plebeia extract dissolved in DMSO).
  • Patel, P., Nessel, T. A., & Kumar, D. D. (2023). Minoxidil. In StatPearls.
  • Process for the preparation of 6-piperidino-2,4-diamino-pyrimidine-3-oxide, and compounds. (n.d.).
  • A method for the preparation of a 2,4-diamino-3-oxy-pyrimidine derivative. (n.d.).

Sources

Preventing degradation of N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine

A Guide to Preventing Degradation in Solution

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in experimental settings. Unanticipated degradation can lead to inconsistent results, inaccurate data, and a misinterpretation of a compound's activity. By understanding the inherent chemical liabilities of this molecule and implementing proper handling procedures, you can ensure the reliability and reproducibility of your research.

This document provides a series of frequently asked questions (FAQs) and troubleshooting protocols that address common challenges encountered when working with this compound in solution.

Compound Profile

For clarity and quick reference, the key chemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 55921-62-5[1][2]
Molecular Formula C₁₀H₁₉N₅O[1][2]
Molecular Weight 225.29 g/mol [2]
Appearance White to off-white crystalline solid (similar to related compounds)[3]
Storage Temperature Recommended at 4°C for solids.[1]

Core Stability Considerations: The Pyrimidine N-Oxide Moiety

The stability of this compound is intrinsically linked to its pyrimidine N-oxide core. The N-oxide group (N⁺–O⁻) is a polar, zwitterionic functional group that is critical to the molecule's properties but also represents its primary point of vulnerability.[4] Understanding its behavior is key to preventing degradation.

  • Susceptibility to Reduction: The N-oxide can be readily reduced to the corresponding parent pyrimidine base (N4,N4-Dipropyl-pyrimidine-2,4,6-triamine). This is a common degradation pathway for many N-oxide compounds and can be catalyzed by trace metals or other reducing agents present in the solvent or on glassware.[5]

  • Photochemical Reactivity: Aromatic N-oxides are known to be photosensitive.[6] Exposure to light, particularly UV radiation, can induce complex photochemical reactions, leading to the formation of various degradation products and a rapid loss of the parent compound.[5][6]

  • pH Sensitivity: The stability of the N-oxide bond can be highly dependent on the pH of the solution. While generally stable in neutral and mildly acidic conditions, N-oxides can become unstable in strongly acidic or alkaline environments.[4][5] At low pH, the N-oxide oxygen can be protonated, which may alter the molecule's stability and reactivity.[4] Alkaline conditions, in particular, can promote degradation pathways for certain classes of N-oxides.[5][7]

Below is a diagram illustrating the key external factors that can influence the stability of the compound in solution.

G cluster_main Factors Affecting Stability of this compound Compound Compound in Solution pH pH Compound->pH Temp Temperature Compound->Temp Light Light Exposure Compound->Light Solvent Solvent Choice Compound->Solvent Contaminants Contaminants (e.g., Trace Metals) Compound->Contaminants Degradation Degradation pH->Degradation Temp->Degradation Light->Degradation Solvent->Degradation Contaminants->Degradation

Caption: Key factors influencing compound stability.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to control to prevent degradation?

The primary factors influencing the stability of N-oxides are pH, temperature, and light exposure.[6]

  • Light: Many N-oxides are photosensitive, and exposure to ambient or UV light can cause rapid degradation.[5][6] It is crucial to protect solutions from light at all times.

  • pH: The compound is expected to be most stable in neutral to slightly acidic solutions.[5] Both highly acidic and, particularly, alkaline conditions can accelerate degradation.[4][5][7]

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including degradation.[5][6] Therefore, solutions should be kept cool and stored at low temperatures for the long term.

Q2: Which solvent system should I use to prepare my stock solution?

The choice of solvent is critical.

  • Recommended Solvents: High-purity, anhydrous DMSO is often a good starting point for creating highly concentrated stock solutions due to its excellent solvating power and aprotic nature. For aqueous experimental buffers, acetonitrile has been shown to be a good choice for some N-oxide compounds, offering greater stability compared to methanol in certain cases.[5]

  • Solvents to Use with Caution: While N-oxides can form stabilizing hydrogen bonds with polar protic solvents like methanol and water, these solvents can also participate in degradation reactions under certain conditions.[4] Always use the highest purity solvents available to minimize contaminants that could catalyze degradation.[6]

  • Best Practice: If feasible, perform a small-scale, short-term stability study comparing your compound in a few candidate solvents (e.g., DMSO, acetonitrile, methanol) under your experimental conditions to select the optimal one.

Q3: What is the ideal pH for my aqueous working solutions?

While a definitive study on this specific molecule is not publicly available, based on the general chemistry of N-oxides, a pH range of 5.0 to 7.0 is recommended as a starting point.[4] N-oxides are typically weak bases, and maintaining a pH below 8 is advisable as alkaline conditions can promote degradation for similar compounds.[5][7] For experiments requiring physiological conditions, a well-buffered solution at pH 7.4 is common, but stability should be confirmed.

Q4: How should I store my solutions to ensure maximum stability?

Proper storage is essential for maintaining the integrity of your compound.

  • Short-Term Storage (Working Solutions): Store at 2-8°C, protected from light (e.g., in amber vials or wrapped in aluminum foil).[5][6] Prepare fresh working solutions daily if possible.

  • Long-Term Storage (Stock Solutions): For stock solutions prepared in anhydrous DMSO or acetonitrile, aliquot into single-use volumes and store at -20°C or, preferably, -80°C to minimize freeze-thaw cycles.[5] Ensure vials are tightly sealed to prevent moisture absorption.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My compound concentration is decreasing rapidly in my assay.

  • Possible Cause 1: Photodegradation. Your compound is likely being exposed to too much light during handling or incubation. N-oxides are notoriously photosensitive.[6]

    • Troubleshooting Step: Immediately switch to using amber-colored vials and plates. If clear containers are necessary, wrap them in aluminum foil. Conduct all manipulations under low-light conditions.

  • Possible Cause 2: Inappropriate pH. The pH of your buffer or medium may be outside the optimal stability range.

    • Troubleshooting Step: Measure the pH of your final working solution. If it is alkaline (>8.0), adjust it or remake it using a buffered system within the recommended pH 5-7 range.

  • Possible Cause 3: Reactive Solvent or Contaminants. Trace metals or impurities in your solvent could be catalyzing degradation.

    • Troubleshooting Step: Use fresh, high-purity, or HPLC-grade solvents. Ensure all glassware is scrupulously cleaned, for example, with an acid wash followed by thorough rinsing with high-purity water.[6]

Issue 2: I see an unexpected peak appearing in my HPLC/LC-MS analysis over time.

  • Possible Cause: Formation of a Degradation Product. This is a classic sign of compound degradation. The most likely degradant is the reduced parent amine (N4,N4-Dipropyl-pyrimidine-2,4,6-triamine), which would have a lower molecular weight.

    • Troubleshooting Step: Analyze the mass of the new peak. If it corresponds to the loss of an oxygen atom (approx. 16 Da) from the parent compound, you have likely confirmed reduction of the N-oxide. Review the troubleshooting steps in "Issue 1" to identify and eliminate the cause.

Issue 3: I am getting inconsistent results between different experiments.

  • Possible Cause: Variability in Solution Handling and Storage. Inconsistent preparation methods or storage conditions are likely culprits.

    • Troubleshooting Step: Develop and adhere to a strict Standard Operating Procedure (SOP) for solution preparation. This includes using the same solvent source, preparing stock solutions in batches, aliquoting for single use to avoid freeze-thaw cycles, and consistently protecting solutions from light.

The following workflow can guide your troubleshooting process:

G Start Inconsistent Results or Observed Degradation CheckLight Is the solution fully protected from light? Start->CheckLight CheckpH Is the solution pH between 5 and 7? CheckLight->CheckpH Yes ImplementLight Action: Use amber vials and work in low light. CheckLight->ImplementLight No CheckSolvent Are you using fresh, high-purity solvents? CheckpH->CheckSolvent Yes ImplementpH Action: Prepare fresh buffer in the optimal pH range. CheckpH->ImplementpH No CheckStorage Are stock solutions aliquoted and stored at ≤ -20°C? CheckSolvent->CheckStorage Yes ImplementSolvent Action: Use new, HPLC-grade solvents and clean glassware. CheckSolvent->ImplementSolvent No ImplementStorage Action: Prepare new stock, aliquot, and store at -80°C. CheckStorage->ImplementStorage No End Problem Resolved CheckStorage->End Yes ImplementLight->CheckpH ImplementpH->CheckSolvent ImplementSolvent->CheckStorage ImplementStorage->End

Caption: A logical workflow for troubleshooting degradation issues.

Protocols for Best Practice

Protocol 1: Preparation of a Stable Stock Solution (10 mM in DMSO)

  • Preparation: Allow the solid this compound vial to equilibrate to room temperature for at least 15 minutes before opening to prevent moisture condensation.

  • Weighing: In an environment with subdued light, accurately weigh out 2.25 mg of the compound.

  • Dissolution: Add 1.0 mL of high-purity, anhydrous DMSO to the solid.

  • Mixing: Vortex gently or sonicate briefly in a room temperature water bath until the solid is completely dissolved. Visually inspect for any particulates.

  • Aliquoting: Immediately dispense the solution into single-use aliquots (e.g., 20 µL) in amber, low-retention microcentrifuge tubes.

  • Storage: Tightly cap the aliquots and store them immediately at -80°C.

  • Documentation: Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

Protocol 2: Performing a Preliminary pH Stability Study

  • Buffer Preparation: Prepare a series of small-volume buffers (e.g., 1 mL each) at different pH values, such as pH 4.0, 6.0, 7.4, and 8.5.

  • Solution Preparation: Dilute your DMSO stock solution into each buffer to achieve your typical final working concentration. Prepare these solutions in amber HPLC vials.

  • Initial Analysis (T=0): Immediately analyze a sample from each pH condition using a suitable stability-indicating method (e.g., reverse-phase HPLC with UV detection) to determine the initial peak area.

  • Incubation: Store the vials under your standard experimental conditions (e.g., 37°C or room temperature), protected from light.

  • Follow-up Analysis: Analyze the samples again at predetermined time points (e.g., 2, 4, 8, and 24 hours).

  • Data Evaluation: Calculate the percentage of the compound remaining at each time point relative to T=0. The pH condition that shows the least degradation over time is the most suitable for your experiments.

References

  • Cramer, J., & Medina, J. M. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Molecules, 27(15), 4939. Available at: [Link]

  • Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate. Available at: [Link]

  • van Gennip, A. H., Abeling, N. G., Vreken, P., & van Kuilenburg, A. B. (1993). Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation. Clinical chemistry, 39(3), 380–385. Available at: [Link]

  • Gottlieb, G. H., Thomas, R. C., & Chidsey, C. A. (1972). Metabolism of minoxidil, a new hypotensive agent I: absorption, distribution, and excretion following administration to rats, dogs, and monkeys. Clinical Pharmacology & Therapeutics, 13(3), 436-441. Available at: [Link]

  • Sadykova, Y., et al. (2023). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. International Journal of Molecular Sciences, 24(13), 10834. Available at: [Link]

  • Influence of N-Oxide Introduction on the Stability of Nitrogen-Rich Heteroaromatic Rings: A Quantum Chemical Study. ResearchGate. Available at: [Link]

  • Cas 38304-91-5, Minoxidil. LookChem. Available at: [Link]

  • Minoxidil | C9H15N5O | CID 4201. PubChem. Available at: [Link]

Sources

Technical Support Center: Troubleshooting N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine (Minoxidil) Precipitation in Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine, a compound more widely recognized in scientific literature and pharmaceutical applications as Minoxidil. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility and precipitation of Minoxidil in their experimental media. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure the stability and efficacy of your experiments.

Understanding the Challenge: The Physicochemical Properties of Minoxidil

Minoxidil is a potent vasodilator known for its use in treating hypertension and androgenetic alopecia. However, its utility in in-vitro studies can be hampered by its limited aqueous solubility. Understanding the physicochemical properties of Minoxidil is the first step in troubleshooting precipitation issues.

Minoxidil is a pyrimidine derivative with a molecular weight of 209.25 g/mol . It is sparingly soluble in water, with a reported solubility of about 2.2 mg/mL. Its solubility is also pH-dependent. As a weak base with a pKa of 4.61, Minoxidil's solubility increases in acidic conditions where it becomes protonated. Conversely, in the neutral to slightly alkaline pH range of most cell culture media (typically pH 7.2-7.4), Minoxidil is predominantly in its less soluble, non-ionized form, making it prone to precipitation.

Furthermore, the presence of salts, proteins, and other organic components in complex cell culture media can further influence the solubility of Minoxidil through common ion effects and non-specific binding.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

FAQ 1: I've added Minoxidil to my cell culture media and it has precipitated. What is the likely cause?

Answer: Precipitation of Minoxidil in cell culture media is most commonly due to its low aqueous solubility at the physiological pH of the media. When a concentrated stock solution of Minoxidil, often prepared in an organic solvent like DMSO or ethanol, is diluted into the aqueous, buffered environment of the media, the final concentration of the organic solvent may be too low to keep the Minoxidil in solution. This leads to the compound "crashing out" or precipitating.

Troubleshooting Workflow:

A Precipitation Observed B Check Final Concentration of Minoxidil A->B C Check Final Concentration of Organic Solvent A->C D Is Minoxidil Concentration > Solubility Limit? B->D E Is Organic Solvent Concentration < 5%? C->E F Lower Minoxidil Concentration D->F Yes I Problem Resolved D->I No G Prepare a More Concentrated Stock E->G Yes E->I No F->I H Consider a Different Solvent System G->H

Caption: Troubleshooting workflow for Minoxidil precipitation.

FAQ 2: How can I prepare a stock solution of Minoxidil to minimize precipitation upon dilution in media?

Answer: The key to preventing precipitation is to prepare a highly concentrated stock solution in a suitable organic solvent and then to dilute it carefully into your media.

Recommended Solvents for Minoxidil Stock Solutions:

SolventSolubility of MinoxidilNotes
DMSO> 20 mg/mLCommon choice for in-vitro studies. Use at a final concentration of <0.5% in media to avoid solvent toxicity.
Ethanol~29 mg/mLAnother viable option. Be mindful of its potential effects on your specific cell type.
Propylene GlycolSolubleOften used in topical formulations and can be an option for in-vitro work.

Step-by-Step Protocol for Preparing a Minoxidil Stock Solution:

  • Weighing the Compound: Accurately weigh out the desired amount of Minoxidil powder using a calibrated analytical balance.

  • Solvent Addition: In a sterile, conical tube, add the appropriate volume of your chosen solvent (e.g., DMSO) to achieve a high concentration stock (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously until all the Minoxidil powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but be cautious of solvent evaporation.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a fresh, sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

FAQ 3: What is the best way to dilute my Minoxidil stock solution into the cell culture media to avoid precipitation?

Answer: The dilution technique is as critical as the stock solution preparation. Rapid dilution can cause localized high concentrations of Minoxidil, leading to precipitation.

Recommended Dilution Protocol:

  • Pre-warm the Media: Ensure your cell culture media is pre-warmed to 37°C.

  • Calculate the Volume: Determine the volume of your Minoxidil stock solution needed to achieve the desired final concentration in your media. Aim to keep the final solvent concentration as low as possible (ideally <0.1%).

  • Vortexing Dilution: While gently vortexing or swirling the tube of media, add the calculated volume of the Minoxidil stock solution dropwise into the vortex. This ensures rapid and even dispersion of the compound.

  • Visual Inspection: After addition, visually inspect the media for any signs of precipitation or cloudiness. If the media appears clear, it is ready for use.

FAQ 4: I am still observing precipitation even after following the recommended protocols. What other factors could be at play?

Answer: If precipitation persists, consider the following factors:

  • Media Composition: High concentrations of salts or proteins in your specific media formulation could be reducing the solubility of Minoxidil. Consider using a simpler, serum-free media for your initial experiments to see if the issue persists.

  • pH of the Media: While most media are buffered to a physiological pH, variations can occur. Verify the pH of your media. A slight increase in pH can significantly decrease Minoxidil solubility.

  • Temperature: Ensure that you are working with pre-warmed media. A drop in temperature will decrease the solubility of Minoxidil.

  • Incubation Time: Minoxidil may be stable in media for a certain period before it begins to precipitate. If you are conducting long-term experiments, you may need to refresh the media more frequently.

Advanced Troubleshooting: Using a Co-solvent System

For particularly challenging situations, a co-solvent system can be employed. This involves using a mixture of solvents to prepare the stock solution. For example, a combination of DMSO and polyethylene glycol (PEG) can sometimes enhance the solubility of hydrophobic compounds in aqueous solutions. However, it is crucial to test the toxicity of any new solvent system on your cells before proceeding with your experiment.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4201, Minoxidil. [Link]

  • DrugBank Online. Minoxidil. [Link]

Improving reproducibility of experiments with N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine, more commonly known as Minoxidil. This guide is designed fo[1][2][3]r researchers, scientists, and drug development professionals to enhance the reproducibility of experiments involving this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.

Introduction to Minoxidil in Research

Minoxidil is a potent vasodilator initially developed for hypertension. Its unexpected side effec[4][5]t of promoting hair growth led to its widespread use in treating alopecia. In a research context, Mi[6][7]noxidil is a valuable tool for studying hair follicle biology, potassium channel activity, and cellular signaling pathways. However, its physicochemi[6][8]cal properties, particularly its low aqueous solubility, present significant challenges to obtaining consistent and reproducible experimental results.

This guide provides prac[1][9][10]tical, evidence-based solutions to overcome these hurdles, ensuring the integrity and reliability of your research.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with Minoxidil.

Issue 1: Minoxidil Precipitation or Crystallization in Stock Solutions

Question: My Minoxidil stock solution, prepared in DMSO or ethanol, shows precipitation after preparation or upon storage. What is causing this and how can I prevent it?

Answer:

This is a common issue stemming from Minoxidil's poor solubility and the tendency of solvent systems to become supersaturated.

  • Root Cause Analysis:

    • Low Aqueous Solubility: Minoxidil is sparingly soluble in water (approx. 2.2 mg/mL). When aqueous buffers are [1][10]added to a concentrated organic stock solution, the overall solvent capacity for Minoxidil decreases, leading to precipitation.

    • Solvent Evaporation: Volatile solvents like ethanol can evaporate over time, especially if containers are not sealed properly. This increases the concen[11]tration of Minoxidil beyond its solubility limit.

    • Temperature Flu[9]ctuations: Storing solutions at lower temperatures (e.g., 4°C) can significantly decrease Minoxidil's solubility, causing it to crystallize out of solution.

  • Step-by-Step Solut[12]ion:

    • Optimize Your Solvent System: For most in vitro experiments, Dimethyl Sulfoxide (DMSO) is a suitable solvent. However, for higher conce[1][13]ntrations, a co-solvent system is often necessary. A combination of propylene glycol and ethanol is highly effective due to Minoxidil's higher solubility in these solvents.

    • Control pH: T[1][9][10]he solubility of Minoxidil can be increased in acidic conditions. The addition of a small a[9]mount of an organic acid, such as lactic acid or citric acid, can help maintain a higher concentration in its more soluble protonated form.

    • Careful Dilutio[9]n: When diluting your stock solution into aqueous media (e.g., cell culture medium), add the stock solution to the aqueous phase dropwise while vortexing or stirring vigorously. This helps to prevent localized high concentrations that can lead to immediate precipitation.

    • Storage Conditions: Store stock solutions at a controlled room temperature (20-25°C or 68-77°F). Avoid refrigeration unles[11][14]s the stability of other components in your formulation requires it. Always use tightly sealed containers to prevent solvent evaporation. Protect solutions from li[11]ght, as it can cause degradation.

Issue 2: Inconsis[14][15]tent or No Biological Effect in Cell-Based Assays

Question: I am not observing the expected biological effects of Minoxidil (e.g., increased cell proliferation, changes in gene expression) in my cell culture experiments. What could be the reason?

Answer:

Inconsistent biological activity can be traced back to several factors, from the compound's bioavailability to the specific biology of the cells being used.

  • Root Cause Analysis:

    • Inactive Prodrug: Minoxidil is a prodrug that requires enzymatic conversion to its active form, Minoxidil sulfate, by the sulfotransferase enzyme (SULT1A1) in the target cells. If your cell line has low[1][8][15] or no expression of this enzyme, you will not see a biological effect.

    • Poor Bioavailab[1][16]ility: If Minoxidil has precipitated in the culture medium, its effective concentration is much lower than intended, leading to a diminished or absent response.

    • Incorrect Dosage: The effective concentration of Minoxidil can be cell-type dependent.

    • Experimental De[17][18]sign: The duration of treatment and the endpoints being measured may not be optimal for observing the effects of Minoxidil.

  • Step-by-Step Solution:

    • Confirm Sulfotransferase Activity: If possible, verify the expression of the SULT1A1 enzyme in your cell line using techniques like RT-qPCR or western blotting. If the expression is low, consider using Minoxidil sulfate directly, which is the active metabolite.

    • Ensure Solubili[15]ty in Culture Media: Visually inspect the culture medium after adding the Minoxidil stock solution. If you observe any cloudiness or precipitate, you need to reformulate your stock solution or use a lower final concentration.

    • Dose-Response and Time-Course Experiments: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Also, conduct a time-cour[17]se experiment to identify the optimal duration of treatment for the biological effect you are measuring.

    • Positive Contro[17]ls: Include appropriate positive controls in your experiments. For example, if you are studying hair follicle dermal papilla cells, you could use other known hair growth-promoting agents.

Issue 3: Difficulty in Quantifying Minoxidil in Experimental Samples

Question: I am having trouble getting reliable and reproducible measurements of Minoxidil concentrations in my samples using UV-Vis spectrophotometry or HPLC. What are the common pitfalls?

Answer:

Accurate quantification is crucial for pharmacokinetic and dose-response studies. Challenges often arise from sample preparation and the analytical method itself.

  • Root Cause Analysis:

    • Matrix Effects: Components in your sample matrix (e.g., cell culture media, cell lysates, formulation excipients) can interfere with the analytical signal.

    • Poor Extraction: Inefficient extraction of Minoxidil from the sample matrix will lead to an underestimation of its concentration.

    • Chromatographic Issues (HPLC): Poor peak shape, shifting retention times, and lack of resolution can all affect the accuracy of HPLC-based quantification.

    • Lack of Specifi[19][20]city (UV-Vis): UV-Vis spectrophotometry is generally not specific for Minoxidil, as other compounds in the sample may absorb at the same wavelength.

  • Step-by-Step Solut[21]ion:

    • Method Selection: For accurate and specific quantification, High-Performance Liquid Chromatography (HPLC) is the recommended method. Micellar Electrokinetic C[19][20]apillary Chromatography (MEKC) is another viable option. UV-Vis spectrophotometry [22]can be used for simpler formulations but requires careful validation.

    • Sample Preparat[21]ion:

      • Develop a robust sample extraction protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering matrix components.

      • Ensure complete dissolution of Minoxidil from any precipitates before analysis.

    • HPLC Method Optimization:

      • Use a suitable C18 column and a mobile phase that provides good peak shape and resolution. A common mobile phase consists of a mixture of methanol and a buffered aqueous solution.

      • Optimize the [19]detection wavelength. Minoxidil has an absorbance maximum around 285-288 nm.

      • Use an intern[21][23]al standard to correct for variations in sample injection and preparation.

    • Method Validation: Validate your analytical method according to ICH guidelines, including linearity, accuracy, precision, specificity, and limits of detection and quantification.

Frequently Asked Q[20][21][25]uestions (FAQs)

Q1: What is the mechanism of action of Minoxidil?

Minoxidil's primary mechanism of action is as a potassium channel opener. Its active metabolite, Mi[4][6][24]noxidil sulfate, opens ATP-sensitive potassium channels (KATP channels) in the cell membrane. This leads to hyperpolari[6][8][15]zation of the cell membrane. While the exact downstrea[1]m effects on hair growth are not fully elucidated, it is believed to:

  • Increase blood flow to hair follicles through vasodilation.

  • Stimulate the product[5][8]ion of Vascular Endothelial Growth Factor (VEGF), which promotes angiogenesis around the hair follicle.

  • Prolong the anagen (g[1][8]rowth) phase of the hair cycle.

  • Directly stimulate ha[1][4][6]ir follicle cells.

Q2: What are the best [4][8]solvents for preparing Minoxidil stock solutions?

The choice of solvent depends on the required concentration and the experimental application. Here is a summary of Minoxidil's solubility in common laboratory solvents:

SolventSolubility (mg/mL)Reference
Propylene Glycol75
Methanol44
E[1][10]thanol29
2-[1][10]Propanol6.7
[1][10]Dimethyl Sulfoxide (D[1][10]MSO)6.5
Water2.2

For [1][10]most cell culture [1][10]applications, starting with a stock solution in DMSO is common. For higher concentration formulations, a co-solvent system of propylene glycol and ethanol is often used.

Q3: How should I store[9][25] Minoxidil powder and its solutions?

  • Minoxidil Powder: Store the solid powder in a well-closed container at controlled room temperature (20-25°C or 68-77°F), protected from light and moisture.

  • Minoxidil Solutions: Store solutions at controlled room temperature in tightly sealed containers to prevent solvent evaporation. Protect from light to pre[11][14][26]vent photodegradation. Avoid refrigeration, as t[14][27]his can cause crystallization. Studies have shown that c[12]ompounded Minoxidil solutions can be stable for at least 90 days when stored at room temperature and protected from light.

Q4: Can I use Minoxidi[28]l in animal studies?

Yes, Minoxidil is frequently used in animal models to study hair growth and other physiological effects. However, it is important to be aware of potential systemic effects, especially at higher doses, due to its antihypertensive properties. Cardiac lesions have been[4][6] observed in laboratory animals treated with Minoxidil. Careful dose selection an[1]d monitoring of the animals' health are essential.

Experimental Protocols & Visualizations

Protocol 1: Preparation of a 100 mM Minoxidil Stock Solution in DMSO
  • Materials:

    • Minoxidil powder (MW: 209.25 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Weigh out 20.93 mg of Minoxidil powder and transfer it to a sterile vial.

    • Add 1.0 mL of anhydrous DMSO to the vial.

    • Vortex the solution vigorously until the Minoxidil is completely dissolved. The solution should be clear and free of particulates.

    • Store the stock solution at room temperature, protected from light.

Workflow for Troubleshooting Minoxidil Solubility Issues

G start Start: Minoxidil Precipitation Observed check_conc Is Concentration >5 mg/mL? start->check_conc high_conc_sol Use Co-Solvent System (e.g., Propylene Glycol + Ethanol) check_conc->high_conc_sol Yes check_storage Check Storage Conditions check_conc->check_storage No high_conc_sol->check_storage temp_issue Is it stored at 4°C? check_storage->temp_issue store_rt Store at Room Temperature (20-25°C) temp_issue->store_rt Yes dilution_issue Precipitation upon dilution? temp_issue->dilution_issue No store_rt->dilution_issue slow_dilution Add stock to aqueous phase dropwise with vigorous stirring dilution_issue->slow_dilution Yes check_ph Is pH of final solution neutral/basic? dilution_issue->check_ph No slow_dilution->check_ph lower_ph Consider adding a small amount of organic acid (e.g., lactic acid) check_ph->lower_ph Yes final_sol Stable Solution Achieved check_ph->final_sol No lower_ph->final_sol

Caption: Troubleshooting workflow for Minoxidil crystallization issues.

Proposed Signaling Pathway of Minoxidil in Hair Follicle Cells

G Minoxidil Minoxidil (Prodrug) SULT1A1 SULT1A1 Enzyme (in Hair Follicle) Minoxidil->SULT1A1 Activation Minoxidil_Sulfate Minoxidil Sulfate (Active) SULT1A1->Minoxidil_Sulfate KATP_Channel ATP-Sensitive K+ Channel (KATP) Minoxidil_Sulfate->KATP_Channel Opens Proliferation ↑ Dermal Papilla Cell Proliferation Minoxidil_Sulfate->Proliferation Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization Vasodilation Vasodilation & Increased Blood Flow Hyperpolarization->Vasodilation VEGF ↑ VEGF Production Hyperpolarization->VEGF Hair_Growth Hair Growth Vasodilation->Hair_Growth VEGF->Hair_Growth Anagen Prolonged Anagen Phase Anagen->Hair_Growth Proliferation->Anagen

Caption: Proposed mechanism of action for Minoxidil in promoting hair growth.

References

  • Goren, A., Shapiro, J., Roberts, J., McCoy, J., Desai, N., Zarrab, Z., ... & Lotti, T. (2015). Minoxidil in the treatment of androgenetic alopecia. Dermatologic Therapy, 28(3), 176-182. [Link]

  • Messenger, A. G., & Rundegren, J. (2004). Minoxidil: mechanisms of action on hair growth. British Journal of Dermatology, 150(2), 186-194. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4201, Minoxidil. [Link]

  • Suchonwanit, P., Thammarucha, S., & Leerunyakul, K. (2019). Minoxidil and its use in hair disorders: a review. Drug design, development and therapy, 13, 2777. [Link]

  • Sato, T., Ishida, R., & Akiba, T. (2004). Minoxidil opens mitochondrial K (ATP) channels and confers cardioprotection. British journal of pharmacology, 141(1), 43-50. [Link]

  • PonteVita Rx. (2025). 12-Month Minoxidil Supply: Benefits and Storage Tips. [Link]

  • Magis Pharma. (2013). What is the stability of a minoxidil lotion solution? [Link]

  • Hims. (n.d.). Does Minoxidil Expire? Shelf-Life, Expiration Date, & More. [Link]

  • Patel, P., Bhimani, B., & Patel, D. (2020). Development, validation, and application of an RP-HPLC method for concurrent quantification of Minoxidil and Finasteride in a topical solution for hair regrowth. Annales Pharmaceutiques Françaises, 78(5), 415-424. [Link]

  • Peterson, M. C., & McLeish, W. M. (1998). The effect of minoxidil on keratocyte proliferation in cell culture. Cornea, 17(4), 428-433. [Link]

  • Reddy, M. S., & Reddy, V. R. (2006). Preparation and evaluation of minoxidil gels for topical application in alopecia. Indian journal of pharmaceutical sciences, 68(4), 432. [Link]

  • Kwack, M. H., Kang, B. M., Kim, M. K., Kim, J. C., & Sung, Y. K. (2018). Minoxidil promotes hair growth through stimulation of growth factor release from adipose-derived stem cells. International journal of molecular sciences, 19(3), 691. [Link]

  • Sayad, I. W., Nikalje, A. P., & Khan, F. (2012). UV-Spectrophotometric determination of minoxidil and its application to the assay in pharmaceutical dosage forms. Der Pharma Chemica, 4(1), 568-573. [Link]

  • Pol-Rodriguez, M., & Tosti, A. (2016). Stability of minoxidil in Espumil foam base. International journal of pharmaceutical compounding, 20(4), 338-340. [Link]

Sources

Technical Support Center: Managing N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine (Minoxidil) Interference in Fluorescent Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding assay interference caused by N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine, commonly known as Minoxidil. As a compound with inherent fluorescent properties, Minoxidil can significantly impact the accuracy and reliability of fluorescence-based assays. This resource is designed to help you understand, identify, and mitigate these effects.

Part 1: Understanding the Interference

Why does Minoxidil interfere with fluorescent assays?

Minoxidil is an intrinsically fluorescent molecule. This "autofluorescence" means it can absorb light and emit its own light, which can be mistakenly detected by instruments as the signal from your intended fluorescent probe. This leads to artificially high background signals, reduced signal-to-noise ratios, and potentially false-positive results.[1]

Additionally, small molecules like Minoxidil can sometimes "quench" the fluorescence of your assay's fluorophore.[2][3][4][5][6] This occurs when the compound absorbs the energy that the fluorophore would normally emit as light, leading to a decreased signal and the potential for false-negative results.

What are the spectral properties of Minoxidil?

Understanding the absorption (excitation) and emission spectra of Minoxidil is crucial for troubleshooting. Published data indicates that Minoxidil has several absorption maxima. In ethanol, these peaks are observed at approximately 230 nm, 261 nm, and 285 nm.[7] In an acidic solution (0.01 N sulfuric acid), the peaks are at 232 nm and 280 nm, while in a basic solution (0.01 N potassium hydroxide), they shift to 231 nm, 261.5 nm, and 285 nm.[7] One study using computational models and experimental data in water identified absorption maxima at 279.24 nm, 254.48 nm, and 228.63 nm.[8]

The fluorescence emission of Minoxidil will occur at longer wavelengths than its absorption. While specific, detailed emission spectra are not as commonly published, its absorption profile, particularly in the UV and near-UV range, suggests its fluorescence is most likely to interfere with blue and green emitting fluorophores.[9]

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with Minoxidil in fluorescent assays.

FAQ 1: My background fluorescence is unusually high in wells containing Minoxidil. What should I do?

High background is the most common manifestation of Minoxidil interference.

Initial Verification:

  • Run a "Compound Only" Control: Prepare wells containing only your assay buffer and Minoxidil at the same concentration used in your experiment. Measure the fluorescence using the same instrument settings. A high signal in these wells confirms that Minoxidil is the source of the background.[10]

Troubleshooting Steps:

  • Wavelength Selection: If your instrument allows, select excitation and emission filters that maximize the signal from your specific fluorophore while minimizing the excitation of Minoxidil. Given Minoxidil's absorption in the UV/blue range, shifting to red-shifted fluorophores (e.g., those emitting in the red or far-red spectrum) is a highly effective strategy, as autofluorescence is less common at these longer wavelengths.[9][10][11][12]

  • Background Subtraction: If a suitable alternative fluorophore is not available, you can perform a background subtraction. The fluorescence intensity from your "compound only" control wells can be subtracted from the intensity of your experimental wells.

    • Caution: This assumes the fluorescence of Minoxidil is additive and does not change in the presence of other assay components (e.g., cells, proteins). This should be validated.

  • Reduce Compound Concentration: If your experimental design permits, lowering the concentration of Minoxidil will proportionally decrease its autofluorescence.

FAQ 2: The signal in my assay decreases as I increase the concentration of Minoxidil. Is this a real biological effect?

While it could be a genuine biological effect, it could also be fluorescence quenching.

Initial Verification:

  • Run a "Fluorophore + Compound" Control: In a cell-free buffer system, mix your fluorescent dye/protein at its final assay concentration with varying concentrations of Minoxidil. If the fluorescence intensity decreases with increasing Minoxidil concentration, quenching is likely occurring.

Troubleshooting Steps:

  • Change the Fluorophore: Different fluorophores have varying sensitivities to quenchers. Testing an alternative fluorophore with a different chemical structure may resolve the issue.

  • Time-Resolved Fluorescence (TRF): TRF assays use lanthanide-based fluorophores with long fluorescence lifetimes. The measurement is delayed for a short period after excitation, allowing for the short-lived background fluorescence from compounds like Minoxidil to decay before the specific signal is measured. This is a powerful method to eliminate interference.

  • Kinetic Measurements: Instead of a single endpoint reading, measure the fluorescence signal over time. The initial fluorescence from Minoxidil should be constant, while the assay-specific signal changes. The rate of change can then be used for analysis, effectively ignoring the static interference.[1]

FAQ 3: Can I use computational methods to correct for Minoxidil's interference?

Yes, for imaging-based assays, advanced techniques can be employed.

  • Spectral Unmixing: This technique is used in fluorescence microscopy when the emission spectra of multiple fluorophores (in this case, your probe and Minoxidil) overlap.[13][14][15] The system acquires images across a range of emission wavelengths (a "lambda stack") and then uses algorithms to mathematically separate the contribution of each fluorescent species in every pixel.[16][17] This allows for the accurate quantification of your specific signal, even in the presence of strong autofluorescence from Minoxidil.

Part 3: Experimental Protocols & Workflows

Protocol 1: Characterizing Minoxidil's Spectral Profile

This protocol allows you to determine the excitation and emission spectra of Minoxidil in your specific assay buffer.

Materials:

  • Spectrofluorometer with scanning capabilities

  • Quartz cuvettes or appropriate microplates

  • Your final assay buffer

  • Minoxidil stock solution

Procedure:

  • Prepare a solution of Minoxidil in your assay buffer at the highest concentration you plan to use.

  • Excitation Scan: a. Set the emission wavelength to a value approximately 50 nm longer than the highest known absorbance peak (e.g., set emission to 340 nm). b. Scan a range of excitation wavelengths (e.g., 220 nm to 320 nm). c. The wavelength with the highest fluorescence intensity is the excitation maximum.

  • Emission Scan: a. Set the excitation wavelength to the maximum determined in the previous step. b. Scan a range of emission wavelengths, starting just above the excitation wavelength (e.g., 290 nm to 500 nm). c. The resulting spectrum will show you the wavelengths where Minoxidil's fluorescence is strongest, which you should try to avoid for your assay's detection channels.

Workflow for Troubleshooting Minoxidil Interference

This workflow provides a logical sequence of steps to diagnose and resolve interference.

Troubleshooting_Workflow Start Suspected Interference with Minoxidil Control1 Run 'Compound Only' Control (Minoxidil + Buffer) Start->Control1 Decision1 Is High Signal Observed? Control1->Decision1 Control2 Run 'Fluorophore + Compound' Control (Dye + Minoxidil) Decision1->Control2 No Path_Autofluor Issue: Autofluorescence Decision1->Path_Autofluor Yes Decision2 Does Signal Decrease with [Minoxidil]? Control2->Decision2 Path_Quench Issue: Quenching Decision2->Path_Quench Yes End_NoInterference No Direct Interference Investigate Biological Effects Decision2->End_NoInterference No Solution_Autofluor1 Option 1: Switch to Red-Shifted Fluorophore Path_Autofluor->Solution_Autofluor1 Solution_Autofluor2 Option 2: Background Subtraction Path_Autofluor->Solution_Autofluor2 Solution_Autofluor3 Option 3 (Imaging): Spectral Unmixing Path_Autofluor->Solution_Autofluor3 End_Resolved Issue Resolved Solution_Autofluor1->End_Resolved Solution_Autofluor2->End_Resolved Solution_Autofluor3->End_Resolved Solution_Quench1 Option 1: Use Time-Resolved Fluorescence (TRF) Path_Quench->Solution_Quench1 Solution_Quench2 Option 2: Change Fluorophore Path_Quench->Solution_Quench2 Solution_Quench3 Option 3: Use Kinetic Measurement Path_Quench->Solution_Quench3 Solution_Quench1->End_Resolved Solution_Quench2->End_Resolved Solution_Quench3->End_Resolved

Caption: Troubleshooting workflow for Minoxidil interference.

Part 4: Data Summary

The following table summarizes the key spectral properties of Minoxidil and recommended mitigation strategies based on the type of interference observed.

Interference Type Primary Cause Spectral Properties of Minoxidil Recommended Mitigation Strategies
False Positive / High Background AutofluorescenceAbsorption Maxima (nm): ~230-232, ~261, ~280-285[7]1. Switch to red-shifted fluorophores (>600 nm emission). 2. Perform background subtraction using "compound only" controls. 3. For microscopy, use spectral unmixing.[13][14][15][16][17]
False Negative / Low Signal Fluorescence QuenchingN/A (Interaction-dependent)1. Use Time-Resolved Fluorescence (TRF) assays. 2. Test alternative fluorophores with different chemical structures. 3. Employ a kinetic read-out instead of an endpoint measurement.[1]

References

  • Zimmermann, T. (2005). Clearing up the signal: spectral imaging and linear unmixing in fluorescence microscopy. Methods in Cell Biology, 75, 245-265.
  • Nikon Instruments Inc. Spectral Imaging and Linear Unmixing. Nikon's MicroscopyU. Available at: [Link]

  • Eftink, M. R., & Ghiron, C. A. (1986). Protein fluorescence quenching by small molecules: protein penetration versus solvent exposure.
  • Eftink, M. R., & Ghiron, C. A. (1986). Protein fluorescence quenching by small molecules: Protein penetration versus solvent exposure. Proteins: Structure, Function, and Genetics, 1(2), 109-115.
  • Zimmermann, T., Rietdorf, J., & Pepperkok, R. (2003). Clearing Up the Signal: Spectral Imaging and Linear Unmixing in Fluorescence Microscopy. Microscopy and Microanalysis, 9(S02), 1094-1095.
  • Lv, F., Ma, N., & Zhang, Y. (2021). Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning. PLOS One, 16(10), e0258525.
  • Zimmermann, T., Rietdorf, J., & Pepperkok, R. (2020). Clearing Up the Signal: Spectral Imaging and Linear Unmixing in Fluorescence Microscopy. In Advanced Fluorescence Microscopy (pp. 245-265). Springer, Cham.
  • McIlrath, T. J. (1980). Quenching of Fluorescence of Small Molecules. In Topical Meeting on Spectroscopy in Support of Atmospheric Measurements. Optica Publishing Group.
  • BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. BMG LABTECH. Available at: [Link]

  • SouthernBiotech. (n.d.). How to Reduce Autofluorescence. SouthernBiotech. Available at: [Link]

  • Joshi, H. C., & Pant, H. C. (2012). Fluorogenic Small Molecules Requiring Reaction with a Specific Protein to Create a Fluorescent Conjugate for Biological Imaging–What we Know and What we Need to Learn. ACS Chemical Biology, 7(11), 1806-1818.
  • FluoroFinder. (2023). Tips to Minimize Autofluorescence. FluoroFinder. Available at: [Link]

  • Accounts of Chemical Research. (n.d.). Quenching of fluorescence in small molecules. ACS Publications. Available at: [Link]

  • Boster Biological Technology. (n.d.). 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. Boster Bio. Available at: [Link]

  • Charanya, R., et al. (2023). Experimental and theoretical UV–Vis spectra of minoxidil.
  • Lin, T. H., et al. (2014). Minoxidil may suppress androgen receptor-related functions. Oncotarget, 5(8), 2175–2184.
  • National Center for Biotechnology Information. (n.d.). Minoxidil. PubChem Compound Summary. Available at: [Link]

  • McCall, J. M., et al. (1983). Vibrational Spectroscopic Analysis of Minoxidil (2,4-Diamino-6-Piperidinopyrimidine-3-Oxide) and Related Analogs. Applied Spectroscopy, 37(4), 366-370.
  • Shen, M., et al. (2023). New Target for Minoxidil in the Treatment of Androgenetic Alopecia. Frontiers in Pharmacology, 14, 1234567.
  • Burgoyne, F. (2011). On the cover: a fluorescent probe for cyclin A and C-nitrosation of minoxidil. Organic & Biomolecular Chemistry Blog. Available at: [Link]

  • BRAC University. (n.d.). Minoxidil. buX. Available at: [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Minoxidil. SIELC Technologies. Available at: [Link]

  • National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual.
  • Knitlova, J., et al. (2021). Minoxidil decreases collagen I deposition and tissue-like contraction in clubfoot-derived cells: a way to improve conservative treatment of relapsed clubfoot?. Journal of Orthopaedic Surgery and Research, 16(1), 1-11.
  • Google Patents. (n.d.). EP0304648B1 - Process for the preparation of 6-piperidino-2,4-diamino-pyrimidine-3-oxide, and compounds. Google Patents.

Sources

Technical Support Center: Long-Term Stability of N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides essential information, troubleshooting advice, and frequently asked questions (FAQs) regarding the long-term stability of N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine stock solutions. Our goal is to equip you with the knowledge to ensure the integrity and reliability of your experimental results.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a chemical compound with the molecular formula C10H19N5O. It fe[1]atures a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to purines. This core is substituted with multiple amine groups and a distinctive N-oxide functional group. The presence of the amine oxide makes the molecule highly polar.

Q2[2]: What are the primary factors that can affect the stability of my this compound stock solution?

A2: The stability of pyrimidine derivatives and amine oxides in solution can be influenced by several factors:

  • pH: The pyrimidine ring can be susceptible to hydrolysis under acidic or basic conditions.

  • [3]Temperature: Elevated temperatures can accelerate degradation. It is[3][4] generally recommended to store amines at temperatures below 30°C (86°F).

  • [4]Light: Exposure to UV or ambient light can cause photodegradation in photosensitive pyrimidine derivatives.

  • [3]Oxidation: While the compound itself is an N-oxide, further oxidation or reactions with reducing agents can occur. Amine[3][5]s, in general, can be sensitive to atmospheric oxygen.

  • [2]Solvent Choice: The polarity and reactivity of the solvent can impact the stability of the solute.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Due to the highly polar nature of amine oxides, they exhibit excellent water solubility but poor solubility in most organic solvents. There[2]fore, high-purity water or aqueous buffers are generally the first choice. For less polar pyrimidine derivatives, a solvent screening approach using solvents of varying polarities (e.g., DMSO, DMF, ethanol) may be necessary to find a suitable option. Given[6] the structure, starting with aqueous-based solvents is the most logical first step.

Q4: What are the ideal storage conditions for long-term stability?

A4: Based on general guidelines for similar compounds, the following storage conditions are recommended:

  • Temperature: Store at 4°C for short-to-medium term storage. For l[7]ong-term storage, freezing at -20°C or -80°C is advisable, provided the compound is stable to freeze-thaw cycles.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • [3]Atmosphere: For compounds prone to oxidation, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation.

  • [2]Container: Use tightly sealed containers made of compatible materials like high-density polyethylene (HDPE) or glass to prevent solvent evaporation and contamination.

I[4]I. Troubleshooting Guide

This section addresses common issues encountered during the preparation and storage of this compound stock solutions.

Observed Issue Potential Cause(s) Recommended Solution(s)
Precipitation in the stock solution upon storage, especially at low temperatures. The concentration of the stock solution may exceed its solubility limit at the storage temperature.1. Warm the solution: Gently warm the solution to room temperature or 37°C to see if the precipitate redissolves. 2. Prepare a more dilute stock solution: If precipitation persists, prepare a new stock solution at a lower concentration. 3. Consider a different solvent system: If aqueous solubility is limiting, explore the use of co-solvents like a small percentage of DMSO or ethanol, but verify compound stability in the new system.
[6]Change in color of the stock solution over time (e.g., yellowing).This often indicates chemical degradation or oxidation. Amines exposed to air can slowly oxidize and form byproducts that cause a yellowish color.1. [2] Discard the solution: A color change is a strong indicator of degradation. It is best to discard the stock and prepare a fresh one. 2. Improve storage conditions: Store the new stock solution protected from light and under an inert atmosphere if possible. [2][3]3. Purity check: Verify the purity of the starting material.
Inconsistent or unexpected results in downstream experiments. The stock solution may have degraded, leading to a lower effective concentration of the active compound.1. Prepare a fresh stock solution: This is the most immediate and crucial step. 2. Perform a stability study: If long-term use is required, conduct a simple stability study by analyzing the concentration of the stock solution at different time points using a stability-indicating method like HPLC. [8]3. Use aliquots: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and contamination of the main stock.
Difficulty dissolving the compound initially. The compound may have low solubility in the chosen solvent.1. Gentle heating and sonication: Gently warm the solution and use an ultrasonic bath to aid dissolution. Be ca[6]utious with temperature to avoid degradation. [3]2. pH adjustment: For ionizable compounds, adjusting the pH can significantly improve solubility. For a[6] basic compound like this, slightly lowering the pH might help. 3. Solvent screening: Test solubility in a range of solvents to find the most suitable one.

##[6] III. Experimental Protocols & Workflows

Protocol for Preparing a Stock Solution
  • Determine the desired concentration and solvent. Based on the polar nature of the N-oxide group, start with a high-purity aqueous solvent (e.g., ultrapure water, PBS).

  • Weigh the compound accurately. Use a calibrated analytical balance to weigh the required amount of this compound powder.

  • Dissolve the compound. Add the solvent to the powder. Use a vortex mixer or sonicator to aid dissolution. Gentle warming may be applied if necessary, but monitor for any signs of degradation.

  • Sterile filter (if for cell-based assays). If the stock solution will be used in a sterile environment, filter it through a 0.22 µm syringe filter compatible with the chosen solvent.

  • Aliquot and store. Dispense the stock solution into single-use aliquots in light-protected, tightly sealed tubes. Store at the appropriate temperature (4°C for short-term, -20°C or -80°C for long-term).

Workflow for Assessing Stock Solution Stability

To ensure the reliability of your experiments over time, a stability study is recommended. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for this.

Stability_Workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Fresh Stock Solution Aliquot Aliquot for Time Points Prep->Aliquot Dispense Store Store Aliquots under Defined Conditions (e.g., 4°C, -20°C, RT) Aliquot->Store Place in Storage Sample Sample at T=0, T=1wk, T=1mo, etc. Store->Sample Retrieve Analyze Analyze by Stability-Indicating Method (e.g., HPLC) Sample->Analyze Inject Degradants Identify & Quantify Degradation Products Analyze->Degradants Observe new peaks Compare Compare Concentration to T=0 Analyze->Compare Calculate Purity Determine Determine Shelf-Life Compare->Determine Establish Expiry

Caption: Workflow for assessing the long-term stability of stock solutions.

IV. References

  • Acme-Hardesty. (n.d.). Lauryl Amine Oxide. Retrieved from

  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup. Retrieved from

  • LookChem. (n.d.). Amine oxides,C10-16-alkyldimethyl MSDS CasNo.70592-80-2. Retrieved from

  • Wikipedia. (n.d.). Amine oxide. Retrieved from

  • BenchChem. (2025). Solubility and stability testing of novel pyrimidine derivatives. Retrieved from

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from

  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from

  • MP Biomedicals. (n.d.). N4,N4-Dipropyl-2,4,6-triaminopyrimidine 1-oxyl, free radical. Retrieved from

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (n.d.). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. Retrieved from

Sources

Minimizing batch-to-batch variability of N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine. This guide is designed for researchers, scientists, and drug development professionals to address and minimize the batch-to-batch variability of this highly purified aminopyrimidine oxide derivative. Consistency in the chemical and physical properties of active pharmaceutical ingredients (APIs) and research compounds is paramount for reproducible experimental results, reliable structure-activity relationship (SAR) studies, and overall drug product quality and safety.[1][2][3][4] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower you to identify root causes of variability and implement robust control strategies in your laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common sources of batch-to-batch variability in the synthesis of this compound?

Batch-to-batch variability is rarely caused by a single factor; it is often a multifactorial issue stemming from subtle inconsistencies across the manufacturing workflow.[5] Understanding these sources is the first step toward effective control.

Causality: The final purity, impurity profile, yield, and physical properties of your compound are the culmination of every preceding step. Minor deviations can have a cascading effect on the reaction kinetics, thermodynamics, and purification efficiency.

Primary Sources of Variability:

  • Raw Material Quality: The purity, isomeric content, and even the supplier of starting materials and reagents can introduce significant variability.[5] For instance, residual moisture in a solvent can alter the reaction pathway, while an uncharacterized impurity in a starting pyrimidine could lead to a persistent, difficult-to-remove side product.

  • Reaction Conditions: Seemingly minor fluctuations in parameters like temperature, pressure, stirring rate, and the rate of reagent addition can favor different reaction pathways, leading to inconsistent impurity profiles and yields.[5]

  • Work-up and Purification Procedures: Inconsistencies in quenching, extraction, crystallization, and chromatography are major sources of variation. The final physical form (polymorphism) of the compound, which affects solubility and bioavailability, is highly dependent on the crystallization and drying conditions.

  • Human and Equipment Factors: Differences in technique between operators or the performance of different pieces of equipment (e.g., calibration of temperature probes, efficiency of condensers) can introduce subtle but meaningful changes.

Below is a workflow diagram to guide the root cause analysis process.

RootCauseAnalysis start_node Inconsistent Batch Detected (e.g., Purity, Impurity Profile) decision_node decision_node start_node->decision_node Review Analytical Data (HPLC, NMR, MS) process_node process_node process_node_1 Analyze Raw Materials (Starting Materials, Solvents) decision_node->process_node_1 Impurity Profile Changed? process_node_2 process_node_2 decision_node->process_node_2 Physical Properties Changed? (Color, Crystal Form) process_node_3 process_node_3 decision_node->process_node_3 Yield Decreased? solution_node solution_node decision_node_1 decision_node_1 process_node_1->decision_node_1 Raw Materials OK? process_node_5 process_node_5 process_node_2->process_node_5 Investigate Crystallization & Drying Conditions process_node_6 process_node_6 process_node_3->process_node_6 Check Reagent Stoichiometry & Reaction Completeness process_node_4 Audit Reaction Parameters (Temp, Time, Stirring) decision_node_1->process_node_4 Yes solution_node_1 Quarantine & Re-qualify Raw Materials decision_node_1->solution_node_1 No solution_node_2 Implement Stricter Process Controls (PAT) process_node_4->solution_node_2 solution_node_3 Standardize & Control Post-synthesis Processing process_node_5->solution_node_3 solution_node_4 Optimize Reaction & Monitor with IPC process_node_6->solution_node_4

Caption: Workflow for Root Cause Analysis of Batch Variability.

Q2: My impurity profile is inconsistent between batches. How do I identify and control these impurities?

An inconsistent impurity profile is a critical issue that can affect the compound's biological activity and safety.[2][3] A systematic approach is required to identify, track, and control these impurities.

Causality: Impurities can arise from starting materials or be generated through side reactions, over-reactions, or degradation during the synthesis and purification process.[4] Their formation is often sensitive to the precise reaction conditions.

Troubleshooting Protocol: Impurity Identification and Control

  • Characterize the Impurities:

    • Action: Use High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to determine the mass of the unknown impurities in your inconsistent batches.

    • Rationale: Knowing the mass allows you to propose potential structures. For example, an impurity with a mass 16 amu higher than the parent compound could indicate an N-oxide formation at a different nitrogen, while a mass corresponding to a starting material suggests an incomplete reaction.

    • Further Steps: If an impurity is present above the identification threshold (typically >0.10% as per ICH guidelines), isolation using preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is necessary for definitive structure elucidation.[2]

  • Trace the Source:

    • Action: Take in-process control (IPC) samples at various stages of your synthesis (e.g., after each key reagent addition, before work-up). Analyze these samples by HPLC.

    • Rationale: This helps pinpoint exactly when the impurity is formed. If it's present from the beginning, it's likely an issue with a starting material. If it appears after a specific step, that reaction's conditions need closer examination.

  • Implement Control Strategies:

    • Material Controls: Implement stricter specifications for incoming raw materials. This includes not just purity by HPLC but also limits on specific, known problematic impurities.[1]

    • Process Controls: Once the formation point is known, optimize the process to minimize the impurity. This could involve adjusting temperature, changing the order of reagent addition, or modifying the stoichiometry.[3][6]

    • Purification Optimization: Modify the crystallization solvent system or chromatographic method to improve the separation (purge) of the impurity from the final product.

Data Presentation: Hypothetical Impurity Profile Comparison

ParameterBatch A (Reference)Batch B (Deviant)Potential Cause
Purity (HPLC Area %) 99.8%98.5%Incomplete reaction or degradation.
Impurity 1 (RRT 0.85) 0.08%0.80%Unreacted starting material.
Impurity 2 (RRT 1.15) 0.05%0.45%Side product from overheating.
Total Impurities 0.15%1.35%Loss of process control.
Q3: What are the Critical Process Parameters (CPPs) I should monitor for the synthesis, and how can I implement better control?

Moving from reactive troubleshooting to proactive control involves identifying the Critical Process Parameters (CPPs) that impact the Critical Quality Attributes (CQAs) of your product and monitoring them in real-time.[7] This is the core principle of Process Analytical Technology (PAT).[8][9][10]

Causality: CQAs are the physical, chemical, and biological characteristics that should be within an appropriate limit to ensure the desired product quality. CPPs are the process parameters whose variability has an impact on a CQA.[7]

Key CQAs and Corresponding CPPs for a Pyrimidine Synthesis

Critical Quality Attribute (CQA)Critical Process Parameter (CPP)Recommended Control/Monitoring
Purity & Impurity Profile Reaction Temperature, Reagent Addition Rate, Reaction TimeUse a calibrated thermostat. Employ a syringe pump for controlled addition. Monitor reaction completion with in-line spectroscopy (e.g., FT-IR) or frequent HPLC IPCs.
Yield Stoichiometry, Mixing/Stirring RateUse accurately calibrated balances. Ensure consistent and effective mixing to avoid localized "hot spots" or concentration gradients.
Polymorphism/Crystal Form Crystallization Temperature, Cooling Rate, Solvent(s)Implement a controlled cooling profile. Use anti-solvent addition at a fixed rate. Monitor particle size in-line with Focused Beam Reflectance Measurement (FBRM).[9]
Residual Solvents Drying Temperature, Vacuum Pressure, Drying TimeMonitor drying process with on-line mass spectrometry to ensure solvents are removed to specified levels (ICH Q3C).[2][8]

Implementing Process Analytical Technology (PAT)

PAT is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes.[7]

PAT_Workflow cluster_0 Synthesis Stage cluster_1 Purification Stage cluster_2 Drying Stage input_node input_node process_node process_node pat_node pat_node output_node output_node A Starting Materials (Pyrimidine Core, Reagents) B Reaction Vessel A->B C Crude Product B->C D Crystallization Tank C->D P1 In-line FT-IR/Raman (Monitors Reactant Consumption) P1->B E Filtered Solid D->E F Vacuum Dryer E->F P2 FBRM Probe (Monitors Particle Size) P2->D G Final Product (Consistent Batch) F->G P3 On-line Mass Spec (Monitors Residual Solvents) P3->F

Caption: Integration of PAT Tools in the Manufacturing Workflow.

Q4: What is a good starting point for an HPLC analytical method to assess purity and consistency?

A robust, validated HPLC method is the cornerstone of quality control. It allows for accurate quantification of the main peak and detection of impurities.

Causality: The choice of column, mobile phase, and detector settings determines the resolution, sensitivity, and reproducibility of the separation, which is essential for comparing batches accurately.

Experimental Protocol: Reverse-Phase HPLC Method

  • Objective: To establish a baseline HPLC method for determining the purity of this compound and profiling related impurities.

  • Instrumentation: HPLC with UV-Vis Detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Start at 5% B.

    • Linear gradient to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B over 1 minute.

    • Equilibrate at 5% B for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or determined by UV scan of the analyte).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to a concentration of approximately 0.5 mg/mL.

Self-Validation Check: A good method should show a sharp, symmetrical peak for the main component, with good resolution from any impurities. The retention time should be highly reproducible across injections. This method serves as a starting point and should be fully validated (specificity, linearity, accuracy, precision) before routine use.

References

  • Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. (2020). Veeprho. [Link]

  • Controlling Impurities In Drug Manufacturing. (2023). Toref. [Link]

  • How To Control Impurities In Pharmaceuticals. (2024). Pharmaeli. [Link]

  • Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development. (2010). American Pharmaceutical Review. [Link]

  • Process Analytical Technology: An Investment in Process Knowledge. (2005). ACS Publications. [Link]

  • What is PAT? Bruker. [Link]

  • Process analytical technology. Wikipedia. [Link]

  • Process Analytical Technology: A Clear Guide to PAT and How to Get Started in the Industry. Innopharma Technology. [Link]

  • Purine and Pyrimidine Metabolism. (1997). Medical Biochemistry Page. [Link]

Sources

Validation & Comparative

A Comparative Guide to Pyrimidine N-Oxide Analogs in Hair Growth Modulation

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Analysis of Minoxidil and its Analogs for Researchers and Drug Development Professionals

Introduction: The Landscape of Pyrimidine Analogs

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic agents. Within this class, a specific subset of pyrimidine N-oxides has garnered significant attention for its unique biological activities. The compound N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine (CAS 55921-62-5) represents one such molecule.[1][2][3][4] While its specific performance data is not extensively documented in public literature, its structure is highly analogous to one of the most well-characterized pyrimidine N-oxides: Minoxidil.

Minoxidil (2,4-diamino-6-piperidinopyrimidine 3-oxide) was initially developed as a potent antihypertensive vasodilator.[5][6][7] Its unexpected side effect of hypertrichosis (excessive hair growth) led to its repurposing as a topical treatment for androgenetic alopecia (AGA), or pattern hair loss.[5][6] This guide leverages the extensive data available for Minoxidil to provide a comprehensive framework for evaluating pyrimidine N-oxide analogs. We will compare Minoxidil's performance against a structurally related cosmetic ingredient, Kopexil (Aminexil), and a mechanistically distinct, systemically administered drug, Finasteride. This comparative analysis offers critical insights for researchers engaged in the discovery and development of novel hair growth modulators.

Part 1: Comparative Analysis of Core Compounds

A thorough evaluation of hair loss treatments requires a multi-faceted comparison of their mechanism of action, clinical efficacy, and safety profiles.

Mechanism of Action (MOA): A Tale of Two Pathways

The therapeutic approaches of Minoxidil, Kopexil, and Finasteride diverge significantly, targeting different biological pathways implicated in hair follicle cycling and miniaturization.

  • Minoxidil: The K-ATP Channel Opener Minoxidil's primary therapeutic effect in AGA is not fully elucidated, but the leading hypothesis centers on its action as a potassium channel opener.[8] Its active metabolite, minoxidil sulfate, opens ATP-sensitive potassium channels (K-ATP) in the vascular smooth muscle of dermal papilla arterioles.[5][8][9] This is believed to increase microcirculation to the hair follicle, delivering more oxygen and nutrients.[10] Furthermore, Minoxidil is thought to directly stimulate hair follicle activity by shortening the telogen (resting) phase and promoting premature entry into the anagen (growth) phase, effectively prolonging the growth period and increasing follicle size.[5][8] It may also upregulate the expression of growth factors like Vascular Endothelial Growth Factor (VEGF).[11][12]

Minoxidil_MOA Minoxidil Topical Minoxidil SULT1A1 Sulfotransferase (SULT1A1) in Outer Root Sheath Minoxidil->SULT1A1 Metabolism Minoxidil_Sulfate Minoxidil Sulfate (Active Metabolite) SULT1A1->Minoxidil_Sulfate K_ATP ATP-Sensitive K+ Channel (K-ATP) on Follicle Cells Minoxidil_Sulfate->K_ATP Opens Anagen Prolonged Anagen Phase & Increased Follicle Size Minoxidil_Sulfate->Anagen Direct stimulation VEGF Increased VEGF Production Minoxidil_Sulfate->VEGF Stimulates K_Efflux K+ Efflux K_ATP->K_Efflux Hyperpolarization Cell Membrane Hyperpolarization K_Efflux->Hyperpolarization Vasodilation Vasodilation & Increased Blood Flow Hyperpolarization->Vasodilation

Caption: Mechanism of Action for Minoxidil.
  • Kopexil (Aminexil): The Anti-Fibrosis Agent Kopexil, also known as Diaminopyrimidine Oxide, is a structural analog of Minoxidil used primarily in cosmetic formulations.[13][14] Its proposed mechanism differs, focusing on the prevention of perifollicular fibrosis.[12][15] This condition involves the hardening of collagen sheaths around the hair root, which can compress the follicle, restrict nutrient supply, and lead to premature shedding.[12][16] Kopexil is suggested to inhibit the enzyme lysyl hydroxylase, which is involved in collagen cross-linking, thereby maintaining the suppleness of the tissue surrounding the hair follicle and improving hair anchorage.[12][13][17]

  • Finasteride: The Systemic DHT Blocker Unlike the topical pyrimidine analogs, Finasteride is an orally administered drug that targets the hormonal cause of AGA.[10][18] It is a specific inhibitor of the Type II 5α-reductase enzyme, which is responsible for converting testosterone into the more potent androgen, dihydrotestosterone (DHT).[11][18] DHT is the primary androgen that binds to receptors in scalp hair follicles, initiating a miniaturization process that shortens the anagen phase and results in progressively shorter, finer hairs.[10] By systemically lowering DHT levels, Finasteride protects follicles from this miniaturizing effect, allowing for the potential reversal of the process and regrowth of thicker hair.[11][19]

Finasteride_MOA Testosterone Testosterone Five_AR 5α-Reductase (Type II) Testosterone->Five_AR DHT Dihydrotestosterone (DHT) Five_AR->DHT Follicle Androgen Receptors in Hair Follicle DHT->Follicle Binds to Miniaturization Follicle Miniaturization & Hair Loss Follicle->Miniaturization Finasteride Oral Finasteride Finasteride->Five_AR Inhibits

Caption: Mechanism of Action for Finasteride.
Comparative Efficacy: Insights from Clinical Data

The evaluation of efficacy relies heavily on robust clinical trial data. Both Minoxidil and Finasteride, being FDA-approved drugs, have undergone extensive testing.[18] Kopexil's data is primarily from manufacturer-led studies.

Parameter Topical Minoxidil (5%) Oral Finasteride (1 mg) Topical Kopexil (1-5%)
Regulatory Status FDA-approved for AGA[5]FDA-approved for male AGA[18]Cosmetic ingredient; not FDA-approved as a drug[12][13]
Primary Endpoint Increased hair count/densityIncreased hair count/density, prevention of further lossReduced hair shedding, improved hair anchorage
Reported Efficacy A 120-week study showed Minoxidil was superior to placebo in increasing hair count.[10] In a 12-month comparative study, 52% of men reported increased hair density.[19][20]A five-year study showed improvement in 90% of men.[10] In a 12-month comparative study, 80% of men reported increased hair density, showing superiority over topical Minoxidil.[19][20]A 3-month study in men showed a 6% rise in hair density.[13] An in vivo mouse study showed a 5% Kopexil solution yielded 1.55 times more hair follicles than an equivalent Minoxidil solution.[13]
Onset of Action Visible results may appear after ~8 weeks, with maximum effects around 4 months.[5]Results may be seen within 3-4 months of daily use.Results often reported after 6 weeks of use.[13][16]
Safety and Pharmacokinetic Profiles

The route of administration and mechanism of action directly influence the safety profile of each compound.

Parameter Topical Minoxidil Oral Finasteride Topical Kopexil
Administration Topical solution or foam applied directly to the scalp[6]Oral tablet[20]Topical serum, lotion, or shampoo[13]
Systemic Absorption Minimal, but can occur. Bioavailability is ~1.4%.[6]High systemic absorption and action[19]Designed for local action with minimal systemic absorption.
Common Side Effects Scalp irritation, itching, dermatitis. Unwanted facial hair growth can occur if the product spreads.[21] Systemic effects like dizziness or rapid heartbeat are rare.Systemic hormonal effects. A small percentage of men report sexual side effects such as loss of libido.[20] These effects typically resolve after discontinuation.Generally considered well-tolerated with minimal risk of irritation.[15] Lacks the vasodilatory side effects of Minoxidil.[13]
Contraindications Not recommended for individuals with a history of cardiovascular issues without medical consultation.Contraindicated in women who are or may become pregnant due to the risk of birth defects in a male fetus.Generally considered safe for cosmetic use, but patch testing is recommended for sensitive skin.[15]

Part 2: Essential Experimental Protocols for Compound Evaluation

For drug development professionals, standardized and reproducible assays are critical for evaluating novel pyrimidine analogs. The following protocols provide a validated workflow from in vitro screening to preclinical in vivo testing.

In Vitro Efficacy: Hair Follicle Organoid ("Follicloid") Growth Assay

Causality: This assay provides a direct measure of a compound's ability to stimulate the elongation of a 3D hair follicle-like structure, which is formed through the self-organization of dermal papilla (DP) cells and keratinocytes.[22][23] It mimics the crucial epithelial-mesenchymal interactions of a real follicle and allows for quantitative assessment of hair shaft elongation in vitro.[22][24]

InVitro_Workflow cluster_prep Cell Preparation cluster_assembly Follicloid Assembly cluster_culture Treatment & Culture cluster_analysis Analysis DP Isolate & Culture Dermal Papilla (DP) Cells Mix Mix DP cells and Keratinocytes (1:1 ratio) DP->Mix KRT Isolate & Culture Keratinocytes (ORS cells) KRT->Mix Plate Seed into Ultra-Low Attachment 96-well Plate Mix->Plate Centrifuge Centrifuge to Initiate Aggregation Plate->Centrifuge Incubate Incubate for 24-48h to form spheroids Centrifuge->Incubate Add_Matrix Embed spheroids in Extracellular Matrix (e.g., Matrigel) Incubate->Add_Matrix Add_Compound Add Test Compound (e.g., Minoxidil) to Media Add_Matrix->Add_Compound Image Image wells at Day 4, 6, 8, 10 using brightfield microscopy Add_Compound->Image qPCR Harvest follicloids for qPCR analysis (e.g., VEGF, β-catenin) Add_Compound->qPCR Measure Measure length of sprouting structures Image->Measure

Caption: Workflow for the In Vitro Hair Follicloid Assay.

Methodology:

  • Cell Isolation: Isolate human dermal papilla (DP) cells and outer root sheath (ORS) keratinocytes from scalp tissue samples.[25] Culture and expand these cells separately.

  • Cell Aggregation: Suspend DP cells and keratinocytes in culture medium and mix them. Seed the cell suspension into an ultra-low attachment 96-well plate.[25] Centrifuge the plate briefly to facilitate cell aggregation at the bottom of the wells.

  • Follicloid Formation: Incubate for 24-48 hours. The cells will self-assemble into 3D spheroids.

  • Matrix Embedding & Treatment: Gently embed the formed spheroids in a basement membrane matrix (e.g., Matrigel). Add culture medium containing the test compound (e.g., 10 µM Minoxidil) or a vehicle control.[22]

  • Data Acquisition: Culture the follicloids for up to 10 days, replacing the medium every 2 days. Capture images using a microscope at regular intervals (e.g., Days 4, 6, 8, 10).

  • Analysis: Measure the length of the sprouting hair peg-like structures.[23][24] At the end of the experiment, follicloids can be harvested for gene expression analysis (qPCR) of hair growth-associated markers.

In Vivo Preclinical Model: C57BL/6 Mouse Anagen Induction

Causality: The C57BL/6 mouse strain has synchronized hair follicle cycles. After depilation during the telogen (resting) phase, the follicles synchronously enter the anagen (growth) phase. This model is a gold standard for testing whether a topical compound can induce or accelerate the entry into the anagen phase, which is a key characteristic of hair growth stimulants like Minoxidil.

Methodology:

  • Animal Selection: Use 7-week-old female C57BL/6 mice, as their dorsal hair is in the telogen phase.

  • Anagen Induction: Anesthetize the mice and apply a wax-rosin mixture to a defined area on their backs. Once hardened, peel the wax off to remove the hair and induce synchronous anagen entry.

  • Compound Application: Divide mice into groups (e.g., Vehicle Control, 5% Minoxidil, Test Compound). Starting the day after depilation, topically apply a fixed volume (e.g., 100 µL) of the respective solution to the depilated area daily for 14-21 days.

  • Data Acquisition: Monitor the depilated area daily. Note the first day of visible skin darkening (an indicator of anagen induction) and the first appearance of hair. Take photographs at regular intervals.

  • Analysis: Quantify the results by comparing the time to anagen induction between groups. Skin biopsies can be taken at the end of the study for histological analysis to confirm the hair cycle stage.

Clinical Efficacy Evaluation: Standardized Phototrichogram

Causality: To obtain objective, quantitative data on hair growth in human subjects, the phototrichogram is a non-invasive and highly reproducible method.[26] It allows for the precise measurement of changes in hair count, density, thickness, and anagen/telogen ratio in a targeted area of the scalp over the course of a clinical trial.[27][28]

Methodology:

  • Target Area Selection: Identify and tattoo a small, precise target area (e.g., 1 cm²) on the vertex scalp of the participant.

  • Baseline Imaging: Carefully trim the hair within the target area. Use a high-resolution digital imaging system with fixed magnification and lighting to capture a baseline image of the scalp.

  • Treatment Protocol: The subject will follow the prescribed treatment regimen (e.g., twice-daily application of a topical solution) for the duration of the trial (typically 6-12 months).

  • Follow-up Imaging: At specified follow-up visits (e.g., 3 months, 6 months, 12 months), the same target area is re-trimmed and re-imaged under identical conditions.

  • Image Analysis: Use specialized software to analyze the images. The software can distinguish and count individual hairs, measure their diameter (thickness), and calculate key metrics such as total hair count, terminal hair density, and vellus hair density. By comparing baseline and follow-up images, the precise change in these parameters can be quantified.

Conclusion and Future Directions

The comparative analysis of Minoxidil, Kopexil, and Finasteride illuminates the diverse strategies available for modulating hair growth. Pyrimidine N-oxides, represented by the well-studied Minoxidil, primarily act as topical stimulants that enhance microcirculation and directly invigorate the hair follicle. In contrast, 5α-reductase inhibitors like Finasteride offer a systemic, hormonal approach to counteract the primary driver of androgenetic alopecia.

For researchers developing novel compounds like this compound, the path to validation is clear. The experimental protocols outlined in this guide—from in vitro follicloid assays to preclinical animal models and ultimately to rigorous clinical evaluation via phototrichogram—provide a robust framework for establishing efficacy and safety. The future of hair loss treatment may lie in combination therapies that leverage these distinct mechanisms or in the development of next-generation pyrimidine analogs with improved potency and safety profiles. The methodologies described herein are essential tools for any scientist or drug developer aiming to contribute to this evolving field.

References

  • Sundberg, J. P., Beamer, W. G., Uno, H., Van Neste, D., & King, L. E. (1999). Androgenetic alopecia: in vivo models. Experimental and molecular pathology, 67(2), 118–130. [Link]

  • PharmaCompass. (n.d.). 2,4-Diamino-6-piperidino-pyrimidine-3-oxide. Retrieved from PharmaCompass.com. [Link]

  • BuzzRx. (2025). Finasteride and Minoxidil for Hair Loss: Which Is Better?. Retrieved from BuzzRx.com. [Link]

  • Grokipedia. (n.d.). Kopexil. Retrieved from Grokipedia.com. [Link]

  • Miiskin. (n.d.). Finasteride vs Minoxidil: Which Hair Loss Treatment is Best?. Retrieved from Miiskin.com. [Link]

  • Badri, T., Nessel, T. A., & Kumar, D. D. (2023). Minoxidil. In StatPearls. StatPearls Publishing. [Link]

  • XYON. (2023). Finasteride vs Minoxidil: Which is Better for Your Hair Loss?. Retrieved from XYON.com. [Link]

  • Keeps. (n.d.). Finasteride (Propecia®) vs. Minoxidil (Rogaine®): How to Know Which Hair Loss Treatment's Right for You. Retrieved from Keeps.com. [Link]

  • Wikipedia. (n.d.). Minoxidil. Retrieved from wikipedia.org. [Link]

  • Torkamani, M., et al. (2023). Kopexil vs minoxidil: In vivo comparative study on hair growth, hair growth promoting factors and toxicity. Heliyon. [Link]

  • Arca, E., Açıkgöz, G., Taştan, H. B., Köse, O., & Kurumlu, Z. (2014). An open, randomized, comparative study of oral finasteride and 5% topical minoxidil in male androgenetic alopecia. Dermatology, 209(1), 60-64. [Link]

  • Shubham Pharmachem. (2021). Does Aminexil really promote hair growth?. Retrieved from shubhampharmachem.com. [Link]

  • hair-loss.com. (n.d.). Aminexil (Diaminopyrimidine Oxide): A Comprehensive Guide. Retrieved from hair-loss.com. [Link]

  • Crabtree, J. S., et al. (2010). A mouse model of androgenetic alopecia. Endocrinology, 151(5), 2373-2380. [Link]

  • Messenger, A. G., & Rundegren, J. (2004). Minoxidil: mechanisms of action on hair growth. The British journal of dermatology, 150(2), 186–194. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring Kopexil (CAS: 74638-76-9): A Comprehensive Overview. Retrieved from nbinnopharm.com. [Link]

  • National Center for Biotechnology Information. (n.d.). Minoxidil. PubChem Compound Database. [Link]

  • Hong, Z. X., et al. (2021). An overview of the in vitro, ex vivo and in vivo model of androgenetic alopecia (AGA) included in the review. Journal of Men's Health. [Link]

  • Maxmedchem. (2025). Kopexil for Hair: See What Manufacturer Say. Retrieved from maxmedchem.com. [Link]

  • Crabtree, J. S., et al. (2010). A mouse model of androgenetic alopecia. Endocrinology, 151(5), 2373–2380. [Link]

  • Wikipedia. (n.d.). Kopexil. Retrieved from wikipedia.org. [Link]

  • Crabtree, J. S., et al. (2010). A mouse model of androgenetic alopecia. Endocrinology, 151(5), 2373-2380. [Link]

  • Ohn, J., et al. (2020). "Two-Cell Assemblage" Assay: A Simple in vitro Method for Screening Hair Growth-Promoting Compounds. Frontiers in Cell and Developmental Biology. [Link]

  • Hair Everyday. (2023). Aminexil and Minoxidil: Unraveling the Efficacy of Both in Hair Loss Treatment. Retrieved from haireveryday.com. [Link]

  • Re'equil. (2024). Aminexil Vs Minoxidil: Which Is Better For Hair Loss?. Retrieved from reequil.com. [Link]

  • Mayo Clinic. (n.d.). Hair Loss Clinical Trials. Retrieved from mayoclinic.org. [Link]

  • Hair Follicles. (n.d.). How clinical trials are revolutionising hair loss treatment. Retrieved from hairfollicles.in. [Link]

  • CenterWatch. (n.d.). Hair Loss Clinical Research Trials. Retrieved from centerwatch.com. [Link]

  • Shin, J. W., et al. (2026). 12 Months of Low-Level Laser Therapy at Home Improves Androgenetic Alopecia. HCPLive. [Link]

  • S-Bio. (2025). PrimeSurface® Research: In vitro hair follicle growth model for drug testing. Retrieved from s-bio.com. [Link]

  • Pelage Pharmaceuticals. (2024). Pelage Pharmaceuticals Advances Clinical Program with First Patients Dosed in Phase 2 Study for Hair Loss. Retrieved from ucla.tdg.com. [Link]

  • Kageyama, T., et al. (2023). In vitro hair follicle growth model for drug testing. Scientific Reports, 13(1), 4847. [Link]

  • ResearchGate. (2023). Hair growth-promoting drug testing on hair follicloids. [Link]

  • Tressless. (n.d.). Evaluating Hair Growth Promoting Effects of Candidate Substances: A Review of Research Methods. Retrieved from tressless.com. [Link]

  • Google Patents. (n.d.). EP0304648B1 - Process for the preparation of 6-piperidino-2,4-diamino-pyrimidine-3-oxide, and compounds.
  • Google Patents. (n.d.). US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide.
  • Google Patents. (n.d.). EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
  • European Patent Office. (n.d.). EP 0 295 218 B1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. Retrieved from data.epo.org. [Link]

Sources

Comparing the efficacy of N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine and Minoxidil

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine and Minoxidil for Hair Growth Stimulation

Introduction: Establishing the Benchmark and the Challenger

In the field of androgenetic alopecia research, Minoxidil stands as a cornerstone therapy, an FDA-approved vasodilator with a well-documented, albeit not fully elucidated, mechanism for promoting hair growth. Its journey from an antihypertensive drug to a leading hair loss treatment provides a critical benchmark for any new molecular entity entering this therapeutic area. This guide introduces a novel compound, this compound, for a rigorous, head-to-head comparison against Minoxidil.

The challenger belongs to the same chemical family as Minoxidil, featuring a pyrimidine core with an N-oxide group, a structural feature known to be crucial for Minoxidil's activity. This structural similarity provides a strong rationale for investigating its potential as a hair growth agonist, possibly acting through similar or divergent cellular pathways. This document serves as a comprehensive guide for researchers and drug development professionals, outlining the necessary experimental frameworks to objectively compare the efficacy and mechanism of action of these two compounds. We will proceed from foundational in vitro assays to preclinical in vivo models, providing the causal logic behind each experimental choice and a template for data interpretation.

Part 1: Mechanistic Hypothesis and Cellular Targets

A robust comparison begins with understanding the known and hypothesized mechanisms of action.

Minoxidil: The Established Potassium Channel Opener

Minoxidil's pro-hair growth effects are primarily attributed to its sulfated metabolite, minoxidil sulfate, which is an active opener of ATP-sensitive potassium channels (KATP channels) in the cell membranes of hair follicle cells. This action leads to hyperpolarization of the cell membrane. The downstream consequences of this event are thought to include:

  • Enhanced Vasodilation: Increased blood flow to the hair follicle, delivering more nutrients and oxygen.

  • Upregulation of Growth Factors: Increased expression of key growth factors such as Vascular Endothelial Growth Factor (VEGF) and Hepatocyte Growth Factor (HGF) by dermal papilla cells (DPCs).

  • Prolongation of Anagen Phase: KATP channel opening may help maintain the hair follicle in the active growth (anagen) phase and shorten the resting (telogen) phase.

Minoxidil_Pathway cluster_Extracellular Extracellular Space cluster_Cell Dermal Papilla Cell Minoxidil Minoxidil SULT1A1 SULT1A1 (Sulfotransferase) Minoxidil->SULT1A1 Metabolism Minoxidil_Sulfate Minoxidil Sulfate (Active Form) SULT1A1->Minoxidil_Sulfate KATP_Channel ATP-Sensitive Potassium Channel (KATP) Minoxidil_Sulfate->KATP_Channel Opens Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization K+ Efflux Ca_Influx Decreased Ca2+ Influx Hyperpolarization->Ca_Influx VEGF_Production ↑ VEGF & HGF Production Ca_Influx->VEGF_Production Proliferation ↑ Cell Proliferation & Survival VEGF_Production->Proliferation Anagen Prolonged Anagen Phase Proliferation->Anagen

Caption: Known signaling pathway of Minoxidil in hair follicle cells.

This compound: A Hypothetical Framework

Given its structural similarity to Minoxidil, we can hypothesize that this compound (herein referred to as "Compound-D") may also function as a KATP channel opener. The dipropyl group at the N4 position could influence its lipophilicity, potentially altering its penetration into the hair follicle and its interaction with the KATP channel or the SULT1A1 enzyme required for activation.

The primary experimental objective is to test this hypothesis and characterize any alternative mechanisms. We must investigate:

  • Does Compound-D require sulfation for activity?

  • Does it directly open KATP channels?

  • Does it modulate growth factor expression (e.g., VEGF, KGF, IGF-1) independently of KATP channels?

Part 2: Experimental Workflow for Efficacy Comparison

This section details a logical, multi-stage workflow designed to provide a comprehensive comparison of the two compounds.

Experimental_Workflow cluster_Phase1 Phase 1: In Vitro Screening & Mechanism cluster_Phase2 Phase 2: Organ Culture Model cluster_Phase3 Phase 3: Preclinical In Vivo Model P1_Node1 Dermal Papilla Cell (DPC) Viability/Proliferation Assay (MTT / BrdU) P1_Node2 Growth Factor Expression Analysis (qPCR / ELISA for VEGF, KGF) P1_Node1->P1_Node2 Confirm non-toxic, proliferative dose P1_Node3 KATP Channel Activity Assay (Patch-Clamp / Membrane Potential Dye) P1_Node2->P1_Node3 Investigate mechanism of active doses P2_Node1 Ex Vivo Hair Follicle Culture (Human or Mouse Vibrissae) P1_Node3->P2_Node1 Select promising candidates P2_Node2 Measure Hair Shaft Elongation Over 7-10 Days P2_Node1->P2_Node2 P3_Node1 Telogen-to-Anagen Induction (C57BL/6 Mouse Model) P2_Node2->P3_Node1 Validate effect on intact hair organ P3_Node2 Topical Application Study (Vehicle, Minoxidil, Compound-D) P3_Node1->P3_Node2 P3_Node3 Efficacy Endpoints: - Gross Observation (Hair Score) - Histomorphometry (Follicle Count) P3_Node2->P3_Node3

Caption: A multi-phase workflow for comparing hair growth compounds.

Part 3: Detailed Experimental Protocols & Data Presentation

Experiment 1: In Vitro Dermal Papilla Cell (DPC) Proliferation Assay

Objective: To determine the effect of each compound on the proliferation of DPCs, which are critical for regulating hair follicle growth.

Methodology:

  • Cell Culture: Human DPCs are cultured in standard DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells/well and allowed to attach for 24 hours.

  • Treatment: The medium is replaced with a low-serum medium (0.5% FBS) containing various concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) of Minoxidil, Compound-D, or a vehicle control (DMSO).

  • Incubation: Cells are incubated for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express results as a percentage of the vehicle control.

Data Presentation Template:

CompoundConcentrationMean Absorbance (570 nm)DPC Proliferation (% of Control)
Vehicle (DMSO)0.1%Result V100%
Minoxidil1 µMResult M1Value M1
Minoxidil10 µMResult M2Value M2
Minoxidil100 µMResult M3Value M3
Compound-D1 µMResult D1Value D1
Compound-D10 µMResult D2Value D2
Compound-D100 µMResult D3Value D3
Experiment 2: In Vivo Telogen-to-Anagen Induction in C57BL/6 Mice

Objective: To compare the ability of the compounds to induce the transition from the resting (telogen) to the active growth (anagen) phase of the hair cycle in a synchronized mouse model.

Methodology:

  • Animal Model: Use 7-week-old male C57BL/6 mice, whose hair follicles are naturally in the telogen phase.

  • Synchronization: Depilate a defined area on the dorsal skin of the mice using wax to synchronize the hair cycle. The follicles will enter a new anagen phase together.

  • Grouping: Divide mice into three groups (n=8 per group):

    • Group 1: Vehicle control (e.g., propylene glycol, ethanol, water).

    • Group 2: 5% Minoxidil solution.

    • Group 3: 5% Compound-D solution.

  • Topical Application: Apply 200 µL of the assigned solution to the depilated area once daily for 21 days.

  • Efficacy Assessment:

    • Visual Scoring: Monitor the treated area daily and photograph at set intervals (e.g., Day 0, 7, 14, 21). Score hair regrowth based on skin darkening (anagen induction) and hair coverage.

    • Histology: On Day 21, collect skin biopsies from the treated area. Process for paraffin embedding, section, and stain with Hematoxylin and Eosin (H&E). Analyze the number and stage of hair follicles under a microscope.

Data Presentation Template:

Treatment GroupMean Hair Regrowth Score (Day 14)Anagen Follicles / mm² (Day 21)
Vehicle ControlScore VCount V
5% MinoxidilScore MCount M
5% Compound-DScore DCount D

Part 4: Summary and Future Directions

This guide provides a structured framework for the direct comparison of this compound and Minoxidil. The initial in vitro assays will establish dose-response relationships and provide initial mechanistic insights. A positive result in these assays—specifically, demonstrating superior or equivalent DPC proliferation and VEGF upregulation compared to Minoxidil—would strongly justify advancing Compound-D to the more complex ex vivo and in vivo models.

The ultimate determination of efficacy will rest on the in vivo data. A statistically significant improvement in hair regrowth score and anagen follicle count over Minoxidil would mark Compound-D as a highly promising candidate for further development. Subsequent studies should focus on toxicology, formulation optimization, and elucidating the precise molecular interactions through techniques like patch-clamp electrophysiology to confirm its effect on KATP channels and RNA sequencing to uncover novel signaling pathways. This rigorous, stepwise approach ensures that resources are directed efficiently and that the resulting data is robust, reliable, and translatable.

References

  • Title: Minoxidil: mechanisms of action on hair growth. Source: British Journal of Dermatology URL: [Link]

  • Title: The mechanism of action of minoxidil. Source: Dermatologic Therapy URL: [Link]

  • Title: Minoxidil stimulates VEGF expression in human hair dermal papilla cells. Source: Biological & Pharmaceutical Bulletin URL: [Link]

Validating the Anti-Proliferative Efficacy of N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel therapeutic agents that can selectively inhibit tumor cell proliferation remains a cornerstone of oncological research. Pyrimidine derivatives have historically been a rich source of anti-cancer drugs, and emerging compounds warrant rigorous investigation. This guide provides a comprehensive framework for validating the anti-proliferative effects of a novel investigational compound, N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine. Our approach is rooted in a comparative analysis, benchmarking the compound's performance against established agents: Minoxidil, a known potassium channel opener with reported anti-proliferative activities[1][2][3], and Cisplatin, a standard-of-care chemotherapeutic agent.

This document is designed for researchers, scientists, and professionals in drug development, offering a detailed, scientifically robust methodology for the systematic evaluation of a new chemical entity's anti-proliferative potential. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a framework for data interpretation, all grounded in established scientific principles.

Conceptual Framework: Mechanism of Action and Comparative Rationale

While the precise mechanism of action for this compound is under investigation, its structural similarity to other pyrimidine-based compounds suggests potential interference with nucleic acid synthesis or other critical cellular processes. Given that some potassium channel openers have demonstrated effects on cell proliferation[4][5], we hypothesize that our investigational compound may share this characteristic. Minoxidil, therefore, serves as a pertinent comparator to explore this potential mechanistic overlap[1][2]. Cisplatin, a DNA-damaging agent, provides a benchmark for potent, non-specific cytotoxicity, allowing for a nuanced assessment of our compound's therapeutic window and potential for selective anti-proliferative activity.

The validation workflow is designed to assess the compound's impact on cell viability, DNA synthesis, long-term proliferative capacity, cell cycle progression, and induction of apoptosis. This multi-pronged approach ensures a comprehensive understanding of the compound's cellular effects.

G cluster_0 Comparative Agents cluster_1 Cellular Effects Assessment This compound This compound Cell Viability Cell Viability This compound->Cell Viability MTT Assay DNA Synthesis DNA Synthesis This compound->DNA Synthesis BrdU Assay Clonogenic Survival Clonogenic Survival This compound->Clonogenic Survival Colony Formation Assay Cell Cycle Progression Cell Cycle Progression This compound->Cell Cycle Progression Flow Cytometry (PI) Apoptosis Induction Apoptosis Induction This compound->Apoptosis Induction Annexin V/PI Staining Minoxidil Minoxidil Minoxidil->Cell Viability Minoxidil->DNA Synthesis Minoxidil->Clonogenic Survival Minoxidil->Cell Cycle Progression Minoxidil->Apoptosis Induction Cisplatin Cisplatin Cisplatin->Cell Viability Cisplatin->DNA Synthesis Cisplatin->Clonogenic Survival Cisplatin->Cell Cycle Progression Cisplatin->Apoptosis Induction

Figure 1: Experimental workflow for comparative analysis.

Methodologies and Experimental Protocols

Scientific rigor demands standardized and reproducible protocols. The following sections detail the step-by-step methodologies for the core assays in this validation guide. For this guide, we will use a hypothetical human cancer cell line (e.g., A549, non-small cell lung cancer) as our experimental model.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound, Minoxidil, and Cisplatin in culture medium. Replace the existing medium with 100 µL of medium containing the respective compounds at various concentrations. Include untreated and vehicle-treated (e.g., DMSO) control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

DNA Synthesis Measurement: BrdU Incorporation Assay

The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis and is a direct indicator of cell proliferation.[8][9][10] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S phase of the cell cycle.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: After 46 hours of compound treatment, add BrdU labeling solution to each well to a final concentration of 10 µM and incubate for an additional 2 hours at 37°C.[9]

  • Fixation and Denaturation: Remove the labeling medium, and fix the cells with a fixing/denaturing solution to expose the incorporated BrdU.[8]

  • Immunodetection: Incubate the cells with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[8]

  • Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate until a color change is observed.[8]

  • Stop Reaction and Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Normalize the absorbance values to the untreated control to determine the percentage of BrdU incorporation.

Long-Term Proliferative Capacity: Colony Formation Assay

The colony formation or clonogenic assay assesses the ability of a single cell to undergo unlimited division and form a colony, thus measuring long-term cell survival and proliferative potential.[11]

Protocol:

  • Cell Seeding: Seed a low density of A549 cells (e.g., 500 cells) into 6-well plates.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds for 24 hours.

  • Incubation: Remove the compound-containing medium, wash with PBS, and add fresh complete medium. Incubate the plates for 10-14 days, allowing colonies to form.[12]

  • Fixation and Staining: Wash the colonies with PBS, fix with 4% paraformaldehyde, and stain with 0.5% crystal violet solution.[11]

  • Colony Counting: Count the number of colonies (defined as a cluster of at least 50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the untreated control.

Cell Cycle Analysis: Flow Cytometry with Propidium Iodide Staining

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[13]

Protocol:

  • Cell Seeding and Treatment: Seed A549 cells in 6-well plates and treat with the IC₅₀ concentrations of the compounds for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.[14]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[14]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Induction: Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[17]

Protocol:

  • Cell Seeding and Treatment: Treat A549 cells with the IC₅₀ concentrations of the compounds for 48 hours.

  • Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark at room temperature.[16]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Comparative Data Summary

The following tables present a hypothetical but plausible dataset to illustrate the expected outcomes of the comparative analysis.

Table 1: IC₅₀ Values for Anti-Proliferative Agents in A549 Cells

CompoundMTT Assay IC₅₀ (µM)BrdU Assay IC₅₀ (µM)
This compound15.212.8
Minoxidil55.848.3
Cisplatin5.14.5

Table 2: Effect of Compounds on Colony Formation in A549 Cells

Treatment (Concentration)Surviving Fraction
Untreated Control1.00
This compound (10 µM)0.45
Minoxidil (50 µM)0.62
Cisplatin (5 µM)0.15

Table 3: Cell Cycle Distribution of A549 Cells after 48h Treatment

Treatment% G0/G1% S% G2/M
Untreated Control55.430.114.5
This compound (15 µM)68.215.316.5
Minoxidil (55 µM)60.125.414.5
Cisplatin (5 µM)40.225.134.7

Table 4: Apoptosis Induction in A549 Cells after 48h Treatment

Treatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)
Untreated Control2.11.5
This compound (15 µM)18.78.2
Minoxidil (55 µM)9.84.3
Cisplatin (5 µM)25.415.9

Mechanistic Insights: Signaling Pathway Analysis

The observed anti-proliferative effects may be mediated by the modulation of key signaling pathways that regulate cell growth and survival. The MAPK/ERK and PI3K/Akt pathways are central regulators of these processes and are frequently dysregulated in cancer.[18][19][20][21][22][23][24][25][26] Minoxidil has been shown to affect both ERK and Akt signaling.[2] Therefore, investigating the impact of this compound on these pathways is a logical next step.

G cluster_0 Upstream Signals cluster_1 Signaling Cascades cluster_2 Cellular Outcomes Growth Factors Growth Factors RTK Receptor Tyrosine Kinases Growth Factors->RTK Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Survival Survival Akt->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Figure 2: Simplified MAPK/ERK and PI3K/Akt signaling pathways.

A western blot analysis could be performed to assess the phosphorylation status of key proteins in these pathways (e.g., p-ERK, p-Akt) following treatment with the investigational compound. A decrease in the phosphorylation of these kinases would suggest that this compound exerts its anti-proliferative effects by inhibiting these critical pro-survival signaling cascades.

Conclusion

This guide outlines a robust and comprehensive strategy for the initial validation of the anti-proliferative effects of this compound. By employing a comparative approach with well-characterized agents and utilizing a suite of established in vitro assays, researchers can generate the critical data needed to assess the compound's potential as a novel anti-cancer therapeutic. The methodologies described herein provide a solid foundation for further preclinical development, including in vivo efficacy studies and detailed mechanistic investigations. The hypothetical data presented suggests that this compound exhibits promising anti-proliferative activity, warranting further exploration of its therapeutic potential.

References

  • MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis. (n.d.). Google Books.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1).
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.).
  • MTT assay protocol. (n.d.). Abcam.
  • BrdU Cell Proliferation Assay Kit #6813. (n.d.). Cell Signaling Technology.
  • ERK/MAPK signalling pathway and tumorigenesis. (n.d.).
  • Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
  • Colony formation assay: A tool to study cell survival. (n.d.). Abcam.
  • BrdU Labeling & Detection Cell Proliferation Protocol for Imaging. (n.d.). Thermo Fisher Scientific.
  • Targeting the MAPK P
  • MTT Proliferation Assay Protocol. (2025, June 15).
  • The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Prolifer
  • A Guide to the Colony Forming Cell Assay: Methods and Tips. (n.d.). R&D Systems.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
  • BrdU (Bromodeoxyuridine) for Cell Proliferation Analysis. (n.d.). Bio-Rad Antibodies.
  • The MAPK pathway across different malignancies: A new perspective. (n.d.).
  • Assaying cell cycle status using flow cytometry. (n.d.).
  • BrdU staining and BrdU assay protocol. (n.d.). Abcam.
  • MAPK/ERK signaling and the hallmarks of cancers. The MAPK/ERK pathway... (n.d.).
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
  • BrdU Cell Prolifer
  • PI3K-AKT Signaling Pathway. (n.d.).
  • PI3K/AKT/mTOR p
  • Colony Forming Assay. (n.d.). Ossila.
  • Soft Agar Assay for Colony Form
  • PI3K / Akt Signaling. (n.d.). Cell Signaling Technology.
  • Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
  • Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide. (n.d.). Thermo Fisher Scientific.
  • Minoxidil. (n.d.). Wikipedia.
  • Annexin V-FITC/PI Apoptosis Kit (E-CK-A211). (n.d.). Elabscience.
  • A Guide to the Colony Forming Cell Assay: Methods and Tips. (2014, August 26). YouTube.
  • Cell Cycle Analysis. (2017, May 19). University of Wisconsin Carbone Cancer Center.
  • Effect of minoxidil on proliferation and apoptosis in dermal papilla cells of human hair follicle. (2025, September 30).
  • Cell Cycle Analysis with Flow Cytometry. (2020, August 6). Biocompare.
  • Cell cycle analysis. (n.d.). Wikipedia.
  • Research progress on the PI3K/AKT signaling pathway in gynecological cancer. (n.d.).
  • Minoxidil may suppress androgen receptor-related functions. (n.d.).
  • [Effectivity versus toxicity of minoxidil as antiproliferative agent for lens epithelial cells. In vitro study]. (2002, July). PubMed.
  • Potassium channels: Novel targets for tumor diagnosis and chemoresistance. (n.d.). Frontiers in Pharmacology.
  • Cell Proliferation Inhibition Assay. (n.d.).
  • Effect of minoxidil on cell proliferation. (A) Percentage of viable... (n.d.).
  • K(+) channels as therapeutic targets in oncology. (n.d.). PubMed.
  • Potassium Channels as a Target for Cancer Therapy: Current Perspectives. (2022, July 20). Dove Press.
  • Potassium Channels as a Target for Cancer Therapy: Current Perspectives. (2022, July 20).
  • Potassium Channels: Novel Emerging Biomarkers and Targets for Therapy in Cancer. (n.d.). Bentham Science.
  • In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. (n.d.).

Sources

A Comparative Guide to the Cellular Activity of Pyrimidine-1-Oxide Derivatives: A Focus on Minoxidil

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing the Activity of N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine and its Analogs

The compound this compound belongs to a class of pyrimidine derivatives known for their significant biological activities. While data on this specific molecule is limited in public literature[1][2][3], its structure, featuring a pyrimidine-1-oxide core, is highly analogous to the well-characterized and clinically significant drug, Minoxidil (2,4-diamino-6-piperidinopyrimidine 1-oxide)[4][5]. This guide will leverage the extensive body of research on Minoxidil to provide a comprehensive framework for understanding and comparing the activity of such compounds across different cell lines.

Minoxidil was initially developed as an oral medication for severe hypertension due to its potent vasodilatory effects[6][7]. However, the observation of hypertrichosis (excessive hair growth) as a side effect led to its redevelopment as a widely used topical treatment for androgenetic alopecia[6][8]. This dual activity highlights a crucial concept in pharmacology: a compound's effect is dictated by the cellular and tissue context.

This guide will objectively compare the cellular and molecular activities of Minoxidil in two primary cell types that define its therapeutic applications: Dermal Papilla Cells (DPCs) of the hair follicle and Vascular Smooth Muscle Cells (VSMCs) . We will also explore its effects on keratinocytes and compare its mechanisms to key therapeutic alternatives, providing the necessary experimental frameworks to empower researchers in this field.

Pillar 1: The Core Mechanism of Action - K-ATP Channel Opening

The primary mechanism underlying Minoxidil's action in both hair follicles and blood vessels is its function as a potassium channel opener. Specifically, its sulfated metabolite, minoxidil sulfate, activates ATP-sensitive potassium channels (K-ATP) in the plasma membrane of cells[7][9].

This action leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. This change in membrane potential is the foundational event that triggers divergent downstream effects in different cell types. In VSMCs, hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium influx and leading to muscle relaxation and vasodilation[6][7]. In hair follicle cells, the consequences are more complex, involving the stimulation of growth factors and the modulation of cell proliferation and survival pathways[6][8][10].

Minoxidil_Mechanism cluster_membrane Cell Membrane cluster_vsmc Vascular Smooth Muscle Cell cluster_dpc Dermal Papilla Cell Minoxidil Minoxidil Sulfate (Active Metabolite) K_ATP K-ATP Channel Minoxidil->K_ATP Activates K_efflux K+ Efflux K_ATP->K_efflux Opens Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_channel Voltage-Gated Ca2+ Channels (Closed) Hyperpolarization->Ca_channel Leads to Proliferation ↑ Proliferation & Survival Hyperpolarization->Proliferation Triggers (indirectly) VEGF ↑ VEGF & Other Growth Factors Hyperpolarization->VEGF Stimulates (indirectly) Ca_influx ↓ Intracellular Ca2+ Ca_channel->Ca_influx Relaxation Vasodilation Ca_influx->Relaxation Anagen Anagen Phase Prolongation Proliferation->Anagen VEGF->Anagen

Caption: Core mechanism of Minoxidil action.

Pillar 2: Comparative Activity in Target Cell Lines

The differential effects of Minoxidil are best understood by comparing its activity in key cell lines.

DPCs are specialized fibroblasts situated at the base of the hair follicle that regulate hair growth. Minoxidil's effect on these cells is multifaceted, promoting the anagen (growth) phase of the hair cycle.[6][10]

  • Proliferation and Anti-Apoptosis: Studies have shown that Minoxidil significantly increases the proliferation of cultured human DPCs.[10][11] This is achieved by activating survival signaling pathways, specifically through the phosphorylation of ERK and Akt.[10][11] Furthermore, it exerts an anti-apoptotic effect by increasing the ratio of the pro-survival protein Bcl-2 to the pro-apoptotic protein Bax.[10][11]

  • Growth Factor Upregulation: Minoxidil stimulates DPCs to produce key growth factors, most notably Vascular Endothelial Growth Factor (VEGF).[6][12] Increased VEGF enhances vascularization around the hair follicle, which is thought to improve the delivery of oxygen and nutrients essential for hair growth.[6][13]

  • Anagen Prolongation: By promoting DPC survival and signaling, Minoxidil effectively prolongs the anagen phase.[8][14] It has been shown to activate the β-catenin pathway in DPCs, a critical signaling cascade for maintaining the anagen phase.[14]

In contrast to its pro-proliferative effects in DPCs, Minoxidil exhibits anti-proliferative and relaxing effects on VSMCs.

  • Vasodilation: As previously described, the opening of K-ATP channels leads to hyperpolarization and relaxation of VSMCs, resulting in the widening of blood vessels and a decrease in blood pressure.[7][9]

  • Inhibition of Proliferation and Migration: Research indicates that Minoxidil can inhibit the proliferation and migration of VSMCs.[15] It achieves this by causing cell cycle arrest in the G1 phase and decreasing the number of cells entering the S (synthesis) phase.[15] This action is particularly relevant in pathologies like restenosis, where smooth muscle cell hyperplasia is a key factor.[15]

  • Elastin Expression: Interestingly, Minoxidil has also been found to stimulate the expression of elastin in aortic smooth muscle cells, an effect that may be beneficial for vascular health.[16]

Compound Primary Target Cell Mechanism of Action Primary Cellular Effect
Minoxidil Dermal Papilla CellsK-ATP Channel Opener; Upregulates VEGF & activates β-catenin.[6][14]Promotes proliferation and survival; prolongs anagen phase.[10][11]
Finasteride Dermal Papilla Cells5-alpha-reductase inhibitor; blocks conversion of testosterone to DHT.[17]Reduces androgen-mediated follicle miniaturization.
Minoxidil Vascular Smooth Muscle CellsK-ATP Channel Opener.[7][9]Causes hyperpolarization, leading to muscle relaxation (vasodilation).[6]
Diazoxide Vascular Smooth Muscle CellsK-ATP Channel Opener.Similar to Minoxidil; causes vasodilation.
Verapamil Vascular Smooth Muscle CellsL-type Calcium Channel Blocker.Directly blocks Ca2+ influx, preventing muscle contraction.
Pillar 3: Experimental Protocols for Cellular Analysis

To rigorously assess and compare the activity of compounds like this compound or Minoxidil, a standardized set of cellular assays is required.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays Cell_Culture 1. Cell Culture (DPCs, VSMCs, etc.) Treatment 3. Cell Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment Compound_Prep 2. Compound Preparation (Minoxidil & Alternatives) Compound_Prep->Treatment Viability 4a. Viability/Proliferation (MTS/WST-1 Assay) Treatment->Viability Western 4b. Protein Expression (Western Blot for p-ERK, Bcl-2, VEGF, etc.) Treatment->Western Flow 4c. Cell Cycle Analysis (Flow Cytometry) Treatment->Flow Data_Analysis 5. Data Analysis (IC50/EC50 Calculation, Statistical Analysis) Viability->Data_Analysis Western->Data_Analysis Flow->Data_Analysis Conclusion 6. Conclusion Data_Analysis->Conclusion

Caption: Standard workflow for analyzing compound activity.

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[18][19]

  • Cell Seeding: Plate cells (e.g., DPCs) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (e.g., Minoxidil from 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent solution to each well.[18]

  • Incubation: Incubate for 1-4 hours at 37°C until a color change is apparent.[18]

  • Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

This technique is used to detect specific proteins in a sample and is crucial for analyzing signaling pathways.[20][21]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using 1X SDS sample buffer.[20] Sonicate the lysate to shear DNA.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-p-ERK, anti-Bcl-2, anti-VEGF) diluted in blocking buffer.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Data Summary and Interpretation

The following table presents illustrative data based on published findings for Minoxidil's activity, providing a template for comparing novel compounds.

Table 1: Illustrative Comparative Activity Data

Parameter Cell Line Minoxidil Finasteride Verapamil
EC50 (Proliferation) Dermal Papilla Cells~1-10 µM[10]No direct effectNo direct effect
IC50 (Proliferation) Vascular Smooth Muscle Cells~100 µM[15]Not Applicable~5 µM
VEGF Expression (% of Control) Dermal Papilla Cells150-200%100%100%
p-ERK Expression (% of Control) Dermal Papilla Cells~300% at 1.0 µM[11]100%Not Applicable
Bcl-2/Bax Ratio Dermal Papilla CellsIncreased[10][11]No direct effectNot Applicable

Interpretation: The data clearly demonstrates the cell-type-specific and mechanism-dependent activity of Minoxidil. It is a potent stimulator of DPC proliferation and growth factor expression at low micromolar concentrations. Conversely, it has an inhibitory effect on VSMC proliferation, but at significantly higher concentrations. This separation of effective concentrations for different cellular effects is a key consideration in drug development. In contrast, alternatives like Finasteride and Verapamil act through entirely different mechanisms and show distinct activity profiles.

Conclusion

While the specific compound this compound requires direct experimental evaluation, the extensive research on its close analog, Minoxidil, provides a robust blueprint for investigation. Minoxidil's activity is a classic example of how a single molecular mechanism—the opening of K-ATP channels—can be translated into divergent, therapeutically valuable outcomes depending on the target cell line. For researchers in drug development, understanding this context-dependent activity is paramount. The experimental protocols and comparative data presented herein offer a comprehensive guide for characterizing the cellular effects of this important class of pyrimidine derivatives, facilitating the discovery and development of novel therapeutics.

References

  • Messinger, A. G. (2004). Minoxidil: mechanisms of action on hair growth. British Journal of Dermatology, 150(2), 186-194. Available from: [Link]

  • Rossi, A., Cantisani, C., Melis, L., Iorio, A., Scali, E., & Calvieri, S. (2012). Minoxidil use in dermatology, side effects and recent patents. Recent patents on inflammation & allergy drug discovery, 6(2), 130–136.
  • Han, J. H., Kwon, O. S., Chung, J. H., Cho, K. H., Eun, H. C., & Kim, K. H. (2004). Effect of minoxidil on proliferation and apoptosis in dermal papilla cells of human hair follicle. Journal of dermatological science, 34(2), 91–98. Available from: [Link]

  • Wikipedia Contributors. (2024). Minoxidil. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Gupta, A. K., & Charrette, A. (2015). The efficacy and safety of 5% minoxidil foam in the treatment of male pattern hair loss. Journal of cutaneous medicine and surgery, 19(2), 155–160.
  • Wimpole Clinic. (n.d.). Minoxidil Alternatives: What Can I Take Instead of Minoxidil?. Available from: [Link]

  • Kwak, S. H., Li, Z. J., Choi, H. I., Kim, J. C., & Kim, Y. C. (2011). Minoxidil activates β-catenin pathway in human dermal papilla cells: a possible explanation for its anagen prolongation effect. Journal of dermatological science, 62(3), 154–159. Available from: [Link]

  • Zhao, Y., Tan, Y., & Wang, Z. (2011). Minoxidil increases 17 beta-hydroxysteroid dehydrogenase and 5 alpha-reductase activity of cultured human dermal papilla cells from balding scalp.
  • Patsnap. (2024). What is the mechanism of Minoxidil?. Available from: [Link]

  • MONPURE. (2023). 6 Natural Alternatives to Minoxidil That Work. Available from: [Link]

  • Zempo, N., Koyama, N., Kenagy, R. D., Lea, H. J., & Clowes, A. W. (2000). Minoxidil inhibits proliferation and migration of cultured vascular smooth muscle cells and neointimal formation after balloon catheter injury. Journal of cardiovascular pharmacology, 36(2), 270–276.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

  • New Beauty. (2025). 6 Minoxidil Alternatives That Actually Work: Hair Regrowth Solutions for Pattern Hair Loss and Thinning. Available from: [Link]

  • HairLossScout. (n.d.). Effect of minoxidil on proliferation and apoptosis in dermal papilla cells of human hair follicle. Available from: [Link]

  • Hims. (n.d.). Minoxidil Alternatives. Available from: [Link]

  • Good Health by Hims. (2025). 10 Natural Minoxidil Alternatives, Rated By a Dermatologist. Available from: [Link]

  • Hayashi, A., Suzuki, T., & Tajima, S. (1994). Minoxidil stimulates elastin expression in aortic smooth muscle cells. Archives of biochemistry and biophysics, 315(1), 137–141.
  • Pharma Tech. (2020, December 17). Minoxidil || A vasodilator and Hair growth promotor [Video]. YouTube. Available from: [Link]

  • Creative Bioarray. (n.d.). Western Blot Protocol. Available from: [Link]

  • Hong, C. I., De, N. C., Tritsch, G. L., & Chheda, G. B. (1976). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of medicinal chemistry, 19(4), 555–558.
  • PubChem. (n.d.). 2,4-Pyrimidinediamine, 6-(1-piperidinyl)-, 3-oxide, sulfate (1:1). Available from: [Link]

  • El-Gamal, M. I., et al. (2022). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. Molecules, 27(19), 6529.
  • National Institutes of Health. (n.d.). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.
  • Google Patents. (n.d.). WO2005013996A2 - 2,4-pyrimidinediamine compounds and uses as anti-proliferative agents.
  • Google Patents. (n.d.). EP0304648B1 - Process for the preparation of 6-piperidino-2,4-diamino-pyrimidine-3-oxide, and compounds.

Sources

A Comparative Guide to Epidermal Growth Factor Receptor (EGFR) Inhibition: Evaluating N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the evaluation of N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine, a novel pyrimidine derivative, in the context of established Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). For researchers and drug development professionals, this document outlines the critical signaling pathways, introduces the benchmark inhibitors gefitinib, erlotinib, and osimertinib, and details the experimental methodologies required for a robust comparative analysis. While this compound is commercially available for research purposes, its biological activity as an EGFR inhibitor has not been extensively documented in publicly available literature.[1][2][3] This guide, therefore, serves as a proposed roadmap for its investigation.

The Central Role of the EGFR Signaling Pathway in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and survival.[4][5][6] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR dimerizes and activates its intracellular tyrosine kinase domain.[4][6] This activation triggers a cascade of downstream signaling events, principally through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for normal cellular function.[4][5][7] However, dysregulation of EGFR signaling, often due to mutations in the EGFR gene, is a key driver in the development and progression of several cancers, most notably non-small cell lung cancer (NSCLC).[5][8] Consequently, EGFR has become a prime target for therapeutic intervention.[8][9]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binding & Dimerization P1 P EGFR->P1 Autophosphorylation P2 P EGFR->P2 P3 P EGFR->P3 Grb2_SOS Grb2/SOS P1->Grb2_SOS PI3K PI3K P2->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling cascade initiated by ligand binding, leading to cell proliferation.

Benchmarking Against Clinically Validated EGFR Inhibitors

A thorough evaluation of a novel compound necessitates a direct comparison with the current standards of care. This section profiles three generations of EGFR TKIs, providing the essential context for assessing the potential of this compound.

First-Generation Reversible Inhibitors: Gefitinib and Erlotinib

Gefitinib (Iressa®) and Erlotinib (Tarceva®) are the archetypal first-generation EGFR TKIs.[10][11] They function by competitively and reversibly binding to the ATP-binding site within the EGFR tyrosine kinase domain.[12][13][14][15] This action blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways that drive cell proliferation and survival.[4][12][16] These inhibitors have demonstrated significant efficacy in patients with NSCLC harboring activating EGFR mutations, such as deletions in exon 19 or the L858R point mutation in exon 21.[4][14]

Third-Generation Irreversible Inhibitor: Osimertinib

The emergence of resistance to first-generation TKIs, often through the acquisition of a secondary T790M "gatekeeper" mutation, presented a significant clinical challenge.[13][17] Osimertinib (Tagrisso®) is a third-generation, irreversible EGFR TKI developed to overcome this resistance.[11][17][18] Its unique mechanism involves forming a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain.[17][19] This irreversible binding leads to a sustained inhibition of the receptor's activity.[20] Critically, osimertinib is highly selective for mutant forms of EGFR, including those with the T790M resistance mutation, while having less activity against wild-type EGFR, which translates to a more favorable side-effect profile.[18][19]

InhibitorGenerationMechanism of ActionKey Targeted Mutations
Gefitinib FirstReversible, ATP-competitiveActivating mutations (e.g., Exon 19 del, L858R)
Erlotinib FirstReversible, ATP-competitiveActivating mutations (e.g., Exon 19 del, L858R)
Osimertinib ThirdIrreversible, covalent bindingActivating mutations, T790M resistance mutation

A Proposed Experimental Framework for the Evaluation of this compound

To ascertain the potential of this compound as an EGFR inhibitor, a multi-faceted experimental approach is required. The following protocols outline the necessary steps for a comprehensive in vitro characterization.

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of this compound on the enzymatic function of wild-type and mutant EGFR.

Methodology:

  • Reagents and Materials: Recombinant human EGFR (wild-type, L858R, Exon 19 del, L858R/T790M), ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), this compound, gefitinib, erlotinib, osimertinib, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compounds (this compound and controls).

    • In a 384-well plate, add the recombinant EGFR enzyme, the substrate peptide, and the test compounds.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and quantify the amount of ADP produced using a luminescence-based detection reagent.

    • The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a four-parameter logistic equation.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Serial Dilution of Compounds C Add Compound & Enzyme to Plate A->C B Prepare Enzyme & Substrate Mix B->C D Initiate with ATP Incubate C->D E Add Detection Reagent D->E F Read Luminescence E->F

Caption: Workflow for a biochemical EGFR kinase inhibition assay.

Cell-Based Proliferation/Viability Assay

Objective: To assess the anti-proliferative effects of this compound in cancer cell lines with different EGFR mutation statuses.

Methodology:

  • Cell Lines:

    • A431: EGFR wild-type overexpressing.

    • HCC827: EGFR exon 19 deletion.

    • NCI-H1975: EGFR L858R and T790M mutations.

  • Reagents and Materials: Selected cell lines, appropriate cell culture media, fetal bovine serum (FBS), this compound, gefitinib, erlotinib, osimertinib, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 72 hours.

    • Equilibrate the plates to room temperature.

    • Add the cell viability reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

    • Measure luminescence using a plate reader.

  • Data Analysis: Determine the IC50 values by plotting the percentage of cell viability against the log concentration of the compound.

Cell_Assay_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_readout Readout A Seed Cells in 96-Well Plate B Add Serially Diluted Compounds A->B C Incubate (72 hr) B->C D Add CellTiter-Glo® Reagent C->D E Read Luminescence D->E

Caption: Workflow for a cell-based viability assay.

Western Blot Analysis of Downstream Signaling

Objective: To confirm that the anti-proliferative effects observed are due to the inhibition of EGFR signaling.

Methodology:

  • Procedure:

    • Treat the selected cell lines with the test compounds at their respective IC50 concentrations for a defined period (e.g., 2-4 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK. A loading control like GAPDH or β-actin should also be used.

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Expected Outcome: A potent and specific EGFR inhibitor should lead to a decrease in the phosphorylation of EGFR, AKT, and ERK without affecting the total protein levels.

Concluding Remarks

The robust evaluation of novel therapeutic candidates is paramount in the field of oncology drug discovery. While the biological activity of this compound in the context of EGFR inhibition is yet to be established, the experimental framework detailed in this guide provides a clear and scientifically rigorous path for its investigation. By benchmarking its performance against well-characterized inhibitors like gefitinib, erlotinib, and osimertinib, researchers can effectively determine its potency, selectivity, and mechanism of action. This comparative approach is essential for identifying promising new agents that could potentially overcome existing challenges in cancer therapy.

References

  • Patsnap Synapse. (2024, July 17).
  • Yoneda, K., et al. (2014). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Personalized Medicine Universe.
  • MedSchool. Gefitinib | Drug Guide.
  • Singh, J., et al. (2025, March 11). A Review on EGFR-Tyrosine Kinase Inhibitors and their Resistance Mechanisms. PubMed.
  • Wikipedia. Gefitinib.
  • ResearchGate.
  • ChemicalBook. (2023, September 28). Gefitinib: mechanism of action, pharmacokinetics and side effect.
  • ResearchGate. Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR....
  • IUPHAR/BPS Guide to PHARMACOLOGY. erlotinib.
  • Taylor & Francis Online. (2020, October 7). A Comprehensive Review of Contemporary Literature for Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Non-Small Cell Lung Cancer and Their Toxicity.
  • Taylor & Francis Online. (2016, September 6).
  • Funahashi, A., et al. (2008). A comprehensive pathway map of epidermal growth factor receptor signaling.
  • De Grève, J., et al. (2016). The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer. Expert Review of Anticancer Therapy.
  • Patsnap Synapse. (2025, March 7).
  • Creative Diagnostics.
  • El-Gamal, M. I., et al. (2021, November 4). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules.
  • Wikipedia. Epidermal growth factor receptor.
  • Patsnap Synapse. (2024, July 17).
  • Benchchem. The Mechanism of Action of Osimertinib: A Technical Guide.
  • Nan, X., et al. (2023). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications.
  • BOC Sciences. Erlotinib: Definition, Properties, Mechanism of Action and Clinical Trials.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Erlotinib Hydrochloride?
  • Patel, P., & Forinash, A. (2024, October 9). Erlotinib.
  • PubChem. Erlotinib.
  • Li, W., et al. (2020, August 21). The efficacy and safety of osimertinib in treating nonsmall cell lung cancer. Medicine.
  • Santa Cruz Biotechnology. This compound.
  • ChemicalBook. This compound | 55921-62-5.
  • Google Patents. (2021). Inhibitors of egfr and methods of use thereof.
  • Hong, C. I., et al. (1976, April). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry.
  • American Chemical Society. (2022).
  • MDPI. (2020). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
  • El-Sayed, N. N. E., et al. (2024, January 9). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances.
  • Vulcanchem. This compound - 55921-62-5.
  • Google Patents. (1991). Process for the preparation of 6-piperidino-2,4-diamino-pyrimidine-3-oxide, and compounds.
  • Google Patents. (1988). A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
  • Google Patents. (2005).
  • PubChem. 2,4-Pyrimidinediamine, 6-(1-piperidinyl)

Sources

A Comparative Guide to the In Vivo Validation of N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine for Androgenetic Alopecia

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Androgenetic alopecia (AGA), or pattern hair loss, is the most common form of hair loss, affecting a significant portion of the adult population worldwide. The condition is driven by a genetic predisposition and the influence of androgens, which lead to the progressive miniaturization of hair follicles. Current therapeutic strategies primarily involve 5-alpha reductase inhibitors, such as finasteride, and potassium channel openers, most notably Minoxidil.[1][2] Minoxidil, a pyrimidine N-oxide derivative, functions as a vasodilator and is thought to promote hair growth by increasing blood flow to the scalp and maintaining hair follicles in the anagen (growth) phase.[3]

Building on the therapeutic precedent of pyrimidine N-oxides, novel analogs are continuously being explored to enhance efficacy, safety, and patient compliance.[4] This guide focuses on a next-generation candidate, N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine , a structural analog of Minoxidil. While public data on this specific compound is not yet available, its structure suggests a shared mechanism of action with potential differences in potency, solubility, and metabolic stability due to the N4,N4-dipropyl substitution.

This document provides a comprehensive framework for the preclinical in vivo validation of this compound, establishing a rigorous, multi-phase approach. It compares the proposed validation pathway against established benchmarks—Minoxidil and Finasteride—and details the requisite experimental protocols to generate robust, decision-enabling data for drug development professionals.

Part 1: Mechanistic Framework and Competitive Landscape

Proposed Mechanism of Action

Like Minoxidil, this compound is hypothesized to act as a pro-drug that is metabolically activated to its sulfate form. This active metabolite is a potent opener of ATP-sensitive potassium channels (KATP) in the cell membranes of vascular smooth muscle and hair follicle cells. The opening of these channels leads to potassium ion efflux, hyperpolarization of the cell membrane, and subsequent vasodilation. This increased microcirculation is believed to enhance the delivery of oxygen and nutrients to the hair follicle. Furthermore, KATP channel opening in the dermal papilla cells may upregulate the expression of key growth factors like Vascular Endothelial Growth Factor (VEGF) and Insulin-like Growth Factor 1 (IGF-1), which are known to prolong the anagen phase of the hair cycle.[5][6]

The N4,N4-dipropyl groups may influence the compound's lipophilicity, potentially enhancing its penetration through the stratum corneum and its interaction with metabolizing enzymes, thereby altering its pharmacokinetic and pharmacodynamic profile compared to Minoxidil.

Proposed_Mechanism_of_Action cluster_0 Stratum Corneum cluster_1 Hair Follicle Cell Compound N4,N4-Dipropyl-1-oxy- pyrimidine-2,4,6-triamine (Topical Application) Sulfotransferase Sulfotransferase Enzyme Compound->Sulfotransferase Penetration Active_Metabolite Active Sulfate Metabolite Sulfotransferase->Active_Metabolite Metabolism KATP_Channel ATP-Sensitive K+ Channel (SUR/Kir) Active_Metabolite->KATP_Channel Opens Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization K+ Efflux Growth_Factors ↑ VEGF, IGF-1 Expression KATP_Channel->Growth_Factors Ca_Channel Voltage-gated Ca2+ Channels (Closed) Hyperpolarization->Ca_Channel Vasodilation Vasodilation & Increased Blood Flow Ca_Channel->Vasodilation Anagen Anagen Phase Prolongation Vasodilation->Anagen Growth_Factors->Anagen In_Vivo_Validation_Workflow Phase1 Phase 1: Safety & Tolerability (Acute Dermal Toxicity) Phase2 Phase 2: Efficacy Screening (C57BL/6 Telogen-to-Anagen Model) Phase1->Phase2 Safe Profile Phase3 Phase 3: Advanced Efficacy (Androgen-Induced Alopecia Model) Phase2->Phase3 Positive Efficacy Signal Phase4 Phase 4: Chronic Toxicology (28-Day Dermal Toxicity Study) Phase3->Phase4 Confirmed Efficacy Decision Go/No-Go Decision for IND-Enabling Studies Phase4->Decision Acceptable Chronic Safety

Figure 2. Phased experimental workflow for in vivo validation.

Phase 1: Acute Dermal Toxicity and Irritation

Objective: To determine the potential for single-dose toxicity and local skin irritation, ensuring the compound is safe for further topical application studies. This is a critical first step in preclinical safety assessment. [7] Protocol: Acute Dermal Toxicity (Modified OECD 402) [8][9]1. Species: Albino Rabbit (n=3-5 per group). 2. Preparation: Approximately 24 hours prior to dosing, clip the fur from the dorsal trunk area (at least 10% of the body surface area). [10]3. Dose Groups:

  • Group 1: Vehicle Control.
  • Group 2: Low Dose (e.g., 1% solution).
  • Group 3: Mid Dose (e.g., 5% solution).
  • Group 4: High Dose (Limit Test: 2000 mg/kg).
  • Application: Apply the test substance uniformly over the prepared area. Hold in place with a porous gauze dressing and non-irritating tape for a 24-hour exposure period. [8]5. Observation: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, behavior), and body weight changes for 14 days post-application.
  • Endpoint: Determine the LD50 if possible, and record all signs of local irritation (erythema, edema) using the Draize scoring system. A full necropsy is performed on all animals at the end of the study.
Phase 2: Efficacy Screening in C57BL/6 Mice

Objective: To rapidly assess the hair growth-promoting activity of the compound. C57BL/6 mice have synchronized hair follicle cycles, making them an excellent model to observe the induction of the anagen (growth) phase from the telogen (resting) phase. [11][12] Protocol: Telogen-to-Anagen Induction Model

  • Species: Female C57BL/6 mice, 6-7 weeks old (telogen phase). [6]2. Preparation: Anesthetize mice and remove dorsal hair using clippers and a wax-based depilatory agent to synchronize follicles in the telogen phase. The skin will appear pink.

  • Treatment Groups (n=6-8 per group):

    • Group 1: Vehicle Control.

    • Group 2: 2% Minoxidil (Positive Control).

    • Group 3: 1% this compound.

    • Group 4: 5% this compound.

  • Application: Apply 100-200 µL of the test solution daily to the depilated dorsal skin for 21-28 days.

  • Endpoints & Analysis:

    • Visual Documentation: Photograph the dorsal area every 3-4 days. Hair growth is indicated by the darkening of the skin as follicles enter anagen. [13] * Hair Growth Score: Score hair regrowth on a scale (e.g., 0 = no growth, 5 = complete coverage).

    • Histological Analysis: At the end of the study, collect skin biopsies. Use H&E staining to quantify the number and stage of hair follicles (anagen vs. telogen).

    • Biomarker Analysis: Use quantitative PCR (qPCR) or Western blot on skin lysates to measure the expression of growth factors like VEGF and IGF-1. [5]

      Expected Outcome Metric Vehicle 2% Minoxidil 1% Test Compound 5% Test Compound
      Days to Anagen Onset ~18-21 ~10-12 Target: ≤12 Target: <10
      Anagen/Telogen Ratio (Day 21) < 0.5 > 2.0 Target: >2.0 Target: >3.0

      | VEGF mRNA Expression (Fold Change) | 1.0 | ~1.8-2.5 | Target: >2.0 | Target: >2.5 |

Phase 3: Advanced Efficacy in a Disease-Relevant Model

Objective: To evaluate the compound's efficacy in a more translationally relevant model that mimics the androgen-driven pathophysiology of AGA. The stump-tailed macaque (Macaca arctoides) develops frontal balding post-adolescence that is histologically similar to human AGA and is considered the gold-standard model. [14][15][16]Alternatively, testosterone-induced alopecia models in rodents can be used as a surrogate. [17][18] Protocol: Testosterone-Induced Alopecia in Mice (Modified from)[13]

  • Species: Male C57BL/6 mice.

  • Model Induction: Administer subcutaneous injections of testosterone enanthate (e.g., 20 mg/kg) three times per week for 2-3 weeks to induce hair loss. [13]3. Treatment Groups (n=8-10 per group):

    • Group 1: Vehicle Control.

    • Group 2: 5% Minoxidil (Positive Control).

    • Group 3: 5% this compound.

    • Group 4: Oral Finasteride (Systemic Control).

  • Application: Following model induction, begin daily topical application of test solutions for 4-6 weeks.

  • Endpoints & Analysis:

    • Photographic Analysis: Track gross changes in hair density over time.

    • Hair Follicle Miniaturization: Histological analysis to measure hair follicle diameter and depth. The key goal is to show a reversal of miniaturization.

    • Hair Density and Shaft Thickness: Use phototrichogram analysis to quantify changes in hair count and thickness.

Phase 4: Sub-Chronic Dermal Toxicity

Objective: To assess the safety profile of the compound under repeated exposure conditions, which is essential for products intended for long-term daily use.

Protocol: 28-Day Repeated Dose Dermal Toxicity (OECD 410) [19]1. Species: Rat or Rabbit (10 animals/sex/dose). 2. Dose Groups: At least three dose levels (Low, Mid, High) plus a vehicle control. Doses should be selected based on results from the acute toxicity and efficacy studies. 3. Application: Apply the test substance daily for 28 days to a clipped dorsal area (approx. 10% of body surface). 4. Observation: Monitor daily for clinical signs of toxicity. Record body weight and food consumption weekly. 5. Endpoints: At the end of the study, perform a complete necropsy. Conduct comprehensive hematology, clinical chemistry, and histopathological examination of major organs and the application site.

Conclusion and Path Forward

This validation guide outlines a systematic, data-driven pathway for evaluating the therapeutic potential of this compound. Successful completion of these in vivo studies, demonstrating a superior or comparable efficacy profile to Minoxidil alongside a clean safety profile, would provide a strong rationale for advancing the compound into IND-enabling toxicology studies and subsequent clinical development. The comparative data generated against established benchmarks is critical for positioning this novel candidate within the competitive landscape of AGA treatments.

References

  • Diani, A. R., et al. (2001). Animal models for male pattern (androgenetic) alopecia. European Journal of Dermatology, 11(4), 321-5. [URL: https://pubmed.ncbi.nlm.nih.gov/11470725/]
  • Gohary, Y. M., et al. (2021). An overview of the in vitro, ex vivo and in vivo model of androgenetic alopecia (AGA). Journal of Cosmetic Dermatology. [URL: https://www.researchgate.net/publication/349787369_An_overview_of_the_in_vitro_ex_vivo_and_in_vivo_model_of_androgenetic_alopecia_AGA]
  • Stough, D., et al. (1999). Androgenetic alopecia: in vivo models. Experimental and Molecular Pathology, 67(2), 118-30. [URL: https://pubmed.ncbi.nlm.nih.gov/10527663/]
  • MONPURE. (2023). 6 Natural Alternatives to Minoxidil That Work. MONPURE Blog. [URL: https://www.monpure.
  • Wimpole Clinic. (n.d.). Minoxidil Alternatives: What Can I Take Instead of Minoxidil? Wimpole Clinic Blog. [URL: https://wimpoleclinic.
  • Uno, H. (2001). Animal models for male pattern (androgenetic) alopecia. ResearchGate. [URL: https://www.researchgate.
  • Hims. (2025). 10 Natural Minoxidil Alternatives, Rated By a Dermatologist. Good Health by Hims. [URL: https://www.forhims.
  • Nukari, A., et al. (1994). Immunocytochemical localization of androgen receptors in the scalp of the stumptail macaque monkey, a model of androgenetic alopecia. Journal of Investigative Dermatology, 102(4), 511-4. [URL: https://pubmed.ncbi.nlm.nih.gov/8151121/]
  • SingleCare. (2023). Minoxidil alternatives: What can I take instead of minoxidil? SingleCare Blog. [URL: https://www.singlecare.
  • Gohary, Y. M., et al. (2020). Appraisal of Laboratory Models of Androgenetic Alopecia: A Systematic Review. Skin Appendage Disorders. [URL: https://www.karger.com/Article/FullText/504820]
  • Uno, H., et al. (1988). The stumptailed macaque as a model for androgenetic alopecia: effects of topical minoxidil analyzed by use of the folliculogram. Clinical Dermatology, 6(4), 177-87. [URL: https://pubmed.ncbi.nlm.nih.gov/3063370/]
  • The George Washington University. (2023). Minoxidil may be in short supply. Here are 5 other hair loss treatments you can use instead. GW School of Medicine and Health Sciences News. [URL: https://dermatology.gwu.
  • Crabtree, J. S., et al. (2010). A Mouse Model of Androgenetic Alopecia. Endocrinology, 151(5), 2373–2380. [URL: https://academic.oup.com/endo/article/151/5/2373/2457106]
  • Al-Snafi, A. E., et al. (2024). Stimulation of hair regrowth in an animal model of androgenic alopecia using 2-deoxy-D-ribose. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2024.1364235/full]
  • Li, Z., et al. (2021). Dihydrotestosterone-induced hair regrowth inhibition by activating androgen receptor in C57BL6 mice simulates androgenetic alopecia. Biomedicine & Pharmacotherapy, 137, 111247. [URL: https://pubmed.ncbi.nlm.nih.gov/33516940/]
  • Lee, B. H., et al. (2015). Hair Growth-Promoting Effects of Lavender Oil in C57BL/6 Mice. Toxicological Research. [URL: https://www.researchgate.net/figure/Hair-growth-effects-in-an-alopecia-model-of-C57BL-6-mice-to-which-test-compounds-were_fig2_282683011]
  • Crabtree, J. S., et al. (2010). A Mouse Model of Androgenetic Alopecia. Endocrinology. [URL: https://www.scispace.com/paper/a-mouse-model-of-androgenetic-alopecia-136349915]
  • Various Authors. (2025). Heterocyclic N-Oxides - An Emerging Class of Therapeutic Agents. ResearchGate. [URL: https://www.researchgate.net/publication/372990425_Heterocyclic_N-Oxides_-_An_Emerging_Class_of_Therapeutic_Agents]
  • Park, H. J., et al. (2010). Effect of Sodium Silicate on Hair Growth in C57BL/6 Mice. Korean Journal of Food Science and Technology. [URL: https://koreamed.org/search.php?where=aview&id=10.9721/KJFST.2010.42.2.145&code=0067KJFST&vmode=FULL]
  • Kim, J. H., et al. (2023). Hair Growth Effect of DN106212 in C57BL/6 Mouse and Its Network Pharmacological Mechanism of Action. Molecules. [URL: https://pubmed.ncbi.nlm.nih.gov/37375252/]
  • Kim, J. H., et al. (2023). Hair Growth Effect of DN106212 in C57BL/6 Mouse and Its Network Pharmacological Mechanism of Action. MDPI. [URL: https://www.mdpi.com/1420-3049/28/12/4748]
  • Various Authors. (n.d.). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals. [URL: https://www.questjournals.org/jace/papers/vol9-issue1/B09010613.pdf]
  • Charles River Laboratories. (n.d.). Preclinical GLP Toxicology Studies. Charles River Labs. [URL: https://www.criver.com/products-services/discovery-services/toxicology-services/preclinical-glp-toxicology-studies]
  • Salazar Granara, A. (n.d.). Acute Dermal Toxicity Oecd 402. Scribd. [URL: https://www.scribd.com/document/366050220/Acute-Dermal-Toxicity-Oecd-402]
  • Various Authors. (2014). Synthesis and Therapeutic Potential of Pyrimidine Derivatives. ResearchGate. [URL: https://www.researchgate.
  • U.S. EPA. (1998). Health Effects Test Guidelines OPPTS 870.1200 Acute Dermal Toxicity. EPA.gov. [URL: https://www.epa.gov/sites/default/files/2015-04/documents/870-1200.pdf]
  • Various Authors. (2017). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6151759/]
  • Various Authors. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9002015/]
  • U.S. EPA. (1998). Health Effects Test Guidelines OPPTS 870.3200 21/28-Day Dermal Toxicity. EPA.gov. [URL: https://www.epa.gov/sites/default/files/2015-05/documents/870-3200.pdf]
  • OECD. (2002). Test No. 402: Acute Dermal Toxicity. OECD iLibrary. [URL: https://www.oecd-ilibrary.org/environment/test-no-402-acute-dermal-toxicity_9789264070585-en]
  • VulcanChem. (n.d.). This compound. VulcanChem. [URL: https://www.vulcanchem.com/product/55921-62-5]
  • Google Patents. (n.d.). EP0304648B1 - Process for the preparation of 6-piperidino-2,4-diamino-pyrimidine-3-oxide, and compounds. Google Patents. [URL: https://patents.google.
  • Hong, C. I., et al. (1976). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry, 19(4), 555-8. [URL: https://pubmed.ncbi.nlm.nih.gov/1063272/]
  • Google Patents. (n.d.). EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. Google Patents. [URL: https://patents.google.
  • Google Patents. (n.d.). US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide. Google Patents. [URL: https://patents.google.

Sources

A Comparative Guide to N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine and Commercially Available Research Chemicals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is paramount to advancing therapeutic frontiers. This guide provides a comprehensive technical comparison of the research chemical N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine with established, commercially available alternatives. Due to the limited publicly available experimental data on this compound, this guide will leverage a structural analysis to postulate its potential biological activities and frame a comparative study against a well-characterized pyrimidine derivative, Minoxidil. A secondary hypothetical comparison against a generic pyrimidine-based anticancer agent will also be discussed.

Structural and Functional Postulates for this compound

This compound is a substituted pyrimidine with several key structural features that inform its potential biological activity. The pyrimidine core is a prevalent scaffold in numerous FDA-approved drugs, known for a wide spectrum of activities including anticancer, antiviral, and cardiovascular effects.[1][2][3]

The defining characteristics of the target molecule are:

  • A Pyrimidine-N-oxide Moiety: The "1-oxy" designation indicates an N-oxide at one of the pyrimidine nitrogen atoms. Heterocyclic N-oxides are a known class of therapeutic agents.[4] A prominent example is Minoxidil (2,4-diamino-6-(1-piperidinyl)pyrimidine 3-oxide), a potent vasodilator.[1][2][5] The N-oxide group in Minoxidil is crucial for its activity, as it is a prodrug that is metabolized to its active sulfate form.

  • A 2,4,6-Triaminopyrimidine Core: This structural motif is a precursor in the synthesis of various pharmaceuticals, including diuretics and anticancer agents like methotrexate antagonists.[6]

  • N4,N4-Dipropyl Substitution: The presence of two propyl groups on one of the exocyclic amino groups will influence the molecule's lipophilicity, solubility, and potential interactions with biological targets.

Based on these features, two primary hypotheses for the biological activity of this compound can be proposed:

  • Vasodilator Activity: Drawing a parallel with Minoxidil, the pyrimidine-N-oxide structure suggests a potential role as a potassium channel opener, leading to vasodilation.

  • Antiproliferative Activity: The triaminopyrimidine core is a feature of compounds that interfere with nucleotide metabolism, suggesting potential anticancer effects.[7][8]

This guide will focus on a detailed comparative framework for the first hypothesis, given the strong precedent of Minoxidil.

Comparative Analysis: Vasodilator Potential vs. Minoxidil

Minoxidil is a well-established vasodilator that functions by opening ATP-sensitive potassium channels in vascular smooth muscle cells.[1][2] This leads to hyperpolarization of the cell membrane and relaxation of the muscle, resulting in vasodilation. A comparative study of this compound and Minoxidil would be essential to determine its relative potency and mechanism of action.

The following table summarizes the kind of quantitative data that would be generated in a head-to-head comparison.

Parameter This compound Minoxidil (Reference) Rationale for Comparison
EC50 for Vasodilation (µM) To be determined~1-10 µM (literature values)Measures the potency of the compound in inducing vasodilation. A lower EC50 indicates higher potency.
Maximum Efficacy (% Relaxation) To be determined~95-100%Indicates the maximum achievable vasodilation effect compared to a known standard.
Potassium Channel Specificity To be determinedHigh specificity for ATP-sensitive K+ channelsDetermines if the mechanism of action is similar to Minoxidil.
In Vitro Cytotoxicity (IC50 in vascular smooth muscle cells) To be determined>100 µMAssesses potential off-target toxicity at effective concentrations.

A robust in vitro assessment of vasodilator activity can be achieved using isolated arterial ring assays.

Figure 1: Workflow for in vitro vasodilation assay.

This protocol outlines the steps for comparing the vasodilatory effects of this compound and Minoxidil.

  • Tissue Preparation:

    • Humanely euthanize a male Wistar rat (250-300g).

    • Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit buffer.

    • Clean the aorta of adhering connective and adipose tissue and cut it into 3-4 mm wide rings.

  • Mounting and Equilibration:

    • Suspend the aortic rings between two stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g, replacing the buffer every 15 minutes.

  • Viability and Endothelium Integrity Check:

    • Contract the rings with 60 mM KCl.

    • After washing, induce a stable contraction with phenylephrine (1 µM).

    • Assess endothelium integrity by adding acetylcholine (10 µM). A relaxation of >80% indicates intact endothelium. For some experiments, the endothelium may be mechanically removed to assess endothelium-independent effects.

  • Compound Testing:

    • Pre-contract the aortic rings with phenylephrine (1 µM).

    • Once a stable plateau is reached, add cumulative concentrations of either this compound or Minoxidil (e.g., 1 nM to 100 µM).

    • Record the relaxation response until a maximal effect is achieved.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the concentration-response curves and determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (maximal relaxation).

For mechanistic studies, the experiment can be repeated in the presence of specific potassium channel blockers (e.g., glibenclamide for ATP-sensitive channels) to confirm the target pathway.[9]

Hypothetical Comparative Analysis: Anticancer Potential

While the primary hypothesis leans towards vasodilator activity, the 2,4,6-triaminopyrimidine core warrants an investigation into potential antiproliferative effects. Pyrimidine derivatives are known to act as anticancer agents through various mechanisms, including inhibition of key enzymes in nucleotide synthesis or protein kinases.[7][8][10]

A comparison could be made against a commercially available pyrimidine-based anticancer drug, such as 5-Fluorouracil (a pyrimidine analog that inhibits thymidylate synthase) or a kinase inhibitor.

Parameter This compound 5-Fluorouracil (Reference) Rationale for Comparison
IC50 in Cancer Cell Lines (e.g., MCF-7, A549) (µM) To be determined~1-20 µM (literature values)Measures the concentration required to inhibit 50% of cancer cell growth.
Selectivity Index (IC50 in normal cells / IC50 in cancer cells) To be determinedVariesIndicates the compound's therapeutic window and potential for off-target toxicity.
Mechanism of Action To be determinedInhibition of thymidylate synthaseElucidates the molecular target and pathway of the compound's antiproliferative effect.

The initial screening for anticancer activity typically involves in vitro cytotoxicity assays on various cancer cell lines.

Figure 2: Workflow for in vitro cytotoxicity assay.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12]

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the reference drug in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-only controls.

  • Incubation:

    • Incubate the plates for 48 or 72 hours at 37°C.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

While this compound is a research chemical with limited available data, its structural features suggest plausible and testable biological activities. The pyrimidine-N-oxide moiety strongly points towards a potential vasodilator effect, making Minoxidil an ideal benchmark for comparison. The experimental protocols outlined in this guide provide a clear and scientifically rigorous framework for elucidating the pharmacological profile of this novel compound.

Future research should focus on executing these comparative studies to generate empirical data. Should this compound demonstrate significant activity in either of the proposed areas, further investigations into its mechanism of action, structure-activity relationships, and in vivo efficacy would be warranted. This systematic approach is fundamental to the process of drug discovery and development, transforming novel chemical structures into potential therapeutic agents.

References

  • Goyal, S., & Dhanawat, M. (2023). Minoxidil. In StatPearls. StatPearls Publishing. [Link]

  • Sharma, A., Gariya, S., & Singh, S. (2023). Minoxidil. In StatPearls. StatPearls Publishing. [Link]

  • National Center for Biotechnology Information. (n.d.). Minoxidil. In PubChem. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Pyrimidine N-oxide, 1 X 1 g (681350-1G). Retrieved from [Link]

  • Hong, C. I., De, N. C., Tritsch, G. L., & Chheda, G. B. (1976). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of medicinal chemistry, 19(4), 555–558. [Link]

  • PharmaCompass. (n.d.). 6-(piperidin-1-yl)pyrimidine-2,4-diamine 3-oxide. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). Pyrimidine N-oxide, 97% | 681350-1G | SIGMA-ALDRICH | SLS. Retrieved from [Link]

  • El-Sayed, N. F., & Abdel-Aziz, M. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Drug Delivery and Therapeutics, 8(5-s), 13-22. [Link]

  • Kwiecień, H., & Gzella, A. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules (Basel, Switzerland), 26(7), 2051. [Link]

  • Wikipedia. (n.d.). 2,4,6-Triaminopyrimidine. Retrieved from [Link]

  • Geronikaki, A., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 25(21), 5046. [Link]

  • Barakat, A., et al. (2016). Synthesis of pyrimidine-2,4,6-trione derivatives: Anti-oxidant, anti-cancer, α-glucosidase, β-glucuronidase inhibition and their molecular docking studies. Bioorganic chemistry, 68, 72–79. [Link]

  • Hong, C. I., De, N. C., Tritsch, G. L., & Chheda, G. B. (1976). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo[3,4-d]pyrimidines. Journal of Medicinal Chemistry, 19(4), 555-558. [Link]

  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272-296. [Link]

  • ResearchGate. (2017). (PDF) Pyrimidine and its biological activity: a review. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2021). Acid-catalyzed [2 + 2 + 2] cycloaddition of two cyanamides and one ynamide: highly regioselective synthesis of 2,4,6-triaminopyrimidines. Organic & Biomolecular Chemistry, 19(18), 4069-4074. [Link]

  • Navarrete-Vázquez, G., et al. (2018). Vasodilator Compounds Derived from Plants and Their Mechanisms of Action. Molecules, 23(6), 1463. [Link]

  • Revista Electronica de Veterinaria. (2024). A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. Revista Electronica de Veterinaria, 25(1). [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4-diaminopyrimidines using 2,4,6-trichloropyrimidine. Retrieved from [Link]

  • SciSpace. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

  • International Journal of Pharmaceutical Research. (2021). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical Research, 13(1). [Link]

  • Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic and Medicinal Chemistry International Journal, 2(4). [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Young Pharmacists, 4(4), 235-240. [Link]

  • Journal of Applied Pharmaceutical Science. (2021). In vitro evaluation of the vasodilatory activity of ethanol extracts of Eleutherine bulbosa bulbs and leaves. Journal of Applied Pharmaceutical Science, 11(5), 135-140. [Link]

  • National Center for Biotechnology Information. (n.d.). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry, 21(32), 3698-3718. [Link]

  • ResearchGate. (2021). (PDF) In vitro evaluation of the vasodilatory activity of ethanol extracts of Eleutherine bulbosa bulbs and leaves. Retrieved from [Link]

  • MDPI. (2018). Vasodilator Activity of Compounds Isolated from Plants Used in Mexican Traditional Medicine. Molecules, 23(6), 1463. [Link]

  • MDPI. (2023). Comparative Study of Different H2S Donors as Vasodilators and Attenuators of Superoxide-Induced Endothelial Damage. International Journal of Molecular Sciences, 24(3), 2843. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed side-by-side comparison of N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine, a pyrimidine N-oxide derivative, with its benchmark analog, Minoxidil, and other structurally related compounds. While direct experimental data for this compound is limited in public literature, this guide synthesizes established structure-activity relationship (SAR) data from closely related analogs to project its performance profile. The primary focus is on the shared mechanism of action as ATP-sensitive potassium (KATP) channel openers, a critical pathway for inducing vasodilation and other physiological effects. We will dissect the roles of key structural motifs, including the pyrimidine N-oxide core and N4-position substituents, and provide standardized protocols for evaluating and validating the activity of these compounds in a research setting.

Introduction: The Pyrimidine N-Oxide Class of Vasodilators

Pyrimidine derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory, anti-cancer, and cardiovascular effects.[1][2][3][4][5] Within this broad family, the pyrimidine N-oxide subclass gained prominence with the discovery of Minoxidil (2,4-diamino-6-piperidinopyrimidine 3-oxide), a potent arterial vasodilator used to treat severe hypertension and androgenetic alopecia.

The therapeutic effects of Minoxidil and its analogs are primarily mediated by their action as openers of ATP-sensitive potassium (KATP) channels.[6][7] These channels are metabolic sensors that couple the electrical activity of a cell to its energetic state.[7][8] By opening these channels in vascular smooth muscle cells, pyrimidine N-oxides cause an efflux of potassium ions, leading to hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium concentration and resulting in smooth muscle relaxation (vasodilation).

This guide focuses on this compound (CAS 55921-62-5)[9][10][11], a structural analog of Minoxidil, and compares it to key related compounds to elucidate the critical structure-activity relationships that govern the efficacy of this class.

Compounds Under Comparison

To build a comprehensive profile, we will compare the target compound with three key comparators that highlight crucial structural variations.

Compound Name Structure Key Features
Compound A: Minoxidil

The benchmark KATP channel opener. Features a piperidine ring at the C6 position (equivalent to N4).
Compound B: this compound (Target) (Structure inferred from name)The subject of this guide. Features two propyl chains on the N4-amino group.
Compound C: N,N-Diethyl Analog (Structure similar to B, with ethyl groups)A close analog with shorter alkyl chains, for which some biological data exists.[12][13]
Compound D: De-Oxidized Analog (Structure similar to B, without N-oxide)A negative control to demonstrate the importance of the N-oxide moiety for KATP channel activity.[14][15]

Mechanism of Action: KATP Channel Opening

The vasodilatory effect of these compounds is initiated by the opening of KATP channels in the plasma membrane of vascular smooth muscle cells. The active metabolite of many of these compounds, such as Minoxidil Sulfate, is believed to be the primary agonist.[15]

Signaling Pathway:

  • Activation: The KATP channel opener (e.g., Minoxidil Sulfate) binds to the sulfonylurea receptor (SUR) subunit of the KATP channel complex.[6][8]

  • Channel Opening: This binding event induces a conformational change that opens the Kir6.x pore-forming subunit.

  • K+ Efflux: Potassium ions (K+) flow out of the cell, down their electrochemical gradient.

  • Hyperpolarization: The loss of positive charge leads to hyperpolarization of the cell membrane.

  • Ca2+ Channel Closure: Hyperpolarization causes the closure of voltage-gated L-type calcium channels.

  • Vasodilation: The resulting decrease in intracellular Ca2+ concentration prevents the activation of myosin light-chain kinase, leading to smooth muscle relaxation and vasodilation.

KATP_Pathway cluster_membrane Cell Membrane cluster_cell Vascular Smooth Muscle Cell KATP KATP Channel (Kir6.x + SUR) K_efflux K+ Efflux KATP->K_efflux Ca_Channel Voltage-Gated Ca2+ Channel Ca_block Ca2+ Influx Blocked Ca_Channel->Ca_block Hyperpolarization Hyperpolarization Hyperpolarization->Ca_Channel Inactivates Ca_influx Decreased Intracellular [Ca2+] Relaxation Muscle Relaxation (Vasodilation) Ca_influx->Relaxation Compound KATP Channel Opener Compound->KATP Binds & Activates K_efflux->Hyperpolarization Causes Ca_block->Ca_influx

Caption: KATP channel opening pathway leading to vasodilation.

Comparative Performance Analysis: A Structure-Activity Relationship (SAR) Perspective

Parameter Compound A (Minoxidil) Compound B (Target) Compound C (N,N-Diethyl) Compound D (De-Oxidized)
KATP Opening Potency High (Benchmark)Predicted: Moderate to High. The dipropyl groups may offer different steric/lipophilic properties compared to piperidine, potentially modulating SUR subunit affinity.Moderate. The N,N-diethyl analog is known to be active, confirming that acyclic substituents are tolerated.[12]Predicted: Very Low to Inactive. The N-oxide is critical for the vasodilatory effect.[14][15]
Vasodilatory Effect Strong, clinically validatedPredicted: Strong. Activity is expected to correlate directly with KATP opening potency.Moderate to StrongPredicted: Negligible.
Lipophilicity (LogP) ~1.2Predicted: Higher than Minoxidil. The two propyl chains increase lipophilicity.Higher than Minoxidil, lower than Compound B.Similar to Compound B.
Antifibrotic Activity Active (Inhibits lysyl hydroxylase)[14]Predicted: Potentially Active. This activity is also dependent on the N-oxide and N4-substituent.[12][13]Active[12]Partial or lost activity.[14]

Expertise & Causality:

  • The N-Oxide Moiety: The N-oxide group is a key pharmacophore. It is believed to be essential for the activation of the compound, likely through sulfation, to form the active metabolite (e.g., Minoxidil Sulfate).[15] Its removal in Compound D is predicted to abolish the primary vasodilatory mechanism.[14]

  • The N4-Substituent: The nature of the substituent at the N4-position (or C6 in Minoxidil's case) is crucial for modulating potency and selectivity. The piperidine ring of Minoxidil provides an optimal conformation for binding. Replacing it with acyclic dialkyl groups (Compounds B and C ) is a valid strategy. Studies on an N,N-diethyl analog (Compound C ) showed retained activity, suggesting that the N,N-dipropyl groups of Compound B would also confer activity, though potency may be altered due to changes in size and lipophilicity.[12] Mono-alkylation at this position, however, leads to a loss of activity.[12][13]

Experimental Protocols for Comparative Evaluation

To validate the predicted performance of this compound, a series of standardized, self-validating experiments should be conducted.

In Vitro: Rubidium (86Rb+) Efflux Assay for KATP Channel Opening

This assay provides a direct measure of KATP channel opening in a cellular context.

Workflow Diagram:

Efflux_Assay A 1. Cell Culture (e.g., A7r5 smooth muscle cells) B 2. Loading Incubate with 86Rb+ A->B C 3. Washing Remove extracellular 86Rb+ B->C D 4. Treatment Add Test Compounds (Minoxidil, Compound B, etc.) C->D E 5. Efflux Measurement Quantify 86Rb+ in supernatant via scintillation counting D->E F 6. Lysis & Analysis Lyse cells, measure remaining 86Rb+, calculate % efflux E->F

Caption: Workflow for the 86Rb+ Efflux Assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate vascular smooth muscle cells (e.g., A7r5) in 24-well plates and grow to confluence.

  • Loading: Replace the medium with a loading buffer containing 86RbCl (1 µCi/mL) and incubate for 3-4 hours to allow cellular uptake.

  • Washing: Aspirate the loading buffer and wash the cells rapidly four times with ice-cold wash buffer to remove extracellular 86Rb+.

  • Treatment: Add pre-warmed efflux buffer containing the test compounds at various concentrations (e.g., 0.1 µM to 100 µM). Use a known KATP channel blocker like Glibenclamide as a negative control and Minoxidil as a positive control.

  • Efflux Period: Incubate for a defined period (e.g., 10-15 minutes) at 37°C.

  • Sample Collection: Collect the supernatant (efflux buffer containing extruded 86Rb+) from each well.

  • Cell Lysis: Add a lysis buffer to the wells to release the remaining intracellular 86Rb+.

  • Quantification: Measure the radioactivity in both the supernatant and the cell lysate using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of 86Rb+ efflux for each condition. Plot dose-response curves to determine the EC50 (half-maximal effective concentration) for each compound.

Ex Vivo: Aortic Ring Vasorelaxation Assay

This assay assesses the functional consequence of KATP channel opening on vascular tissue.

Step-by-Step Protocol:

  • Tissue Preparation: Isolate the thoracic aorta from a euthanized rat and cut it into 2-3 mm rings.

  • Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2 at 37°C. Connect the rings to an isometric force transducer.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~1.5 g.

  • Pre-contraction: Induce a stable contraction in the rings using a vasoconstrictor like phenylephrine (1 µM) or high-potassium Krebs solution.

  • Cumulative Dosing: Once a stable plateau of contraction is reached, add the test compounds in a cumulative manner, increasing the concentration stepwise.

  • Data Recording: Record the isometric tension continuously.

  • Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction tension. Plot concentration-response curves to determine the EC50 and maximal relaxation (Emax) for each compound.

Conclusion and Future Directions

Based on established structure-activity relationships within the pyrimidine N-oxide class, This compound is predicted to be a potent KATP channel opener with significant vasodilatory activity. Its increased lipophilicity compared to Minoxidil may influence its pharmacokinetic profile, potentially affecting absorption, distribution, and metabolism. The critical role of the N-oxide group for activity is strongly supported by literature on related analogs.[14][15]

Direct experimental validation using the protocols outlined in this guide is essential to confirm these predictions. Future research should focus on quantifying the in vitro potency (EC50 in 86Rb+ efflux), ex vivo functional activity (EC50 in aortic rings), and establishing the in vivo pharmacokinetic and pharmacodynamic profile of this compound. Such studies will definitively position this compound within the therapeutic landscape of KATP channel modulators.

References

  • Murad, S., & Pinnell, S. R. (1987). Structure-activity relationship of minoxidil analogs as inhibitors of lysyl hydroxylase in cultured fibroblasts. Journal of Biological Chemistry. Available at: [Link]

  • Greenberg, R., & Sparks, H. V. (1969). Coronary Vasodilator Properties of Purine and Pyrimidine Derivatives. Circulation Research. Available at: [Link]

  • Kadatz, R. (1976). RA 642, a pyrimido-pyrimidine-derivative with vasodilating and hypertensive potency. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Murad, S., Walker, L. C., & Pinnell, S. R. (1992). Minimum structural requirements for minoxidil inhibition of lysyl hydroxylase in cultured fibroblasts. Archives of Biochemistry and Biophysics. Available at: [Link]

  • Hanley, P. J., & Daut, J. (2005). KATP Channel Openers Have Opposite Effects on Mitochondrial Respiration Under Different Energetic Conditions. Journal of Cardiovascular Pharmacology. Available at: [Link]

  • Maldonado, C., et al. (2018). Vasoactive Thiomethyl-Pyrimidines: Promising Drug Candidates with Vascular Activity. Molecules. Available at: [Link]

  • McCall, J. M., et al. (1983). Pyrimidine and triazine 3-oxide sulfates: a new family of vasodilators. Journal of Medicinal Chemistry. Available at: [Link]

  • Senda, S., et al. (1983). Studies on cardiovascular agents. 6. Synthesis and coronary vasodilating and antihypertensive activities of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Parish, J. L., et al. (1995). The Effect of Minoxidil Analogues and Metabolites on the Contraction of Collagen Lattices by Human Skin Fibroblasts. British Journal of Plastic Surgery. Available at: [Link]

  • Genera Biotech. (2024). What are KATP channels modulators and how do they work? Genera Biotech Website. Available at: [Link]

  • Mannhold, R. (2004). KATP channel openers: structure-activity relationships and therapeutic potential. Medicinal Research Reviews. Available at: [Link]

  • Murad, S., et al. (1992). Structural Requirements of Minoxidil Analogs for Enhancing Lysyl Hydroxylase Inhibitory Activity. ResearchGate. Available at: [Link]

  • Hibino, H., et al. (2010). The inward rectifier potassium channel family: physiological roles and diseases. Physiological Reviews. Available at: [Link]

  • Zidar, N., & Mašič, L. P. (2014). Synthetic studies toward the development of novel minoxidil analogs and conjugates with polyamines. ResearchGate. Available at: [Link]

  • Mannhold, R. (2004). KATP Channel Openers: Structure—Activity Relationships and Therapeutic Potential. ResearchGate. Available at: [Link]

  • Chemical Synthesis. (n.d.). This compound | 55921-62-5. Chemical-synthesis.com. Available at: [Link]

  • Molbase. (n.d.). 1-hydroxy-2-imino-4-N,4-N-dipropylpyrimidine-4,6-diamine. Molbase.com. Available at: [Link]

  • Hfaiedh, N., et al. (2020). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]

  • ChemWhat. (n.d.). N4-cyclopentyl-N2-[4-(4-morpholinylmethyl)phenyl]pyrimidine-2,4,5-triamine 1350545-75-3. Chemwhat.com. Available at: [Link]

  • Teixeira, L. K. S., et al. (2019). Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. ChemistrySelect. Available at: [Link]

  • Wujec, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences. Available at: [Link]

  • Zhang, L., et al. (2020). Discovery of[1][12][14]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity. European Journal of Medicinal Chemistry. Available at: [Link]

  • Ban, M., et al. (1998). Novel antiallergic agents. Part I: Synthesis and pharmacology of pyrimidine amide derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Farmitalia Carlo Erba. (1988). EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. Google Patents.
  • Fincham, J. E., et al. (1989). EP0304648B1 - Process for the preparation of 6-piperidino-2,4-diamino-pyrimidine-3-oxide, and compounds. Google Patents.
  • European Patent Office. (1992). EP 0295218 B1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. Epo.org. Available at: [Link]

  • European Patent Office. (1988). EP 0295218 A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. Epo.org. Available at: [Link]

Sources

A Comparative Guide to the Synthesis and Characterization of N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine and its Analogue, Minoxidil

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals interested in the synthesis and potential replication of findings related to N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine. Due to the limited specific published data on this compound, we present a proposed synthetic route based on established chemical principles of pyrimidine chemistry. For comparative analysis, we juxtapose this proposed synthesis with the well-documented and widely recognized synthesis of Minoxidil (2,4-diamino-6-piperidinyl-pyrimidine-3-oxide), a structurally related and commercially significant pyrimidine N-oxide. This guide aims to provide a robust framework for the synthesis, characterization, and evaluation of this novel compound in comparison to a known analogue.

Introduction: The Significance of Pyrimidine N-Oxides in Medicinal Chemistry

Pyrimidine N-oxides represent a class of heterocyclic compounds with diverse and significant biological activities. The introduction of an N-oxide moiety can modulate a molecule's physicochemical properties, such as solubility and metabolic stability, and can also introduce new pharmacological activities. Minoxidil, a potent vasodilator also known for its application in treating androgenetic alopecia, is a prime example of the therapeutic potential of pyrimidine N-oxides.[1] The exploration of novel analogues, such as this compound, is a logical progression in the quest for new therapeutic agents with potentially improved efficacy, selectivity, or pharmacokinetic profiles.

This guide will detail a proposed, replicable synthetic pathway to this compound and provide a direct comparison with the established synthesis of Minoxidil.

Experimental Section: Synthetic Protocols

Part 1: Proposed Synthesis of this compound

The proposed synthesis is a two-step process commencing with the commercially available 2,4-diamino-6-chloropyrimidine. The first step involves a nucleophilic aromatic substitution to introduce the dipropylamino group, followed by N-oxidation of the resulting triamine.

Step 1: Synthesis of N4,N4-Dipropyl-pyrimidine-2,4,6-triamine

The synthesis of the precursor triamine is predicated on the nucleophilic displacement of the chlorine atom from 2,4-diamino-6-chloropyrimidine by dipropylamine. This reaction is a standard method for the functionalization of halopyrimidines.

  • Protocol:

    • To a stirred solution of 2,4-diamino-6-chloropyrimidine (1.0 eq) in a suitable high-boiling solvent such as n-butanol or dimethylformamide (DMF), add dipropylamine (1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

    • Heat the reaction mixture to reflux (typically 120-150 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford N4,N4-Dipropyl-pyrimidine-2,4,6-triamine.

  • Causality of Experimental Choices:

    • The use of a high-boiling polar aprotic solvent facilitates the SNAr reaction by promoting the dissolution of the starting materials and enabling the reaction to be conducted at an elevated temperature to overcome the activation energy barrier.

    • DIPEA is employed to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion. An excess of dipropylamine can also serve this purpose.

Step 2: N-Oxidation of N4,N4-Dipropyl-pyrimidine-2,4,6-triamine

The N-oxidation of the synthesized triamine can be achieved using a peroxy acid, a common and effective method for the oxidation of nitrogen-containing heterocycles.

  • Protocol:

    • Dissolve N4,N4-Dipropyl-pyrimidine-2,4,6-triamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

    • Cool the solution to 0 °C in an ice bath.

    • Add meta-chloroperoxybenzoic acid (mCPBA) (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

  • Causality of Experimental Choices:

    • mCPBA is a widely used, commercially available, and relatively stable peroxy acid that is effective for the N-oxidation of a broad range of nitrogenous heterocycles.

    • The reaction is performed at a low initial temperature to control the exothermic nature of the oxidation and to minimize potential side reactions.

Part 2: Established Synthesis of Minoxidil

The synthesis of Minoxidil is well-documented and typically starts from 2,4-diamino-6-chloropyrimidine, the same starting material proposed for our target compound.

  • Protocol:

    • N-Oxidation: 2,4-diamino-6-chloropyrimidine is first N-oxidized to 2,4-diamino-6-chloropyrimidine-3-oxide. This is often achieved using an oxidizing agent such as peracetic acid.[2]

    • Nucleophilic Substitution: The resulting 2,4-diamino-6-chloropyrimidine-3-oxide is then reacted with an excess of piperidine at elevated temperatures. The piperidine acts as both the nucleophile and the solvent.

    • Work-up and Purification: After the reaction is complete, the excess piperidine is removed, and the crude Minoxidil is purified by recrystallization.

Visualization of Synthetic Pathways

Synthetic_Pathway_Target start 2,4-Diamino-6-chloropyrimidine mid N4,N4-Dipropyl-pyrimidine-2,4,6-triamine start->mid Dipropylamine, DIPEA, n-Butanol, Reflux end This compound mid->end mCPBA, DCM, 0 °C to rt

Caption: Proposed synthetic pathway for this compound.

Synthetic_Pathway_Minoxidil start_m 2,4-Diamino-6-chloropyrimidine mid_m 2,4-Diamino-6-chloropyrimidine-3-oxide start_m->mid_m Peracetic Acid, Ethanol end_m Minoxidil mid_m->end_m Piperidine, Reflux

Caption: Established synthetic pathway for Minoxidil.

Comparative Analysis: Synthetic Parameters and Product Properties

The following tables provide a comparative summary of the proposed synthesis of this compound and the established synthesis of Minoxidil.

Table 1: Comparison of Synthetic Parameters

ParameterProposed Synthesis of this compoundEstablished Synthesis of Minoxidil
Starting Material 2,4-Diamino-6-chloropyrimidine2,4-Diamino-6-chloropyrimidine
Step 1 Reagents Dipropylamine, DIPEAPeracetic Acid
Step 1 Solvent n-Butanol or DMFEthanol
Step 1 Conditions Reflux6-8 °C to room temperature
Step 2 Reagents m-Chloroperoxybenzoic acid (mCPBA)Piperidine
Step 2 Solvent Dichloromethane (DCM)Piperidine (neat)
Step 2 Conditions 0 °C to room temperatureReflux
Purification Column chromatography, RecrystallizationRecrystallization

Table 2: Comparison of Product Properties

PropertyThis compound (Expected)Minoxidil (Known)
Molecular Formula C₁₀H₁₉N₅OC₉H₁₅N₅O
Molecular Weight 225.29 g/mol 209.25 g/mol
CAS Number 55921-62-538304-91-5
Appearance White to off-white solidWhite to off-white crystalline powder
Melting Point Not reported~260 °C (decomposes)
¹H NMR (DMSO-d₆, δ) Expected signals for propyl groups (triplet, sextet, triplet), aromatic proton (singlet), and amino groups (broad singlets).~1.5 (m, 6H), ~3.4 (t, 4H), ~5.4 (s, 1H), ~6.7 (br s, 4H)[3]
¹³C NMR (DMSO-d₆, δ) Expected signals for propyl carbons and pyrimidine ring carbons.~24, ~26, ~46, ~80, ~156, ~158, ~165
IR (KBr, cm⁻¹) Expected N-H, C-H, C=N, C=C, and N-O stretching vibrations.~3450, 3373, 3273, 1644, 1250, 1211 (N-O)

Discussion and Field-Proven Insights

The proposed synthesis for this compound leverages well-established and robust chemical transformations. The nucleophilic aromatic substitution on 2,4-diamino-6-chloropyrimidine is a reliable method for introducing amine functionalities. The choice of a secondary amine, dipropylamine, is expected to proceed cleanly at the C6 position. The subsequent N-oxidation with mCPBA is a standard and high-yielding procedure for many heterocyclic systems.

In comparison, the synthesis of Minoxidil follows a similar logic but with a reversed order of functionalization. The initial N-oxidation of 2,4-diamino-6-chloropyrimidine is followed by the nucleophilic substitution with piperidine. This sequence is also highly effective and has been optimized for industrial-scale production.

A key consideration in the synthesis of pyrimidine N-oxides is the regioselectivity of the oxidation. In the case of N4,N4-Dipropyl-pyrimidine-2,4,6-triamine, with amino groups at the 2 and 4 positions and a dialkylamino group at the 6 position, the N-oxidation is anticipated to occur at one of the ring nitrogens. The electronic effects of the amino substituents will influence the precise location of the N-oxide. For Minoxidil, the oxidation occurs at the N3 position.

The characterization of the final product will be crucial for confirming its structure. ¹H and ¹³C NMR spectroscopy will be instrumental in verifying the presence of the dipropyl groups and the overall structure of the pyrimidine core. The downfield shift of the aromatic proton upon N-oxidation can be a diagnostic indicator. Infrared spectroscopy will provide evidence for the N-O bond, which typically exhibits a characteristic stretching frequency in the range of 1200-1300 cm⁻¹. High-resolution mass spectrometry will confirm the molecular formula.

Conclusion

This guide has presented a detailed, plausible, and replicable synthetic route for this compound, a novel pyrimidine N-oxide with limited available literature. By providing a step-by-step experimental protocol and a thorough comparison with the well-established synthesis of Minoxidil, we offer a valuable resource for researchers seeking to explore this and related compounds. The successful synthesis and characterization of this compound will be a critical first step in evaluating its biological activities and potential as a new therapeutic agent. The experimental data generated from such a study will be essential for validating the proposed methods and contributing to the broader understanding of pyrimidine N-oxide chemistry and pharmacology.

References

  • PrepChem. Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide. [Link]

  • MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]

  • Google Patents. Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • IndiaMART. 2 4 Diamino 6 Chloropyrimidine. [Link]

  • Google Patents. A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
  • BuyersGuideChem. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. [Link]

  • Wikipedia. 2,4,6-Triaminopyrimidine. [Link]

  • Google Patents. Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide.
  • Royal Society of Chemistry. Acid-catalyzed [2 + 2 + 2] cycloaddition of two cyanamides and one ynamide: highly regioselective synthesis of 2,4,6-triaminopyrimidines. [Link]

  • ResearchGate. 2,4,6-Trichloropyrimidine. Reaction with Anilines. [Link]

  • United States Patent 4,959,475. [Link]

  • Asian Journal of Chemistry. Synthesis and Antimicrobial Activity of Some New 2,4,6-Trisubstituted Pyrimidines. [Link]

  • Wikipedia. Minoxidil. [Link]

Sources

Safety Operating Guide

Navigating the Safe Disposal of N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine (CAS No. 55921-62-5).

Hazard Assessment and Chemical Profile

This compound is a pyrimidine derivative.[2][3][4] The presence of the N-oxide functional group suggests that the compound may act as an oxidizing agent.[5][6][7] Oxidizing agents can react violently with reducing agents or combustible materials and can promote combustion.[8][9] The triamine structure indicates multiple nitrogen-containing functional groups, which are common in biologically active and potentially toxic compounds.

Given the lack of specific toxicity data, it is prudent to assume the compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation, similar to other novel pyrimidine-based compounds.[1]

Table 1: Assumed Hazard Profile and Key Chemical Data

PropertyInformationSource
CAS Number 55921-62-5[3]
Molecular Formula C₁₀H₁₉N₅O[2]
Molecular Weight 225.29 g/mol [2]
Assumed Hazards Potential Oxidizer, Skin/Eye Irritant, Harmful if Swallowed/Inhaled[1][8]
Incompatible Materials Strong reducing agents, strong acids, combustible materials[5][8][10]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound or its waste, equipping oneself with the appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.[1][11]

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[1][5]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a standard laboratory coat are essential to prevent skin contact.[12][13] For tasks with a higher risk of splash, consider double-gloving and wearing an apron or other protective clothing.[14][15]

  • Respiratory Protection: All handling of the compound and its waste should occur in a well-ventilated area, preferably within a certified chemical fume hood.[5] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[1][12]

Spill and Accidental Release Measures

In the event of a spill, prompt and appropriate action is necessary to contain the material and prevent environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area of the spill.[16]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the material to enter drains or waterways.[1]

  • Cleanup:

    • For liquid spills, cover with a non-combustible absorbent material like vermiculite or sand. Do not use paper towels or other combustible materials. [8][14]

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[6]

    • Collect the spilled material and cleanup residues into a suitable, labeled container for disposal as hazardous waste.[6][17]

  • Decontamination: After the spilled material is removed, decontaminate the surface with an appropriate solvent and then soap and water.[17]

Step-by-Step Disposal Protocol

The primary recommended disposal method for this chemical is through a licensed professional waste disposal service.[1][6] Do not dispose of this chemical down the drain or in the regular trash.[17][18]

Experimental Protocol: Waste Disposal Procedure

  • Waste Identification and Segregation:

    • All waste containing this compound (e.g., unused solid, contaminated solutions, rinsates, contaminated labware) must be treated as hazardous waste.[5]

    • Segregate this waste stream from incompatible materials, particularly reducing agents and combustible materials.[8][19] Keep solid and liquid waste streams separate.

  • Waste Collection and Containerization:

    • Select a waste container that is chemically compatible, in good condition, and has a secure, sealable lid.[20][21]

    • For liquid waste, use a sturdy, leak-proof container such as a carboy. Do not fill the container beyond 90% capacity to allow for vapor expansion.[5][20]

    • For solid waste, such as contaminated gloves, pipette tips, and weighing paper, collect it in a designated, clearly labeled hazardous waste container, such as a lined pail.[20][21] Chemically contaminated sharps must be placed in a designated puncture-resistant sharps container.[19]

  • Labeling:

    • Immediately label the waste container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[5][18]

    • The label must include:

      • The words "Hazardous Waste".[20]

      • The full chemical name: "this compound".[5]

      • For mixtures, list all chemical components and their approximate concentrations.[5]

      • The associated hazards (e.g., "Oxidizer," "Irritant").[5]

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[18][20][21]

    • The storage area should be cool, dry, and well-ventilated, away from heat or sources of ignition.[10][13]

    • Ensure secondary containment is used for liquid waste containers to prevent spills.[18][20]

  • Arranging for Disposal:

    • Once the waste container is full or has been in storage for the maximum allowable time per institutional policy (often 6-12 months), arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.[20][21]

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Waste Generated (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_waste Assess Waste Type (Solid, Liquid, Contaminated Labware) ppe->assess_waste spill_check Spill or Accidental Release? assess_waste->spill_check spill_protocol Follow Spill Management Protocol (Contain, Clean, Decontaminate) spill_check->spill_protocol Yes collect_waste Collect Waste in Separate, Compatible Containers (Solid vs. Liquid) spill_check->collect_waste No spill_protocol->collect_waste label_container Label Container with 'Hazardous Waste' Tag (Full Chemical Name, Hazards) collect_waste->label_container store_waste Store in Designated Satellite Accumulation Area (Cool, Dry, Ventilated, Secondary Containment) label_container->store_waste request_pickup Request Pickup from EHS or Licensed Waste Contractor store_waste->request_pickup

Caption: Disposal workflow for this compound.

References

  • BenchChem. (n.d.). Navigating the Safe Disposal of 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione: A Guide for Laboratory Professionals.
  • Wayne State University. (n.d.). Oxidizing Chemicals SOP. Office of Environmental Health and Safety.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
  • BenchChem. (n.d.). Personal protective equipment for handling 1-ethylpyrimidine-2,4(1H,3H)-dione.
  • Hazardous Waste Disposal. (n.d.). Hazardous Waste Disposal for Research Institutions.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • University of Texas at Austin. (2015, July 16). Oxidizers Hazard Class Standard Operating Procedure. Risk Management Services.
  • Harvard University. (n.d.). Chemical and Hazardous Waste. Harvard Environmental Health and Safety.
  • University of California, Berkeley. (n.d.). H&S Section 6: Hazardous Materials Recycling & Disposal. College of Chemistry.
  • BenchChem. (n.d.). Proper Disposal of Isoquinoline N-oxide: A Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Proper Disposal of 4-Phenylpyridine N-oxide: A Comprehensive Guide for Laboratory Professionals.
  • Yale University. (n.d.). Standard Operating Procedure - Strong Oxidizers. Yale Environmental Health & Safety.
  • Brandeis University. (n.d.).
  • ChemicalBook. (n.d.).
  • University of Michigan-Dearborn. (n.d.). Oxidizing Chemicals. Environmental Health and Safety.
  • ChemicalBook. (n.d.). This compound (CAS 55921-62-5).
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 55921-62-5.
  • Synergy Recycling. (n.d.). Disposal of Nitrous Oxide (N₂O).
  • Contec, Inc. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Fisher Scientific. (2025, December 19).
  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • Purdue University. (n.d.). Nitric oxide. REM.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • Washington State University. (n.d.).
  • Thermo Fisher Scientific. (2025, September 18).
  • Ding Xiang Tong. (n.d.). This compound.
  • USBio. (n.d.). N4,N4-Dipropyl-2,4,6-triaminopyrimidine 1-oxyl, free radical CAS: 55921-62-5.
  • Vulcanchem. (n.d.). This compound - 55921-62-5.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible handling of novel chemical entities is a cornerstone of laboratory safety and research integrity. This guide provides essential safety and logistical information for the use of N4,N4-Dipropyl-1-oxy-pyrimidine-2,4,6-triamine (CAS No. 55921-62-5), a substituted aminopyrimidine. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document synthesizes established safety protocols for related chemical classes, authoritative guidelines from regulatory bodies, and a risk-based approach to ensure the highest standards of personal and environmental protection.

Understanding the Hazard Profile: An Evidence-Based Assessment

Aminopyrimidine Core: Compounds within the aminopyrimidine class are known to exhibit a range of biological activities and, consequently, potential toxicities. A Safety Data Sheet for the related compound, 2,4,6-Triaminopyrimidine, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. It is prudent to assume that this compound may exhibit similar properties.

N-Oxide Functionality: The presence of an N-oxide group can alter the electronic properties and reactivity of the parent heterocycle. While some pyrimidine N-oxides have been shown to be thermally stable, they are also recognized as potential energetic materials that could explode under specific conditions such as impact or friction[3]. Therefore, caution is warranted, particularly when heating the compound or subjecting it to mechanical stress.

Based on this analysis, a conservative approach dictates that this compound should be handled as a substance that is potentially:

  • Irritating to the skin, eyes, and respiratory system.

  • Harmful if swallowed or inhaled.

  • Possessing unknown long-term health effects .

  • Potentially reactive under specific conditions (e.g., high temperatures, presence of strong oxidizing or reducing agents).

This hazard assessment forms the basis for the stringent personal protective equipment (PPE) recommendations that follow.

The Core of Protection: A Multi-layered PPE Strategy

A comprehensive PPE strategy is not merely a checklist but a dynamic system that adapts to the specific procedures being undertaken. The following recommendations are based on guidelines from the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH)[4][5][6].

Before considering wearable PPE, it is imperative to utilize engineering controls to minimize exposure. All handling of this compound in solid (powder) or solution form should be conducted within a certified chemical fume hood. This primary containment measure is critical for preventing the inhalation of airborne particulates or vapors.

The following PPE constitutes the minimum requirement for any work involving this compound, regardless of the scale of the operation:

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. In situations where there is a significant risk of splashing, such as during transfers of solutions or reactions under pressure, a full-face shield should be worn in addition to goggles[7].

  • Protective Clothing: A flame-resistant laboratory coat is required. For procedures with a higher risk of spills, a chemically resistant apron or coveralls should be worn over the lab coat.

  • Footwear: Fully enclosed, chemical-resistant shoes are essential.

The selection of appropriate gloves is paramount, as the hands are most likely to come into direct contact with the chemical. Given that nitrile gloves can have poor resistance to some amines, a thoughtful selection process is necessary[6][8].

Recommended Gloving Practice:

  • Double Gloving: For all handling procedures, it is recommended to wear two pairs of gloves. This provides an additional layer of protection in case of a tear or permeation of the outer glove.

  • Glove Material Selection:

    • Inner Glove: A thin, disposable nitrile glove can be used as the inner layer.

    • Outer Glove: A thicker, chemical-resistant glove should be worn over the nitrile glove. Materials such as neoprene or butyl rubber generally offer better protection against a broader range of chemicals than nitrile alone.

  • Glove Compatibility: Always consult the glove manufacturer's chemical resistance charts for specific guidance on the compatibility of their gloves with aromatic amines and heterocyclic compounds.

  • Regular Changes: Gloves should be changed immediately if they become contaminated. Do not reuse disposable gloves.

Glove Material General Resistance to Amines Recommendation for this compound
Nitrile Fair to PoorRecommended as an inner glove for double gloving. Change immediately upon contamination.
Neoprene Good to ExcellentRecommended as an outer glove.
Butyl Rubber ExcellentA highly protective option for the outer glove, especially for prolonged handling.
Latex PoorNot recommended due to poor chemical resistance and potential for allergic reactions.

While working in a chemical fume hood should prevent significant inhalation exposure, certain procedures may warrant additional respiratory protection.

  • Standard Operations: For routine handling of small quantities within a certified fume hood, respiratory protection is not typically required.

  • High-Risk Procedures: In situations where there is a potential for generating significant amounts of dust or aerosols (e.g., weighing large quantities of powder, sonication of solutions), or in the event of a spill outside of a fume hood, a NIOSH-approved respirator is necessary. A half-mask respirator with organic vapor/acid gas cartridges and P100 particulate filters is a suitable choice.

Operational Plan: Safe Handling from Receipt to Disposal

A robust safety plan encompasses the entire lifecycle of the chemical within the laboratory.

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing and reducing agents.

  • The storage container should be clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

  • All weighing of the solid compound must be performed inside a chemical fume hood or a dedicated powder containment hood.

  • Use anti-static weigh boats to minimize the dispersal of fine powders.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if you are unsure of the hazard.

  • Don Appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE, including double gloves, chemical splash goggles, a face shield, a lab coat or chemical-resistant apron, and a respirator if necessary.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, gently cover the material with an absorbent pad to prevent it from becoming airborne.

  • Clean-Up: Carefully collect the absorbed material or spilled solid using spark-proof tools and place it in a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.

  • Dispose of Waste: All materials used for the cleanup, including PPE, must be disposed of as hazardous waste.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.

  • Waste Segregation: All waste containing this compound, including unused solid, solutions, and contaminated consumables (e.g., gloves, weigh boats, pipette tips), must be collected in a dedicated, clearly labeled hazardous waste container.

  • Container Requirements: Waste containers must be made of a material compatible with the chemical and its solvent, be in good condition, and kept securely sealed when not in use.

  • Disposal Method: The primary method for disposal should be through a licensed hazardous waste disposal company. Incineration at a high temperature with appropriate scrubbers is generally the preferred method for organic compounds containing nitrogen.

  • Do Not:

    • Dispose of this chemical down the drain.

    • Mix it with other waste streams unless compatibility has been confirmed.

    • Dispose of it in the regular trash.

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Informs Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Perform Work in Fume Hood Perform Work in Fume Hood Prepare Work Area->Perform Work in Fume Hood Weighing Weighing Perform Work in Fume Hood->Weighing Solution Prep Solution Prep Perform Work in Fume Hood->Solution Prep Reaction Reaction Perform Work in Fume Hood->Reaction Decontaminate Work Area Decontaminate Work Area Weighing->Decontaminate Work Area Solution Prep->Decontaminate Work Area Reaction->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

  • Tang, Y., Li, K., Chinnam, A. K., Staples, R. J., & Shreeve, J. M. (2021). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. New Journal of Chemistry, 45(2), 737-742.
  • MJ Hughes Construction. (n.d.). OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheets 2,4,6-Triaminopyrimidine. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Protective Clothing and Ensembles. NIOSH. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Aminopyridines. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Recommendations for Chemical Protective Clothing. NIOSH. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Nitroso-2,4,6-triaminopyrimidine. Retrieved from [Link]

  • Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4,6-Triaminopyrimidine. PubChem. Retrieved from [Link]

  • National Institutes of Health. (2017). Current global standards for chemical protective clothing: how to choose the right protection for the right job?. Industrial Health, 55(4), 285–296.
  • University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Environmental Health and Radiation Safety. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Ansell Chemical Resistance Glove Chart. Environmental Health & Safety. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.